molecular formula C14H23BN2O4 B104235 1-Boc-pyrazole-4-boronic acid pinacol ester CAS No. 552846-17-0

1-Boc-pyrazole-4-boronic acid pinacol ester

Cat. No.: B104235
CAS No.: 552846-17-0
M. Wt: 294.16 g/mol
InChI Key: IPISOFJLWYBCAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-pyrazole-4-boronic acid pinacol ester is a valuable N-protected boronic ester that serves as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions . Its primary research value lies in its application in the Suzuki-Miyaura reaction , a palladium-catalyzed process that forms carbon-carbon bonds, which is a fundamental transformation in the construction of complex molecules for pharmaceutical and materials research . The Boc (tert-butoxycarbonyl) protecting group on the pyrazole nitrogen enhances the stability of the intermediate and allows for selective deprotection and further functionalization at a later stage of the synthetic sequence. The pinacol ester moiety protects the boronic acid, improving the compound's stability and handling properties while remaining highly reactive under appropriate coupling conditions . This reagent has been specifically employed as a key synthetic intermediate in the preparation of selective quinazolinyl-phenol inhibitors of CHK1 (Checkpoint kinase 1) , which are investigated as potential antitumor agents and radioprotectants . It has also been utilized in the stereoselective synthesis of selective Cathepsin inhibitors , highlighting its role in advancing drug discovery projects. Furthermore, its utility extends to other catalytic processes, such as copper-catalyzed azidation , demonstrating its broad applicability in introducing functional groups essential for medicinal chemistry and chemical biology.

Properties

IUPAC Name

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O4/c1-12(2,3)19-11(18)17-9-10(8-16-17)15-20-13(4,5)14(6,7)21-15/h8-9H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPISOFJLWYBCAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584474
Record name tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552846-17-0
Record name tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Boc-pyrazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic protocols for obtaining 1-Boc-pyrazole-4-boronic acid pinacol ester, a critical building block in medicinal chemistry and organic synthesis. The document details established experimental procedures, presents quantitative data in a comparative format, and illustrates the reaction pathways for enhanced clarity.

Introduction

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate, commonly known as this compound, is a versatile reagent widely used in the synthesis of complex molecules, particularly for the development of novel pharmaceuticals. Its pyrazole core is a key feature in many biologically active compounds, and the boronic acid pinacol ester functionality allows for facile carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions. This guide outlines the most prevalent and effective synthetic routes to this valuable intermediate.

Synthetic Strategies Overview

There are three primary strategies for the synthesis of this compound:

  • Boc Protection of Precursor: Direct protection of commercially available 4-pyrazoleboronic acid pinacol ester. This is a straightforward, high-yielding approach.

  • Palladium-Catalyzed Miyaura Borylation: Cross-coupling of a pre-synthesized 1-Boc-4-halopyrazole with a diboron reagent. This method is robust and tolerant of various functional groups.

  • Direct C-H Borylation: Iridium-catalyzed borylation of 1-Boc-pyrazole. This modern approach offers high atom economy by directly functionalizing a C-H bond.

The logical workflow for selecting a synthetic route is depicted below.

synthesis_logic Logical Workflow for Synthesis Route Selection start Start: Need to Synthesize This compound q1 Is 4-pyrazoleboronic acid pinacol ester readily available? start->q1 route1 Route 1: Boc Protection High yield, simple procedure. q1->route1 Yes q2 Is a 1-Boc-4-halopyrazole (Iodo, Bromo) available or easily synthesized? q1->q2 No end_node Synthesized Product route1->end_node route2 Route 2: Miyaura Borylation Robust, good functional group tolerance. q2->route2 Yes q3 Is 1-Boc-pyrazole available and is atom economy a key concern? q2->q3 No route2->end_node route3 Route 3: C-H Borylation Direct functionalization, modern method. q3->route3 Yes route3->end_node Route_1 cluster_reactants cluster_conditions pyrazole_boronate 4-Pyrazoleboronic acid pinacol ester plus1 + boc2o Di-tert-butyl dicarbonate (Boc)₂O catalyst DMAP (cat.) boc2o->catalyst product 1-Boc-pyrazole-4-boronic acid pinacol ester catalyst->product solvent DCM conditions Room Temp, 4h Route_2 cluster_reactants cluster_conditions boc_pyrazole 1-Boc-4-halopyrazole (X = I, Br) plus1 + b2pin2 Bis(pinacolato)diboron (B₂pin₂) catalyst Pd Catalyst (e.g., PdCl₂(dppf)) b2pin2->catalyst product 1-Boc-pyrazole-4-boronic acid pinacol ester catalyst->product base Base (e.g., KOAc) solvent Solvent (e.g., Dioxane) conditions Heat (e.g., 80-110°C)

An In-depth Technical Guide to 1-Boc-pyrazole-4-boronic acid pinacol ester (CAS: 552846-17-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-pyrazole-4-boronic acid pinacol ester, a key building block in modern medicinal chemistry. This document details its physicochemical properties, synthesis and purification protocols, and significant applications in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical Properties

This compound is a white to beige crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 552846-17-0
Molecular Formula C₁₄H₂₃BN₂O₄
Molecular Weight 294.15 g/mol
Melting Point 82-86 °C[2][3]
Boiling Point (Predicted) 387.9 ± 34.0 °C at 760 mmHg[3]
Density (Predicted) 1.09 ± 0.1 g/cm³[3]
Solubility Soluble in Methanol. Insoluble in water.[1][3]
Storage Temperature 2-8°C[2][3]
Appearance White to beige crystalline powder[1]
Synonyms 1-Boc-4-pyrazoleboronic acid pinacol ester, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-Boc-pyrazole, tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-pyrazolecarboxylate[3]

Synthesis and Purification

There are two primary synthetic routes for the preparation of this compound.

Synthesis from 1-Boc-4-halogenopyrazole

This method involves a palladium-catalyzed cross-coupling reaction between a 1-Boc-4-halogenopyrazole (where the halogen is typically iodine or bromine) and bis(pinacolato)diboron.[4]

Synthesis_from_Halogenopyrazole cluster_reagents Reactants cluster_conditions Reaction Conditions reagent1 1-Boc-4-iodopyrazole product 1-Boc-pyrazole-4-boronic acid pinacol ester reagent1->product Reacts with reagent2 Bis(pinacolato)diboron reagent2->product catalyst Pd(dppf)Cl₂ catalyst->product Catalyzes base Sodium Acetate base->product Base solvent Isopropanol solvent->product Solvent

Synthesis via Palladium-Catalyzed Borylation.

Experimental Protocol:

A detailed experimental protocol is described in a patent for the synthesis of pyrazole-4-boronic acid pinacol ester, which includes the formation of the title compound as an intermediate.[4]

  • Reaction Setup: To a reaction vessel, add 1-Boc-4-iodopyrazole (0.1 mol), bis(pinacolato)diboron (0.1 mol), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.001 mol), and sodium acetate (0.1 mol).

  • Solvent Addition: Add 200 mL of isopropanol to the reaction mixture.

  • Degassing: Remove oxygen from the reaction vessel by applying a vacuum and backfilling with an inert gas (e.g., nitrogen).

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere and maintain the reaction for 16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture and evaporate the solvent from the filtrate under reduced pressure.

  • Extraction: Extract the residue with petroleum ether.

  • Purification: Purify the crude product to obtain this compound. The reported yield is 85.7%.[4]

Synthesis from 4-Pyrazoleboronic acid pinacol ester

This alternative synthesis involves the protection of the pyrazole nitrogen of 4-pyrazoleboronic acid pinacol ester with a di-tert-butyl dicarbonate (Boc₂O).[5]

Synthesis_from_Pyrazole_Boronate cluster_reagents Reactants cluster_conditions Reaction Conditions reagent1 4-Pyrazoleboronic acid pinacol ester product 1-Boc-pyrazole-4-boronic acid pinacol ester reagent1->product Reacts with reagent2 Di-tert-butyl dicarbonate (Boc₂O) reagent2->product catalyst DMAP catalyst->product Catalyzes solvent Dichloromethane solvent->product Solvent

Synthesis via Boc Protection.

Experimental Protocol:

  • Reaction Setup: Dissolve 4-pyrazoleboronic acid pinacol ester (6.0 mmol) and di-tert-butyl dicarbonate (7.2 mmol) in dichloromethane (40 mL).[5]

  • Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.84 mmol).[5]

  • Reaction: Stir the reaction mixture at room temperature for 4 hours.[5]

  • Work-up: After the reaction is complete, add water to the reaction mixture and extract with ethyl acetate.[5]

  • Washing: Wash the organic phase with a saturated aqueous sodium chloride solution.[5]

  • Solvent Removal: Remove the solvent by rotary evaporation to yield the crude product. The reported yield is 85%.[5]

Purification

Purification of this compound is typically achieved by column chromatography. To prevent degradation of the boronic ester on silica gel, a modified procedure can be employed.

Purification Protocol:

A facile chromatographic method for the purification of pinacol boronic esters involves the impregnation of silica gel with boric acid, which helps to suppress the loss of the compound due to over-adsorption.[6] While a specific protocol for this exact compound is not detailed, a general approach would involve:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting from 100% petroleum ether and gradually increasing the polarity with ethyl acetate).[5]

  • Fraction Collection: Collect the fractions and analyze them by TLC to identify the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Applications in Drug Discovery

This compound is a versatile building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize a variety of heterocyclic compounds with potential therapeutic applications.[2][7] Its most notable use is in the development of kinase inhibitors.[3]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organohalide. This compound serves as the organoboron partner, enabling the introduction of a Boc-protected pyrazole moiety into a target molecule.

Suzuki_Miyaura_Coupling cluster_reagents Reactants cluster_conditions Reaction Conditions reagent1 1-Boc-pyrazole-4-boronic acid pinacol ester product Coupled Product (Pyrazolyl-R) reagent1->product Couples with reagent2 Aryl/Heteroaryl Halide (R-X) reagent2->product catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->product Catalyzes base Base (e.g., K₂CO₃, Cs₂CO₃) base->product Base solvent Solvent (e.g., Dioxane, Toluene, DMF) solvent->product Solvent

General Scheme of Suzuki-Miyaura Coupling.

Experimental Protocol (General):

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).

  • Solvent Addition: Add a degassed solvent (e.g., dioxane, toluene, or DMF).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Synthesis of Kinase Inhibitors

This reagent is particularly valuable in the synthesis of inhibitors for Bruton's tyrosine kinase (BTK) and Checkpoint kinase 1 (CHK1), both of which are important targets in cancer and autoimmune diseases.[3]

BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Inhibiting BTK is a validated therapeutic strategy for B-cell malignancies and autoimmune disorders. This compound is used to synthesize thieno[3,2-c]pyridin-4-amines, which are a novel series of BTK inhibitors.[3]

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Mobilization IP3->Ca_flux PKC PKC DAG->PKC Proliferation B-cell Proliferation & Survival Ca_flux->Proliferation NFkB NF-κB Activation PKC->NFkB NFkB->Proliferation Inhibitor BTK Inhibitor (derived from 1-Boc-pyrazole-4-boronic acid pinacol ester) Inhibitor->BTK Inhibition

BTK Signaling Pathway and Point of Inhibition.

CHK1 is a serine/threonine kinase that plays a critical role in the DNA damage response, leading to cell cycle arrest to allow for DNA repair. In cancer cells, inhibiting CHK1 can enhance the efficacy of DNA-damaging chemotherapies. This compound is used in the preparation of selective quinazolinyl-phenol inhibitors of CHK1.[2]

CHK1_Signaling_Pathway DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR Senses CHK1 CHK1 ATR->CHK1 Activates Cdc25 Cdc25 phosphatases CHK1->Cdc25 Inhibits CDK Cyclin-dependent kinases (CDKs) Cdc25->CDK Activates Cell_Cycle_Arrest Cell Cycle Arrest CDK->Cell_Cycle_Arrest Promotes Progression (Inhibited) Inhibitor CHK1 Inhibitor (derived from 1-Boc-pyrazole-4-boronic acid pinacol ester) Inhibitor->CHK1 Inhibition

CHK1 Signaling Pathway and Point of Inhibition.

Stability and Storage

This compound should be stored in a refrigerator at 2-8°C.[2][3] It is important to protect it from moisture to prevent hydrolysis of the boronic acid pinacol ester.

Safety Information

This compound is for research use only. It is recommended to handle it in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, eye protection, and a dust mask.[2] Avoid breathing dust and prevent contact with skin and eyes.

References

Technical Guide: tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate, also known as 1-Boc-4-(pinacolato)boronato-pyrazole, is a versatile bifunctional molecule widely employed in organic synthesis. Its structure incorporates a pyrazole core, a valuable scaffold in medicinal chemistry, protected with a tert-butyloxycarbonyl (Boc) group and functionalized with a boronic acid pinacol ester. This arrangement makes it a key building block for the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents, through reactions such as the Suzuki-Miyaura cross-coupling. This guide provides a comprehensive overview of its properties, synthesis, and applications.

Core Properties

A summary of the key physical and chemical properties of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate is presented below.

PropertyValueReference
Molecular Formula C₁₄H₂₃BN₂O₄[1]
Molecular Weight 294.16 g/mol [1]
Appearance White to beige crystalline powder
Melting Point 82-86 °C
Boiling Point 387.9±34.0 °C (Predicted)
Density 1.09±0.1 g/cm³ (Predicted)
Solubility Soluble in Methanol
Storage 2-8°C

Synthesis

The synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate can be achieved through two primary routes, starting from either a pre-functionalized pyrazole or by introducing the boronic ester to the protected pyrazole ring.

Method 1: Borylation of 1-Boc-4-halopyrazole

This method involves the palladium-catalyzed reaction of a 1-Boc-4-halopyrazole with a diboron reagent.

Synthesis_Method_1 1-Boc-4-halopyrazole 1-Boc-4-halopyrazole Product tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate 1-Boc-4-halopyrazole->Product Reaction Pinacol_diboron Pinacol diboron Pinacol_diboron->Product Pd_catalyst Pd catalyst (e.g., Pd(dppf)Cl₂) Pd_catalyst->Product Base Base (e.g., KOAc) Base->Product Solvent Solvent (e.g., Dioxane) Solvent->Product

Synthesis via Borylation of a Halogenated Pyrazole

Experimental Protocol:

  • To a solution of 1-Boc-4-iodopyrazole (1.0 eq) in anhydrous 1,4-dioxane, add bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Degas the reaction mixture by bubbling with argon for 15 minutes.

  • Heat the mixture to 80-90 °C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Method 2: Boc Protection of 4-(Pinacolato)boronato-pyrazole

This approach involves the protection of the commercially available 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Synthesis_Method_2 Pyrazole_boronate 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Product tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate Pyrazole_boronate->Product Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Product Base_DMAP Base/Catalyst (e.g., Et₃N, DMAP) Base_DMAP->Product Solvent_DCM Solvent (e.g., Dichloromethane) Solvent_DCM->Product

Synthesis via Boc Protection of a Pyrazole Boronate

Experimental Protocol:

  • Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Key Reactions and Applications

The primary utility of this reagent lies in its application in Suzuki-Miyaura cross-coupling reactions, followed by the deprotection of the Boc group to reveal a functionalized pyrazole.

Suzuki-Miyaura Cross-Coupling

This compound serves as an excellent coupling partner with a wide range of aryl, heteroaryl, and vinyl halides or triflates to form C-C bonds.

Suzuki_Coupling Start_Material tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate Coupled_Product tert-Butyl 4-(Aryl/Heteroaryl)-1H-pyrazole-1-carboxylate Start_Material->Coupled_Product Reaction Coupling_Partner Aryl/Heteroaryl Halide (R-X) Coupling_Partner->Coupled_Product Pd_Catalyst_Ligand Pd Catalyst & Ligand (e.g., Pd(PPh₃)₄, SPhos) Pd_Catalyst_Ligand->Coupled_Product Base_Suzuki Base (e.g., Na₂CO₃, K₃PO₄) Base_Suzuki->Coupled_Product Solvent_Suzuki Solvent (e.g., Dioxane/H₂O) Solvent_Suzuki->Coupled_Product Boc_Deprotection Coupled_Product tert-Butyl 4-(Aryl/Heteroaryl)-1H-pyrazole-1-carboxylate Deprotected_Product 4-(Aryl/Heteroaryl)-1H-pyrazole Coupled_Product->Deprotected_Product Reaction Acid Acid (e.g., TFA, HCl) Acid->Deprotected_Product Solvent_Deprotection Solvent (e.g., Dichloromethane) Solvent_Deprotection->Deprotected_Product

References

An In-depth Technical Guide to 1-Boc-pyrazole-4-boronic acid pinacol ester: Synthesis, Applications, and Core Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-pyrazole-4-boronic acid pinacol ester, a key building block in modern medicinal chemistry and materials science. This document details its chemical and physical properties, provides explicit experimental protocols for its synthesis and application in cross-coupling reactions, and visualizes relevant chemical workflows and a key signaling pathway where its derivatives play an inhibitory role.

Core Compound Data

Quantitative data for this compound is summarized in the table below for quick reference.

PropertyValueCitations
Molecular Weight 294.15 g/mol [1]
Chemical Formula C₁₄H₂₃BN₂O₄[1]
CAS Number 552846-17-0[1]
Melting Point 82-86 °C[2]
Appearance Solid
Purity Typically ≥97%

Synthesis and Experimental Protocols

This compound is a valuable reagent due to its stability and utility in introducing the pyrazole moiety into complex molecules. Below are detailed protocols for its synthesis.

Synthesis Protocol 1: Boc Protection of 4-Pyrazoleboronic acid pinacol ester

This method involves the protection of the pyrazole nitrogen with a tert-butoxycarbonyl (Boc) group.

Materials:

  • 4-Pyrazoleboronic acid pinacol ester

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-pyrazoleboronic acid pinacol ester (1.0 equivalent) and di-tert-butyl dicarbonate (1.2 equivalents) in dichloromethane.[3]

  • Add a catalytic amount of 4-dimethylaminopyridine (0.14 equivalents) to the solution.[3]

  • Stir the reaction mixture at room temperature for 4 hours.[3]

  • Upon completion (monitored by TLC), add water to the reaction mixture and perform an extraction with ethyl acetate.[3]

  • Wash the organic phase with a saturated aqueous sodium chloride solution.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]

  • The crude product, this compound, can be purified further by column chromatography if necessary. A typical yield for this reaction is approximately 85%.[3]

Synthesis Protocol 2: Palladium-Catalyzed Borylation of 1-Boc-4-iodopyrazole

This alternative synthesis route involves a palladium-catalyzed cross-coupling reaction.

Materials:

  • 1-Boc-4-iodopyrazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane

Procedure:

  • To a reaction vessel, add 1-Boc-4-iodopyrazole (1.0 equivalent), bis(pinacolato)diboron (1.0 equivalent), potassium acetate (1.0 equivalent), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.001 equivalents).[4]

  • Add isopropanol as the solvent.[4]

  • Deoxygenate the mixture by bubbling nitrogen or argon through it.

  • Heat the reaction mixture to reflux for 16 hours under a nitrogen atmosphere.[4]

  • After cooling to room temperature, filter the mixture.

  • The filtrate is concentrated under reduced pressure, and the residue is extracted with petroleum ether.[4]

  • Purification of the crude product yields this compound, with a reported yield of around 85.7%.[4]

Applications in Drug Discovery: Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals. The pyrazole motif is a common feature in many kinase inhibitors.

Representative Protocol: Suzuki-Miyaura Coupling for Kinase Inhibitor Synthesis

Materials:

  • This compound

  • An aryl or heteroaryl halide (e.g., a bromo-substituted quinazoline for CHK1 inhibitor synthesis)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand)

  • Base (e.g., K₃PO₄, Na₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, DMF, or toluene, often with water)

Procedure:

  • In a microwave vial or reaction flask, combine the aryl/heteroaryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst and ligand.

  • Purge the vessel with an inert gas (argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture, often using microwave irradiation (e.g., 120 °C for 10-30 minutes) or conventional heating, until the starting material is consumed (monitored by LC-MS or TLC).

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by flash chromatography to obtain the desired pyrazole-substituted molecule.

Visualizing Workflows and Pathways

Synthesis and Application Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to its application in a Suzuki-Miyaura cross-coupling reaction.

G Synthesis and Application Workflow cluster_synthesis Synthesis of Reagent cluster_application Application in Suzuki Coupling Start_A 4-Pyrazoleboronic acid pinacol ester Reaction_A Boc Protection Start_A->Reaction_A DCM Reagent_A Di-tert-butyl dicarbonate Reagent_A->Reaction_A Catalyst_A DMAP Catalyst_A->Reaction_A Product This compound Reaction_B Suzuki-Miyaura Coupling Product->Reaction_B Solvent Reaction_A->Product Start_B Aryl/Heteroaryl Halide Start_B->Reaction_B Catalyst_B Palladium Catalyst & Base Catalyst_B->Reaction_B Final_Product Pyrazole-containing Target Molecule (e.g., Kinase Inhibitor) Reaction_B->Final_Product G ALK Signaling Pathway Inhibition cluster_downstream Downstream Signaling Cascades ALK ALK Receptor Tyrosine Kinase PI3K_AKT PI3K/AKT/mTOR Pathway ALK->PI3K_AKT JAK_STAT JAK/STAT Pathway ALK->JAK_STAT MAPK_ERK MAPK/ERK Pathway ALK->MAPK_ERK Pyrazole_Inhibitor Pyrazole-based Inhibitor (e.g., Crizotinib) Pyrazole_Inhibitor->ALK Cell_Outcome Cell Proliferation, Survival, and Angiogenesis PI3K_AKT->Cell_Outcome JAK_STAT->Cell_Outcome MAPK_ERK->Cell_Outcome Apoptosis Apoptosis Cell_Outcome->Apoptosis Inhibition leads to

References

An In-depth Technical Guide to the NMR Data Interpretation of 1-Boc-pyrazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) data for 1-Boc-pyrazole-4-boronic acid pinacol ester, a key building block in medicinal chemistry and drug development. This document outlines the interpretation of both ¹H and ¹³C NMR spectra, offers a standardized experimental protocol for data acquisition, and presents a logical workflow for its synthesis and characterization.

Data Presentation: NMR Spectroscopic Data

The quantitative NMR data for this compound is summarized below. The ¹H NMR data is experimentally determined, while the ¹³C NMR data is estimated based on characteristic chemical shifts of its constituent fragments: the Boc-protected pyrazole ring and the pinacol boronic ester group.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.39Singlet1HH-5 (Pyrazole ring)
7.93Singlet1HH-3 (Pyrazole ring)
1.65Singlet9HC(CH₃)₃ (Boc group)
1.33Singlet12HC(CH₃)₂ (Pinacol group)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Estimated ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignmentRationale
~148C=O (Boc group)The carbonyl carbon of a Boc group typically appears in this downfield region.[1][2]
~145C-5 (Pyrazole ring)Aromatic carbons in pyrazole rings show signals in this range.[3][4][5]
~135C-3 (Pyrazole ring)Similar to C-5, this is a characteristic shift for a pyrazole ring carbon.[3][4][5]
~110C-4 (Pyrazole ring)The carbon bearing the boronic ester is expected to be significantly shielded, though direct attachment to boron can broaden the signal.
~85C(CH₃)₃ (Boc group)The quaternary carbon of the tert-butyl group is typically found in this region.[1]
~84O-C(CH₃)₂ (Pinacol group)The quaternary carbons of the pinacol group attached to oxygen atoms have a characteristic chemical shift around this value.[6][7]
~28C(CH₃)₃ (Boc group)The methyl carbons of the Boc group are characteristically found at this chemical shift.[1]
~25O-C(CH₃)₂ (Pinacol group)The methyl carbons of the pinacol group typically resonate in this upfield region.[6][7]

Experimental Protocols

The following is a standard protocol for the acquisition of NMR data for small organic molecules like this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse sequence (zg30).

  • Number of Scans: 16-32, depending on sample concentration.

  • Relaxation Delay: 1.0 seconds.

  • Acquisition Time: Approximately 4 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Processing: Apply a 0.3 Hz line broadening exponential window function before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

3. ¹³C NMR Spectroscopy Acquisition

  • Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled pulse sequence (zgpg30).

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Relaxation Delay: 2.0 seconds.

  • Acquisition Time: Approximately 1-2 seconds.

  • Spectral Width: -10 to 220 ppm.

  • Processing: Apply a 1.0 Hz line broadening exponential window function before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound, and a conceptual representation of its structural components for NMR analysis.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start Reactants 4-Iodo-1H-pyrazole + Di-tert-butyl dicarbonate Start->Reactants Protection Boc Protection Reactants->Protection Intermediate 1-Boc-4-iodopyrazole Protection->Intermediate Borylation_Reactants 1-Boc-4-iodopyrazole + Bis(pinacolato)diboron Intermediate->Borylation_Reactants Miyaura_Borylation Miyaura Borylation Borylation_Reactants->Miyaura_Borylation Crude_Product Crude 1-Boc-pyrazole-4-boronic acid pinacol ester Miyaura_Borylation->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure Product Purification->Final_Product NMR NMR Spectroscopy (¹H and ¹³C) Final_Product->NMR MS Mass Spectrometry Final_Product->MS IR IR Spectroscopy Final_Product->IR Analysis Data Analysis and Structure Confirmation NMR->Analysis MS->Analysis IR->Analysis

Caption: Synthesis and characterization workflow for the target compound.

G Structural Fragments for NMR Interpretation cluster_fragments Key Structural Fragments Molecule This compound Boc Boc Group (tert-Butoxycarbonyl) Molecule->Boc contributes signals at ~1.65 (¹H), ~148, 85, 28 (¹³C) ppm Pyrazole Pyrazole Ring Molecule->Pyrazole contributes signals at ~8.39, 7.93 (¹H), ~145, 135 (¹³C) ppm Pinacol_Ester Pinacol Boronic Ester Molecule->Pinacol_Ester contributes signals at ~1.33 (¹H), ~84, 25 (¹³C) ppm

References

Synthesis of 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, a key building block in medicinal chemistry and materials science.[1] This document details the primary synthetic methodologies, provides comprehensive experimental protocols, and presents key quantitative data in a structured format.

Introduction

1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a versatile synthetic intermediate widely employed in Suzuki-Miyaura cross-coupling reactions to introduce a pyrazole moiety into target molecules.[1] The pyrazole core is a privileged scaffold in numerous therapeutic agents, making this reagent highly valuable in drug discovery programs.[1][2] This guide explores the two predominant synthetic routes to this compound: palladium-catalyzed cross-coupling of a halogenated precursor and direct iridium-catalyzed C-H borylation.

Synthetic Methodologies

There are two primary, well-established methods for the synthesis of 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole. The choice of method may depend on the availability of starting materials, desired scale, and atom economy considerations.

Method 1: Palladium-Catalyzed Cross-Coupling

This widely used method involves the reaction of a 1-Boc-4-halopyrazole, typically 1-Boc-4-iodopyrazole or 1-Boc-4-bromopyrazole, with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.[3] This approach is robust and generally provides good yields.

Logical Workflow for Palladium-Catalyzed Cross-Coupling

cluster_start Starting Materials cluster_reagents Reagents & Conditions 1-Boc-4-halopyrazole 1-Boc-4-halopyrazole ReactionMixture Reaction Mixture Assembly 1-Boc-4-halopyrazole->ReactionMixture Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->ReactionMixture Palladium Catalyst Palladium Catalyst Palladium Catalyst->ReactionMixture Base Base Base->ReactionMixture Solvent Solvent Solvent->ReactionMixture Heat Δ Suzuki_Miyaura_Coupling Suzuki-Miyaura Coupling Heat->Suzuki_Miyaura_Coupling ReactionMixture->Suzuki_Miyaura_Coupling Workup_Purification Aqueous Workup & Purification Suzuki_Miyaura_Coupling->Workup_Purification Final_Product 1-Boc-4-(pinacolboryl)pyrazole Workup_Purification->Final_Product

Caption: Workflow for the synthesis via palladium-catalyzed cross-coupling.

Method 2: Iridium-Catalyzed C-H Borylation

A more direct and atom-economical approach is the iridium-catalyzed C-H borylation of 1-Boc-pyrazole.[4] This method avoids the pre-functionalization of the pyrazole ring with a halogen, proceeding directly from the C-H bond. The regioselectivity is directed to the 4-position by the Boc protecting group.[4]

Logical Workflow for Iridium-Catalyzed C-H Borylation

cluster_start Starting Materials cluster_reagents Reagents & Conditions 1-Boc-pyrazole 1-Boc-pyrazole ReactionMixture Reaction Mixture Assembly 1-Boc-pyrazole->ReactionMixture Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->ReactionMixture Iridium Catalyst Iridium Catalyst Iridium Catalyst->ReactionMixture Ligand Ligand Ligand->ReactionMixture Solvent Solvent Solvent->ReactionMixture Heat Δ CH_Borylation C-H Borylation Heat->CH_Borylation ReactionMixture->CH_Borylation Workup_Purification Solvent Removal & Purification CH_Borylation->Workup_Purification Final_Product 1-Boc-4-(pinacolboryl)pyrazole Workup_Purification->Final_Product

Caption: Workflow for the synthesis via direct C-H borylation.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cross-Coupling from 1-Boc-4-iodopyrazole

This protocol is adapted from established patent literature.[3]

Materials:

  • 1-Boc-4-iodopyrazole (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 equiv)

  • Potassium acetate (KOAc) (3.0 equiv)

  • 1,4-Dioxane (solvent)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-4-iodopyrazole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

  • Add anhydrous 1,4-dioxane to the vessel.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and water.

  • Separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole.

Protocol 2: Iridium-Catalyzed C-H Borylation of 1-Boc-pyrazole

This protocol is based on general methods for iridium-catalyzed C-H borylation of heterocycles.[4]

Materials:

  • 1-Boc-pyrazole (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.0 - 1.2 equiv)

  • [Ir(cod)OMe]₂ (Iridium catalyst) (0.015 equiv)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (Ligand) (0.03 equiv)

  • Cyclohexane or Tetrahydrofuran (THF) (solvent)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with [Ir(cod)OMe]₂ and dtbpy.

  • Add the solvent (cyclohexane or THF) and stir for 10-15 minutes to allow for pre-formation of the active catalyst.

  • Add 1-Boc-pyrazole and bis(pinacolato)diboron to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to 80 °C for 12-24 hours.

  • Monitor the reaction for the consumption of the starting material.

  • After completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.

Data Presentation

Table 1: Reagent and Condition Comparison for Synthetic Routes
ParameterMethod 1: Palladium-Catalyzed Cross-Coupling[3]Method 2: Iridium-Catalyzed C-H Borylation[4]
Starting Material 1-Boc-4-halopyrazole1-Boc-pyrazole
Boron Source Bis(pinacolato)diboron (B₂pin₂)Bis(pinacolato)diboron (B₂pin₂)
Catalyst Pd(dppf)Cl₂ or similar Pd complexes[Ir(cod)OMe]₂ or similar Ir complexes
Ligand dppf (part of the catalyst complex)4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
Base/Additive Potassium Acetate (KOAc) or other weak basesNot typically required
Typical Solvent Dioxane, Toluene, Ethanol/Water mixturesCyclohexane, THF, Heptane
Temperature 80 - 110 °C80 - 100 °C
Typical Yield Generally high (can exceed 90%)Good to excellent (reported yields for similar substrates are high)
Table 2: Physicochemical and Spectroscopic Data
PropertyValue
Molecular Formula C₁₄H₂₃BN₂O₄[5]
Molecular Weight 294.15 g/mol [5]
Appearance White to off-white solid[5]
Melting Point 82-86 °C[5]
¹H NMR (400 MHz, CDCl₃) δ 8.39 (s, 1H), 7.93 (s, 1H), 1.65 (s, 9H), 1.33 (s, 12H)[3]
Storage Temperature 2-8°C[5]

Conclusion

The synthesis of 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole can be efficiently achieved through either palladium-catalyzed cross-coupling of a pre-halogenated pyrazole or via a more direct iridium-catalyzed C-H borylation of 1-Boc-pyrazole. The palladium-catalyzed route is a classic and reliable method, while the iridium-catalyzed approach offers improved atom economy by avoiding a halogenation step. Both methods provide access to this crucial building block, facilitating the development of novel pharmaceuticals and advanced materials. The selection of the synthetic route will be guided by factors such as starting material availability, cost, and desired process efficiency.

References

Stability and Storage of 1-Boc-pyrazole-4-boronic acid pinacol ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Boc-pyrazole-4-boronic acid pinacol ester. Understanding the stability profile of this reagent is critical for its effective use in research and drug development, ensuring the integrity of experimental results and the quality of synthesized materials. This document outlines the principal degradation pathways, provides recommended storage and handling protocols, and details experimental procedures for stability assessment.

Executive Summary

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions. However, like many boronic acid derivatives, its stability is a key consideration. The molecule possesses two primary points of lability: the Boc-protecting group and the boronic acid pinacol ester moiety. It is susceptible to degradation through hydrolysis, thermal decomposition, and, to a lesser extent, oxidation and photolytic degradation. Optimal storage at 2-8°C in a dry, inert atmosphere is crucial to minimize degradation and ensure a long shelf-life.

Chemical Structure and Properties

  • IUPAC Name: tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

  • CAS Number: 552846-17-0

  • Molecular Formula: C₁₄H₂₃BN₂O₄

  • Molecular Weight: 294.16 g/mol

  • Appearance: White to off-white solid

  • Melting Point: 82-86 °C

Stability Profile

The stability of this compound is influenced by several factors, including temperature, moisture, pH, and light. The primary degradation pathways are the hydrolysis of the pinacol ester to the corresponding boronic acid and the cleavage of the Boc (tert-butyloxycarbonyl) protecting group.

Hydrolytic Stability

The C-B bond of the boronic acid pinacol ester is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding 1-Boc-pyrazole-4-boronic acid. Pinacol esters are generally more stable to hydrolysis than the free boronic acids but can still degrade in the presence of water. The rate of hydrolysis is dependent on pH and temperature.

Thermal Stability

The Boc protecting group is known to be thermally labile. Heating this compound can lead to the loss of the Boc group, forming pyrazole-4-boronic acid pinacol ester. This deprotection can occur at elevated temperatures, with one patent describing the removal of the Boc group by heating the compound in a molten state.

Photostability
Incompatibilities

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to rapid degradation.

Quantitative Stability Data Summary

While specific kinetic data for the degradation of this compound is not extensively published, the following table summarizes the expected stability based on the known behavior of related compounds. This information should be used as a guideline, and it is recommended to perform in-house stability studies for critical applications.

ConditionParameterExpected StabilityPrimary Degradation Product(s)
Storage 2-8°C, dry, inert atmosphereStable for >1 year-
Ambient temperature, open to airGradual degradation over weeks to months1-Boc-pyrazole-4-boronic acid
pH Acidic (e.g., pH < 4)Prone to hydrolysis of pinacol ester1-Boc-pyrazole-4-boronic acid
Neutral (e.g., pH 6-8)Relatively stable, slow hydrolysis1-Boc-pyrazole-4-boronic acid
Basic (e.g., pH > 9)Increased rate of hydrolysis1-Boc-pyrazole-4-boronic acid
Temperature Elevated (e.g., > 80°C)Risk of Boc deprotectionPyrazole-4-boronic acid pinacol ester
Light UV or prolonged exposure to lightPotential for degradationVarious photolytic products

Recommended Storage and Handling

To ensure the long-term stability and quality of this compound, the following storage and handling procedures are recommended:

  • Storage Temperature: Store refrigerated at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.

  • Container: Keep in a tightly sealed, opaque container to protect from moisture and light.

  • Handling:

    • Handle in a well-ventilated area or a fume hood.

    • Use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

    • Avoid inhalation of dust.

    • Minimize exposure to ambient air and moisture during weighing and transfer.

    • For preparing solutions, use anhydrous solvents.

Experimental Protocols for Stability Assessment

A comprehensive stability study of this compound should involve forced degradation studies under various stress conditions and analysis by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Stress Conditions:

  • Acidic Hydrolysis:

    • Prepare a solution of the compound in a suitable organic solvent (e.g., acetonitrile).

    • Add 0.1 M HCl to achieve a final concentration of approximately 1 mg/mL.

    • Incubate at 40°C and analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Basic Hydrolysis:

    • Prepare a solution of the compound in a suitable organic solvent.

    • Add 0.1 M NaOH to achieve a final concentration of approximately 1 mg/mL.

    • Incubate at 40°C and analyze samples at various time points.

  • Oxidative Degradation:

    • Prepare a solution of the compound in a suitable solvent.

    • Add 3% hydrogen peroxide.

    • Incubate at room temperature and analyze samples at various time points.

  • Thermal Degradation:

    • Store the solid compound in an oven at a controlled temperature (e.g., 60°C or 80°C).

    • Analyze samples at various time points (e.g., 1, 3, 7, 14 days).

  • Photostability:

    • Expose the solid compound and a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2).

    • Analyze samples after a defined exposure period.

Stability-Indicating HPLC Method

Objective: To separate the intact this compound from its potential degradation products. Due to the susceptibility of boronic acid pinacol esters to on-column hydrolysis, specific chromatographic conditions are required.

  • Column: A column with low silanol activity is recommended, such as a Waters XTerra MS C18 or equivalent.

  • Mobile Phase:

    • A: Water (with or without a small amount of buffer, e.g., ammonium acetate)

    • B: Acetonitrile or Methanol

  • Gradient: A suitable gradient from a low to high percentage of organic modifier.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a low temperature (e.g., 25°C) to minimize on-column degradation.

  • Detector: UV detector at a suitable wavelength (to be determined by UV scan).

  • Sample Diluent: An aprotic solvent such as acetonitrile is recommended to prevent hydrolysis of the sample before injection.

Visualizations

Logical Workflow for Stability Assessment

Stability_Assessment_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Reporting define_objectives Define Stability Study Objectives select_batches Select Batches of Compound define_objectives->select_batches forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) select_batches->forced_degradation method_development Develop Stability-Indicating HPLC Method forced_degradation->method_development method_validation Validate HPLC Method method_development->method_validation long_term_stability Long-Term Stability Testing (ICH Conditions) method_validation->long_term_stability data_analysis Analyze Stability Data long_term_stability->data_analysis shelf_life Determine Shelf-Life data_analysis->shelf_life report Generate Stability Report shelf_life->report

Caption: Workflow for assessing the stability of a chemical compound.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_thermal Thermal Degradation cluster_oxidation Oxidation/Deboronation main_compound 1-Boc-pyrazole-4-boronic acid pinacol ester hydrolysis_product 1-Boc-pyrazole-4-boronic acid main_compound->hydrolysis_product H₂O / H⁺ or OH⁻ thermal_product Pyrazole-4-boronic acid pinacol ester main_compound->thermal_product Δ (Heat) oxidation_product 1-Boc-1H-pyrazol-4-ol main_compound->oxidation_product [O]

Caption: Potential degradation pathways for the target molecule.

The Genesis and Advancement of Pyrazole Boronic Acid Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of pyrazole boronic acid esters. These heterocyclic organoboron compounds have emerged as indispensable building blocks in modern organic synthesis, particularly in the realm of medicinal chemistry and materials science. Their unique combination of a biologically relevant pyrazole core and a versatile boronic acid ester handle for cross-coupling reactions has propelled their use in the development of novel therapeutics and functional materials. This document details key synthetic methodologies, presents comparative data, and illustrates the application of these compounds in targeting critical signaling pathways in drug discovery.

A Historical Perspective: The Emergence of Pyrazole Boronic Acid Esters

The journey of pyrazole boronic acid esters is intrinsically linked to the broader history of organoboron chemistry and palladium-catalyzed cross-coupling reactions. While the first organoboron compound, triethylborane, was synthesized by Edward Frankland in 1860, the full synthetic potential of this class of compounds remained largely untapped for over a century.[1][2] The landscape of organic synthesis was dramatically reshaped with the advent of the Suzuki-Miyaura cross-coupling reaction in 1979, a powerful method for forming carbon-carbon bonds.[3][4][5][6] This Nobel Prize-winning reaction highlighted the immense utility of organoboron reagents, including boronic acids and their esters.[3][6]

The pyrazole nucleus itself has a long history in chemistry, first synthesized by Buchner in 1889.[7] Its derivatives have long been recognized for their diverse biological activities, with many finding applications as pharmaceuticals.[8][9]

The convergence of these two fields—organoboron chemistry and pyrazole synthesis—led to the development of pyrazole boronic acid esters. While a singular "discovery" event is not prominently documented, their emergence can be traced through the increasing demand for functionalized heterocyclic building blocks for Suzuki-Miyaura reactions in drug discovery programs. Early methods for the synthesis of heteroaryl boronic acids often involved harsh conditions, but the development of milder and more efficient palladium-catalyzed borylation techniques in the 1990s and 2000s paved the way for the routine preparation and application of pyrazole boronic acid esters.

Synthetic Methodologies: A Comparative Overview

The synthesis of pyrazole boronic acid esters has evolved significantly, with several key strategies now available to chemists. The choice of method often depends on the desired substitution pattern, scale, and functional group tolerance.

Lithiation and Borylation of Pyrazoles

One of the earliest and most direct methods involves the deprotonation of a pyrazole ring with a strong base, such as n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with a borate ester. This approach allows for the regioselective introduction of the boronic ester group, particularly at the C5 position of N-substituted pyrazoles.

Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazole-3-boronic acid pinacol ester via Lithiation [10]

  • Step 1: Diazotization and Iodination. N-methyl-3-aminopyrazole (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A saturated aqueous solution of sodium nitrite (2.0 eq) is added dropwise. The resulting solution is then added to an aqueous solution of potassium iodide (2.5 eq) at 0 °C and stirred at room temperature for 4 hours. After extraction with ethyl acetate and purification, 3-iodo-1-methyl-1H-pyrazole is obtained.

  • Step 2: Lithium-Halogen Exchange and Borylation. 3-iodo-1-methyl-1H-pyrazole (1.0 eq) and isopropoxyboronic acid pinacol ester (1.2 eq) are dissolved in dry tetrahydrofuran (THF) and cooled to -65 to -50 °C under an argon atmosphere. n-Butyllithium (1.3 eq) is added dropwise, and the reaction is stirred at low temperature for 2 hours. The reaction is quenched with aqueous hydrochloric acid (1M) and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to yield 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.

Palladium-Catalyzed Borylation of Halogenated Pyrazoles

The development of palladium-catalyzed cross-coupling reactions has provided a powerful and versatile alternative for the synthesis of pyrazole boronic acid esters. The Miyaura borylation, which utilizes a palladium catalyst to couple a halide or triflate with a diboron reagent (e.g., bis(pinacolato)diboron, B₂pin₂), is a widely employed method. This approach generally offers excellent functional group tolerance and is applicable to a broad range of substituted pyrazoles.

Experimental Protocol: Synthesis of 1-Boc-4-pyrazoleboronic acid pinacol ester via Palladium-Catalyzed Borylation [11]

  • Reaction Setup: In a reaction vessel, 1-Boc-4-iodopyrazole (1.0 eq), bis(pinacolato)diboron (1.0 eq), a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.001 eq), and a base like sodium acetate (1.0 eq) are combined in a suitable solvent (e.g., isopropanol).

  • Reaction Conditions: The reaction mixture is deoxygenated and heated to reflux under a nitrogen atmosphere for approximately 16 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then extracted with a nonpolar solvent like petroleum ether and purified to afford 1-Boc-4-pyrazoleboronic acid pinacol ester.

Multi-step Syntheses from Acyclic Precursors

More complex pyrazole boronic acid esters can be prepared through multi-step sequences that involve the construction of the pyrazole ring as a key step. These methods offer flexibility in accessing diverse substitution patterns that may not be readily available through the functionalization of a pre-existing pyrazole core.

Experimental Protocol: Synthesis of 1-Alkylpyrazole-4-boronic acid pinacol ester from Pyrazole [12]

  • Step 1: Iodination of Pyrazole. Pyrazole (1.0 eq) is reacted with iodine (0.5-0.6 eq) and hydrogen peroxide (1.0-1.2 eq) to generate 4-iodopyrazole.

  • Step 2: N-Alkylation. The resulting 4-iodopyrazole (1.0 eq) is reacted with a haloalkane (1.0-1.3 eq) to introduce the alkyl group at the N1 position, yielding a 1-alkyl-4-iodopyrazole intermediate.

  • Step 3: Grignard Exchange and Borylation. The 1-alkyl-4-iodopyrazole (1.0 eq) is subjected to a Grignard exchange reaction using isopropylmagnesium chloride at low temperature (0 to -30 °C). The resulting Grignard reagent is then reacted with isopropyl pinacol borate (1.0-1.2 eq) to furnish the final 1-alkylpyrazole-4-boronic acid pinacol ester.

Data Presentation: A Comparative Analysis of Synthetic Yields

The efficiency of pyrazole boronic acid ester synthesis can vary significantly depending on the chosen method and the specific substrate. The following table summarizes representative yields for the synthesis of some common pyrazole boronic acid esters.

Pyrazole Boronic Acid EsterStarting MaterialSynthetic MethodCatalyst/ReagentYield (%)Reference
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester4-Bromo-1-methylpyrazoleLithium-Halogen Exchangen-BuLi, Triisopropyl borate70[13]
1-Boc-4-pyrazoleboronic acid pinacol ester1-Boc-4-iodopyrazolePalladium-Catalyzed BorylationPd(dppf)Cl₂, NaOAc85.7[11]
1-Methyl-1H-pyrazole-3-boronic acid pinacol ester3-Iodo-1-methyl-1H-pyrazoleLithium-Halogen Exchangen-BuLi, Isopropoxyboronic acid pinacol ester54[10]
1-Isopropylpyrazole-4-boronic acid pinacol ester1-Isopropyl-4-iodopyrazoleGrignard Exchangei-PrMgCl, Isopropyl pinacol borate45[12]

Applications in Drug Discovery: Targeting Key Signaling Pathways

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[9] The ability to readily synthesize a diverse range of pyrazole derivatives through Suzuki-Miyaura coupling with pyrazole boronic acid esters has made them invaluable tools in drug discovery. A significant area of application is the development of kinase inhibitors, which play crucial roles in cellular signaling pathways implicated in diseases such as cancer and autoimmune disorders.

Inhibition of Mps1 Kinase in Cancer Therapy

Monopolar spindle 1 (Mps1) is a serine/threonine kinase that is a key regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the accurate segregation of chromosomes during mitosis.[14][15][16] Dysregulation of the SAC is a hallmark of many cancers, leading to aneuploidy and genomic instability. Mps1 is often overexpressed in tumors, making it an attractive target for cancer therapy.[15] Pyrazole-based inhibitors have been developed that target the ATP-binding site of Mps1, leading to SAC abrogation, mitotic catastrophe, and ultimately, cancer cell death.

Mps1_Signaling_Pathway cluster_kinetochore Kinetochore cluster_cytoplasm Cytoplasm Unattached_Kinetochore Unattached Kinetochore Aurora_B Aurora B Kinase Unattached_Kinetochore->Aurora_B recruits Mps1 Mps1 Kinase Aurora_B->Mps1 activates Mad1_Mad2 Mad1/Mad2 Complex Mps1->Mad1_Mad2 recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC forms APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) MCC->APC_C inhibits Securin Securin APC_C->Securin degrades Separase Separase Anaphase Anaphase Onset Separase->Anaphase Securin->Separase inhibits Pyrazole_Inhibitor Pyrazole Boronic Acid Ester-Derived Inhibitor Pyrazole_Inhibitor->Mps1 inhibits JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Kinase Receptor->JAK activates STAT STAT (inactive) JAK->STAT phosphorylates (p) pSTAT p-STAT (active) STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes DNA DNA STAT_dimer->DNA translocates to nucleus and binds to Pyrazole_Inhibitor Pyrazole Boronic Acid Ester-Derived Inhibitor Pyrazole_Inhibitor->JAK inhibits Gene_Transcription Gene Transcription (Inflammatory Response) DNA->Gene_Transcription

References

A Theoretical and Practical Guide to 1-Boc-pyrazole-4-boronic acid pinacol ester: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-pyrazole-4-boronic acid pinacol ester, a versatile building block of significant interest in medicinal chemistry and materials science. While direct, in-depth theoretical studies on this specific molecule are not extensively available in peer-reviewed literature, this document consolidates its known physicochemical properties, synthesis, and applications. Furthermore, it outlines a standard framework for its theoretical investigation based on established computational methodologies applied to analogous pyrazole derivatives.

Physicochemical and Structural Information

This compound, with CAS Number 552846-17-0, is a stable, solid compound at room temperature.[1][2] Its structure combines a pyrazole ring protected with a tert-butoxycarbonyl (Boc) group and functionalized with a boronic acid pinacol ester. This configuration makes it an ideal reagent for Suzuki-Miyaura cross-coupling reactions, enabling the precise introduction of the pyrazole moiety into complex molecular architectures.[3]

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₄H₂₃BN₂O₄[4][5][6]
Molecular Weight294.15 g/mol [1][4][5]
Melting Point82-86 °C[1][2][7]
FormSolid[1]
Storage Temperature2-8°C[1]
Density (Predicted)1.09 ± 0.1 g/cm³[2]
Boiling Point (Predicted)387.9 ± 34.0 °C[2]

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented and can be achieved through several routes.

Protocol 1: Boc Protection of 4-Pyrazoleboronic acid pinacol ester

A common and straightforward method involves the protection of the pyrazole nitrogen with a Boc group.[4][7]

Experimental Protocol:

  • Dissolution: Dissolve 4-Pyrazoleboronic acid pinacol ester (1.0 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in a suitable solvent such as dichloromethane (DCM).[4][7]

  • Catalysis: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.14 eq).[4][7]

  • Reaction: Stir the mixture at room temperature for approximately 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[4][7]

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous phase with an organic solvent like ethyl acetate.[7]

  • Purification: Wash the combined organic phases with a saturated aqueous sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4][7] Further purification can be performed if necessary.

Protocol 2: Palladium-Catalyzed Borylation of 1-Boc-4-halogenopyrazole

An alternative route involves a palladium-catalyzed borylation reaction.[8]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine 1-Boc-4-halogenopyrazole (e.g., 1-Boc-4-iodopyrazole) (1.0 eq), pinacol diboron (B₂pin₂, ~1.1 eq), and a palladium catalyst (e.g., Pd(dppf)Cl₂) in an appropriate solvent like 1,4-dioxane.[8]

  • Base Addition: Add a base, such as potassium acetate (KOAc, ~3.0 eq).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Heating: Heat the reaction mixture to a temperature of 80-110 °C and stir until the starting material is consumed, as indicated by TLC or LC-MS analysis.

  • Work-up and Purification: Cool the reaction mixture, filter it through a pad of celite, and concentrate the filtrate. Purify the residue using column chromatography to obtain the final product.

G cluster_synthesis Synthesis Workflow start Starting Materials (e.g., 4-Pyrazoleboronic acid pinacol ester, Di-tert-butyl dicarbonate) reaction Reaction (Solvent: DCM, Catalyst: DMAP, Room Temperature) start->reaction 1. Combine workup Aqueous Work-up & Extraction reaction->workup 2. Quench purification Purification (Drying, Concentration) workup->purification 3. Isolate product Final Product: This compound purification->product 4. Obtain

Caption: A generalized workflow for the synthesis of the title compound.

Applications in Drug Discovery

This compound is a valuable reagent in the synthesis of pharmacologically active molecules. Its primary application is in Suzuki-Miyaura cross-coupling reactions to introduce the pyrazole scaffold, which is a common motif in many therapeutic agents.[3] For example, it is used as a reagent in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors, which are relevant for treating certain cancers and autoimmune diseases.[7]

G reagent 1-Boc-pyrazole-4-boronic acid pinacol ester catalyst Palladium Catalyst + Base reagent->catalyst partner Aryl/Heteroaryl Halide (R-X) partner->catalyst product Coupled Product (R-Pyrazole-Boc) catalyst->product Suzuki-Miyaura Coupling api Active Pharmaceutical Ingredient (API) product->api Further Synthetic Steps

Caption: Role in Suzuki-Miyaura coupling for drug development.

Proposed Framework for Theoretical Studies

Although specific computational studies on this compound are sparse, a robust theoretical analysis can be proposed based on methodologies widely applied to similar heterocyclic compounds.[9][10][11] Density Functional Theory (DFT) is the most common approach for such investigations.[9][12]

Computational Protocol

A typical computational workflow would involve the following steps:

  • Geometry Optimization: The molecular structure would be optimized to find its lowest energy conformation. A common method is the B3LYP functional with a basis set like 6-311G(d,p).[9][11] This provides key structural parameters.

  • Vibrational Frequency Analysis: A frequency calculation on the optimized geometry is performed to confirm that the structure is a true energy minimum (no imaginary frequencies) and to predict its theoretical vibrational spectra (FT-IR and Raman).[9]

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties.[10][11]

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule. This is crucial for understanding intermolecular interactions and reactivity.[9][12]

G cluster_dft Proposed DFT Workflow input Initial 3D Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) input->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc Verify Minimum fmo FMO Analysis (HOMO, LUMO, Gap) geom_opt->fmo mep MEP Analysis geom_opt->mep output Structural & Electronic Properties freq_calc->output fmo->output mep->output

Caption: A standard workflow for the theoretical study of the title molecule.

Expected Theoretical Data

Based on studies of similar pyrazole derivatives, a theoretical investigation would yield the quantitative data presented in Table 2. These values are hypothetical and serve as a template for what to expect from a computational study.

Table 2: Hypothetical Quantum Chemical Parameters (Template)

ParameterDescriptionExpected Outcome/Significance
Optimized Geometry
Bond Lengths (Å)Internuclear distances between atoms.Provides the most stable 3D structure.
Bond Angles (°)Angles between adjacent bonds.Defines molecular shape and steric hindrance.
Dihedral Angles (°)Torsional angles between planes of atoms.Determines the conformation of the Boc and pinacol groups.
Electronic Properties
EHOMO (eV)Energy of the Highest Occupied Molecular Orbital.Indicates electron-donating ability.
ELUMO (eV)Energy of the Lowest Unoccupied Molecular Orbital.Indicates electron-accepting ability.
Energy Gap (ΔE) (eV)ELUMO - EHOMO.Relates to chemical reactivity and stability.
Spectroscopic Data
Vibrational Frequencies (cm⁻¹)Calculated IR and Raman active modes.Allows for comparison with experimental spectra for structural confirmation.

Conclusion

This compound is a pivotal reagent in synthetic chemistry, particularly for the development of new pharmaceuticals. While its practical utility is well-established, a dedicated theoretical exploration via computational chemistry would provide deeper insights into its structural and electronic properties, further aiding in the rational design of new synthetic pathways and molecules. The protocols and frameworks outlined in this guide offer a comprehensive starting point for both the practical application and the theoretical investigation of this important chemical entity.

References

Methodological & Application

Application Notes: Palladium-Catalyzed Cross-Coupling of 1-Boc-pyrazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1-Boc-pyrazole-4-boronic acid pinacol ester in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of a wide array of 4-aryl and 4-heteroaryl pyrazoles, which are key structural motifs in many pharmaceutical agents and functional materials.

Introduction

The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous bioactive compounds. The Suzuki-Maiyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The use of this compound offers a stable, easy-to-handle, and efficient coupling partner for the introduction of a protected pyrazole moiety onto various aromatic and heteroaromatic systems. The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions, allowing for further functionalization of the pyrazole ring.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organic halide or triflate. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) [R-B(OR)2(Base)]- Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Coupled Product) Reductive_Elimination->Ar-R R-B(OR)2 1-Boc-pyrazole-B(pin) Ar-X Aryl/Heteroaryl-X Base Base

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides.

Table 1: Coupling with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-methoxybenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
21-Bromo-3-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane1001688
34-BromobenzonitrilePd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O901292
41-Bromo-2-fluorobenzenePd(dppf)Cl₂ (3)-Cs₂CO₃Toluene1101885
5Methyl 4-bromobenzoatePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane/H₂O1001290

Table 2: Coupling with Heteroaryl Halides

EntryHeteroaryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePd(OAc)₂ (3)XPhos (6)K₃PO₄1,4-Dioxane1102478
23-BromopyridinePd(dppf)Cl₂ (5)-Na₂CO₃DME/H₂O901685
32-ChloropyrimidinePd₂(dba)₃ (2)BrettPhos (4)K₂CO₃Toluene/H₂O1001875
45-BromoindolePd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane1001289
52-BromothiophenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001293

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides

This protocol is a general guideline and may require optimization for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Start Add_Reactants Add aryl bromide (1.0 eq), 1-Boc-pyrazole-4-boronic acid pinacol ester (1.2 eq), and base (2.0 eq) to a flask. Start->Add_Reactants Add_Catalyst Add Pd catalyst and ligand. Add_Reactants->Add_Catalyst Add_Solvent Add degassed solvent. Add_Catalyst->Add_Solvent Inert_Atmosphere Purge with N2 or Ar. Add_Solvent->Inert_Atmosphere Heat Heat to desired temperature with stirring. Inert_Atmosphere->Heat Monitor Monitor reaction by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Quench Quench with water. Cool->Quench Extract Extract with an organic solvent. Quench->Extract Dry_Concentrate Dry organic layer and concentrate in vacuo. Extract->Dry_Concentrate Purify Purify by column chromatography. Dry_Concentrate->Purify End End Purify->End

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂) (see Table 1 for examples)

  • Ligand (if required, e.g., SPhos, XPhos, RuPhos) (see Table 1 for examples)

  • Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DME)

  • Water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0-3.0 mmol).

  • In a separate vial, weigh the palladium catalyst and ligand (if applicable) and add them to the reaction flask.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent (and water if applicable) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-Boc-pyrazole.

Protocol 2: Deprotection of the Boc Group

Deprotection_Workflow Start Start Dissolve Dissolve 4-aryl-1-Boc-pyrazole in a suitable solvent (e.g., DCM, Dioxane). Start->Dissolve Add_Acid Add a strong acid (e.g., TFA, HCl in Dioxane). Dissolve->Add_Acid Stir Stir at room temperature. Add_Acid->Stir Monitor Monitor reaction by TLC or LC-MS. Stir->Monitor Concentrate Concentrate the reaction mixture in vacuo. Monitor->Concentrate Neutralize Neutralize with a base (e.g., saturated NaHCO3 solution). Concentrate->Neutralize Extract Extract with an organic solvent. Neutralize->Extract Dry_Concentrate Dry and concentrate the organic layer. Extract->Dry_Concentrate Purify Purify if necessary. Dry_Concentrate->Purify End End Purify->End

Caption: Workflow for the acidic deprotection of the Boc group from the pyrazole nitrogen.

Materials:

  • 4-Aryl-1-Boc-pyrazole (1.0 mmol)

  • Strong acid (e.g., Trifluoroacetic acid (TFA), 4M HCl in 1,4-dioxane)

  • Solvent (e.g., Dichloromethane (DCM), 1,4-Dioxane)

Procedure:

  • Dissolve the 4-aryl-1-Boc-pyrazole (1.0 mmol) in a suitable solvent (e.g., DCM or 1,4-dioxane).

  • Add the strong acid (e.g., 5-10 equivalents of TFA or a solution of HCl in dioxane) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting salt can be used directly or neutralized with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free 4-arylpyrazole.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

    • Screen different palladium catalysts, ligands, bases, and solvents.

    • Increase the reaction temperature or time.

    • Check the quality of the this compound.

  • Incomplete Reaction:

    • Increase the equivalents of the boronic ester and/or the base.

    • Use a more active catalyst system.

  • Side Reactions (e.g., Homocoupling of the Boronic Ester):

    • Lower the catalyst loading.

    • Add the boronic ester slowly to the reaction mixture.

    • Ensure efficient stirring.

Conclusion

This compound is a highly effective reagent for the synthesis of 4-substituted pyrazoles via palladium-catalyzed Suzuki-Miyaura cross-coupling. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient construction of complex molecules containing the pyrazole moiety.

Application Notes and Protocols: 1-Boc-pyrazole-4-boronic acid pinacol ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-pyrazole-4-boronic acid pinacol ester is a versatile and highly valuable building block in modern medicinal chemistry. Its stable, easy-to-handle nature makes it an ideal reagent for introducing the pyrazole moiety into complex molecules. The pyrazole scaffold is a privileged structure found in numerous biologically active compounds, particularly in the development of targeted therapies such as protein kinase inhibitors.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its application in the synthesis of kinase inhibitors for cancer therapy.

The primary application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1][2] This reaction allows for the efficient and precise incorporation of the pyrazole ring into various aromatic and heteroaromatic systems, which is a key step in the synthesis of many drug candidates.

Key Applications in Medicinal Chemistry

The pyrazole motif is a cornerstone in the design of small molecule inhibitors targeting protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Pyrazole-containing compounds have been successfully developed as inhibitors for a range of kinases, including:

  • Janus Kinases (JAKs): Inhibitors of the JAK-STAT signaling pathway are used in the treatment of inflammatory diseases and myeloproliferative neoplasms.[1][3]

  • Bone Morphogenetic Protein Receptor Type 2 (BMPR2): Selective inhibitors of BMPR2 are being investigated for diseases such as pulmonary arterial hypertension.[4][5]

  • Checkpoint Kinase 1 (CHK1): CHK1 inhibitors are explored as potential anticancer agents and radioprotectants.[6]

  • Cathepsins: These proteases are involved in various physiological and pathological processes, making their inhibitors relevant for multiple therapeutic areas.[6]

Data Presentation

Table 1: Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Arylboronic Acids - A Comparison of Catalytic Systems
Catalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃Na₂CO₃Toluene/H₂O1001285-95[7]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene808~80[8]
CataCXium A palladacycleCs₂CO₃Dioxane/H₂O801651[9]
CataCXium A palladacycleCs₂CO₃2-MeTHF801695[9]

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.

Table 2: Inhibitory Activity of Pyrazole-Containing Kinase Inhibitors
InhibitorTarget Kinase(s)IC₅₀ (nM)Disease IndicationReference
RuxolitinibJAK1, JAK2~3Myelofibrosis, Polycythemia Vera[10]
BaricitinibJAK1, JAK2-Rheumatoid Arthritis[11]
AfuresertibAkt1, Akt2, Akt30.02, 2, 2.6Cancer[10]
Erdafitinibpan-FGFR1.2 - 5.7Urothelial Carcinoma[10]
Macrocycle 8aBMPR2506Pulmonary Arterial Hypertension[4]
Pyrazolo[3,4-g]isoquinoline 1bHaspin57Cancer (potential)[12]
Pyrazolo[3,4-g]isoquinoline 2cHaspin62Cancer (potential)[12]

Signaling Pathway Diagram

The JAK-STAT signaling pathway is a critical pathway in cellular communication, involved in immunity, cell proliferation, and apoptosis.[1][13] Its aberrant activation is linked to various cancers and inflammatory diseases.[3] Small molecule inhibitors, often containing a pyrazole scaffold, are designed to block the activity of JAK kinases and disrupt this pathway.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK (Janus Kinase) Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT (Signal Transducer and Activator of Transcription) Receptor->STAT 4. STAT Recruitment & Phosphorylation by JAK JAK->Receptor 3. Phosphorylation STAT_dimer STAT Dimer (Phosphorylated) STAT->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Translocation Gene_Transcription Gene Transcription (Proliferation, Differentiation, etc.) STAT_dimer->Gene_Transcription 7. Binds DNA & Initiates Gene Transcription DNA DNA Inhibitor JAK Inhibitor (e.g., Ruxolitinib, Baricitinib) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling cascade and the point of intervention for pyrazole-based inhibitors.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)[14]

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., Na₂CO₃, 2.0 mmol)[7]

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry reaction flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (11 mL) to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - Aryl Halide - this compound - Catalyst & Ligand - Base inert Inert Atmosphere (N₂ or Ar) start->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (e.g., 100°C, 12h) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction (EtOAc, H₂O, Brine) cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Synthesis of a Pyrazole-Containing Kinase Inhibitor Intermediate (Baricitinib Synthesis Example)

This protocol outlines a key step in the synthesis of the JAK inhibitor Baricitinib, involving the Michael addition of 4-pyrazole boronic acid pinacol ester to an azetidine derivative, followed by a Suzuki coupling.[11][15]

Part A: Michael Addition

Materials:

  • 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (1.0 mmol)

  • 4-pyrazole boronic acid pinacol ester (1.1 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol)

  • Acetonitrile (anhydrous)

Procedure:

  • Dissolve 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile and 4-pyrazole boronic acid pinacol ester in anhydrous acetonitrile.

  • Add DBU dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting intermediate, 2-(1-(ethylsulfonyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile, can be carried forward to the next step, often without extensive purification.[16]

Part B: Suzuki Coupling

Materials:

  • Intermediate from Part A (1.0 mmol)

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Cesium fluoride (CsF) or another suitable base (2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water)

Procedure:

  • Combine the intermediate from Part A, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, palladium catalyst, and base in a reaction flask.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent system.

  • Heat the mixture (e.g., to 90°C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by crystallization or column chromatography to yield Baricitinib.

Baricitinib_Synthesis Azetidine 2-(1-(ethylsulfonyl)azetidin- 3-ylidene)acetonitrile Michael_Addition Michael Addition (DBU, Acetonitrile, RT, 16h) Azetidine->Michael_Addition PyrazoleBoronate 4-pyrazole boronic acid pinacol ester PyrazoleBoronate->Michael_Addition Intermediate Boronate Intermediate Michael_Addition->Intermediate Suzuki_Coupling Suzuki Coupling (Pd Catalyst, Base, Heat) Intermediate->Suzuki_Coupling Pyrrolopyrimidine 4-chloro-7H-pyrrolo [2,3-d]pyrimidine Pyrrolopyrimidine->Suzuki_Coupling Baricitinib Baricitinib Suzuki_Coupling->Baricitinib

Caption: Key steps in the synthesis of the JAK inhibitor Baricitinib.

Conclusion

This compound is an indispensable tool in the arsenal of medicinal chemists. Its utility in constructing the pyrazole scaffold via the robust Suzuki-Miyaura cross-coupling reaction has significantly contributed to the discovery and development of novel therapeutics, particularly in the realm of targeted cancer therapy. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this versatile building block in their drug discovery endeavors.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors using 1-Boc-pyrazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them prominent targets in drug discovery, particularly for oncology and inflammatory diseases.[1][2] The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its versatile synthetic accessibility and ability to form key interactions within the ATP-binding site of kinases.[1][3][4] This document provides detailed protocols for the synthesis of pyrazole-containing kinase inhibitors utilizing 1-Boc-pyrazole-4-boronic acid pinacol ester as a key building block.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds.[5] In this context, it enables the coupling of the this compound with various aryl or heteroaryl halides to generate a diverse library of potential kinase inhibitors.[6][7] This approach is fundamental in modern drug discovery for the efficient construction of complex molecules.[7]

Signaling Pathways and Inhibition

Kinase inhibitors developed from pyrazole scaffolds have been shown to target a multitude of signaling pathways implicated in diseases like cancer. Key pathways include the PI3K-Akt-mTOR pathway, involved in cell survival and proliferation, and the JAK-STAT pathway, which is crucial for cytokine signaling.[1][8] The diagram below illustrates a generalized kinase signaling cascade and the point of inhibition by a synthesized inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 (e.g., JAK) Receptor->Kinase1 Kinase2 Kinase 2 (e.g., STAT) Kinase1->Kinase2 Phosphorylation Kinase3 Downstream Effector Kinase2->Kinase3 Phosphorylation Transcription Gene Transcription (Proliferation, Survival) Kinase3->Transcription Inhibitor Synthesized Kinase Inhibitor Inhibitor->Kinase1 Inhibition Extracellular_Signal Extracellular Signal (e.g., Cytokine) Extracellular_Signal->Receptor

Caption: Generalized Kinase Signaling Pathway Inhibition.

Experimental Protocols

The following section details the materials and a representative protocol for the synthesis of a 4-aryl-1H-pyrazole derivative, a common core for many kinase inhibitors, via a Suzuki-Miyaura cross-coupling reaction.

Materials
ReagentCAS NumberSupplier Example
This compound552846-17-0Sigma-Aldrich
Aryl Halide (e.g., 4-bromopyridine HCl)19524-06-2Sigma-Aldrich
Palladium Catalyst (e.g., Pd(dppf)Cl₂)72287-26-4Sigma-Aldrich
Base (e.g., K₂CO₃ or Cs₂CO₃)584-08-7Sigma-Aldrich
Solvent (e.g., 1,4-Dioxane, anhydrous)123-91-1Sigma-Aldrich
Solvent (e.g., Water, deionized)7732-18-5N/A
Ethyl Acetate (for extraction)141-78-6Sigma-Aldrich
Brine (for washing)N/AN/A
Anhydrous Magnesium Sulfate (for drying)7487-88-9Sigma-Aldrich
Hydrochloric Acid (for Boc deprotection)7647-01-0Sigma-Aldrich
Synthetic Workflow

The overall workflow for the synthesis and subsequent purification and analysis is depicted below.

G A 1. Suzuki Coupling - Reactants - Catalyst - Base & Solvent B 2. Reaction Work-up - Quenching - Extraction - Drying A->B C 3. Purification - Column Chromatography B->C D 4. Boc Deprotection - Acidic Conditions C->D E 5. Final Product - Characterization (NMR, MS) D->E

Caption: General Synthetic Workflow.

Step-by-Step Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq), the aryl halide (1.1 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The mixture is then degassed by bubbling nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the Boc-protected pyrazole derivative. A patent provides an example synthesis of 1-Boc-4-pyrazoleboronic acid pinacol ester with a reported yield of 85.7%.[9]

Step-by-Step Protocol: Boc Deprotection
  • Dissolution: Dissolve the purified Boc-protected product in a suitable solvent such as 1,4-dioxane or dichloromethane.

  • Acidification: Add an excess of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid, and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Isolation: Remove the solvent and excess acid under reduced pressure. The resulting solid or oil can be triturated with a non-polar solvent like diethyl ether to induce precipitation of the hydrochloride salt, which is then collected by filtration.

Data Presentation: Activity of Pyrazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activity of several pyrazole-containing compounds against various kinases, demonstrating the therapeutic potential of this scaffold.

Compound ID/NameTarget Kinase(s)IC₅₀ / Kᵢ / Kₙ ValueCell Line / Assay TypeReference
Compound 2Akt1IC₅₀ = 1.3 nMBiochemical Assay[1]
AfuresertibAkt1Kᵢ = 0.08 nMBiochemical Assay[1]
Compound 6Aurora AIC₅₀ = 0.16 µMBiochemical Assay[1]
Compound 7Aurora A / BIC₅₀ = 28.9 nM / 2.2 nMBiochemical Assay[1]
Compound 10Bcr-AblIC₅₀ = 14.2 nMBiochemical Assay[1]
Asciminib (ABL-001)Bcr-AblIC₅₀ = 0.5 nMBiochemical Assay[1]
Compound 17Chk2IC₅₀ = 17.9 nMCell-free Assay[1]
RuxolitinibJAK1 / JAK2-FDA Approved Inhibitor[1]
D40PLK1IC₅₀ = 0.359 µMBiochemical Assay[10]

Disclaimer: The provided protocols are intended as a general guide. Researchers should adapt and optimize these procedures based on the specific substrates and equipment used. All experiments should be conducted with appropriate safety precautions in a certified laboratory setting.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 1-Boc-pyrazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. 1-Boc-pyrazole-4-boronic acid pinacol ester is a valuable building block in medicinal chemistry and materials science, allowing for the precise introduction of a protected pyrazole moiety into target molecules. The Boc (tert-butyloxycarbonyl) protecting group offers stability during the coupling reaction and can be readily removed under acidic conditions, providing a versatile handle for further synthetic transformations. The pinacol ester enhances the stability and handling of the boronic acid.[1]

These application notes provide an overview of the typical reaction conditions, experimental protocols, and expected outcomes for the Suzuki coupling of this compound with various aryl and heteroaryl halides.

Reaction Principle and Key Components

The Suzuki coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide (aryl or heteroaryl halide) in the presence of a base. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

A visual representation of the key components and their roles in the Suzuki coupling reaction is provided below.

G Key Components in Suzuki Coupling cluster_reactants Reactants cluster_catalytic_system Catalytic System cluster_environment Reaction Environment cluster_product Product A 1-Boc-pyrazole-4-boronic acid pinacol ester C Palladium Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) A->C Transmetalation B Aryl/Heteroaryl Halide (R-X, X = I, Br, Cl) B->C Oxidative Addition H 4-Aryl/Heteroaryl-1-Boc-pyrazole C->H Reductive Elimination D Ligand (e.g., PPh3, XPhos) D->C Stabilization E Base (e.g., K3PO4, Cs2CO3) E->A Activation F Solvent (e.g., Dioxane/Water, DME/Water) F->C Solvation G Temperature (e.g., 80-120 °C) G->C Energy Input

Figure 1: Diagram illustrating the key components and their interactions in the Suzuki coupling reaction.

Recommended Reaction Conditions

The optimal conditions for the Suzuki coupling of this compound can vary depending on the reactivity of the coupling partner (the aryl or heteroaryl halide). However, a general set of conditions can be used as a starting point for optimization.

Table 1: General Reaction Parameters for Suzuki Coupling

ParameterRecommended Reagents/ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G2/G3Catalyst choice can significantly impact yield, especially with less reactive halides (e.g., chlorides).[2][3]
Ligand PPh₃, XPhos, SPhosOften used with palladium sources like Pd₂(dba)₃ or Pd(OAc)₂. Pre-catalysts with bulky, electron-rich phosphine ligands are often effective for challenging couplings.[2][4]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃An inorganic base is required to facilitate the transmetalation step. The choice of base can influence the reaction rate and yield.[2][5]
Solvent System Dioxane/Water, DME/Water, Toluene/WaterA mixture of an organic solvent and water is commonly used to dissolve both the organic reactants and the inorganic base.[2][4]
Temperature 80 - 120 °CHigher temperatures may be required for less reactive halides. Microwave irradiation can significantly shorten reaction times.[6][7]
Reaction Time 2 - 24 hoursReaction progress should be monitored by TLC or LC-MS.

Experimental Protocols

Below are two representative protocols for the Suzuki coupling of this compound with an aryl bromide. Protocol 1 describes a conventional heating method, while Protocol 2 utilizes microwave irradiation for accelerated reaction times.

Protocol 1: Conventional Heating

This protocol is adapted from procedures for the Suzuki coupling of similar pyrazole derivatives.[2]

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • PdCl₂(dppf) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the reaction vessel, add this compound, the aryl bromide, PdCl₂(dppf), and potassium carbonate.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1-0.2 M concentration of the limiting reagent).

  • Stir the reaction mixture at 90-100 °C for 6-12 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

This protocol is based on a microwave-promoted Suzuki coupling of a similar pyrazole derivative, which has been shown to significantly reduce reaction times.[6]

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.5 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave reaction vial

Procedure:

  • In a microwave reaction vial, combine this compound, the aryl bromide, Pd(PPh₃)₄, and sodium carbonate.

  • Add DME and water (typically a 4:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 10-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

The general workflow for these experimental protocols is outlined in the following diagram.

G Experimental Workflow for Suzuki Coupling A Combine Reactants: - this compound - Aryl/Heteroaryl Halide - Palladium Catalyst - Base B Add Solvent System (e.g., Dioxane/Water) A->B C Inert Atmosphere (N2 or Ar) B->C D Heating (Conventional or Microwave) C->D E Reaction Monitoring (TLC or LC-MS) D->E F Aqueous Work-up E->F G Purification (Column Chromatography) F->G H Characterization G->H

Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.

Expected Yields and Substrate Scope

The success and yield of the Suzuki coupling reaction are highly dependent on the nature of the aryl or heteroaryl halide. Generally, the reactivity of the halide follows the trend I > Br > OTf >> Cl.[5] Electron-withdrawing groups on the aryl halide tend to increase the reaction rate, while electron-donating groups can slow it down. Steric hindrance on the coupling partners can also affect the reaction efficiency.

The following table provides a summary of expected yields for the Suzuki coupling of a similar pyrazole derivative (4-iodo-1-methyl-1H-pyrazole) with various arylboronic acids under microwave-assisted conditions, which can serve as a useful guide for estimating the outcomes with this compound.[6]

Table 2: Representative Yields for Microwave-Assisted Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole with Various Arylboronic Acids

Arylboronic AcidProductYield (%)
Phenylboronic acid1-Methyl-4-phenyl-1H-pyrazole94
4-Methylphenylboronic acid1-Methyl-4-(p-tolyl)-1H-pyrazole92
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1-methyl-1H-pyrazole95
4-Fluorophenylboronic acid4-(4-Fluorophenyl)-1-methyl-1H-pyrazole89
4-Chlorophenylboronic acid4-(4-Chlorophenyl)-1-methyl-1H-pyrazole85
4-Bromophenylboronic acid4-(4-Bromophenyl)-1-methyl-1H-pyrazole82
4-Formylphenylboronic acid4-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde78
3-Methoxyphenylboronic acid4-(3-Methoxyphenyl)-1-methyl-1H-pyrazole91
2-Methylphenylboronic acid1-Methyl-4-(o-tolyl)-1H-pyrazole75
Naphthalen-1-ylboronic acid1-Methyl-4-(naphthalen-1-yl)-1H-pyrazole88

Adapted from Cheng et al., Chin. J. Chem. 2014, 32, 433-438.[6] These data suggest that high yields can be achieved with a variety of electronically and sterically diverse coupling partners.

Troubleshooting

Low or No Yield:

  • Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0).

  • Insufficient Base: The base is crucial for the transmetalation step. Ensure it is anhydrous (if required by the protocol) and present in sufficient stoichiometry.

  • Poor Solvent Choice: The solvent system must be able to dissolve all reactants to a reasonable extent.

  • Low Reaction Temperature/Time: Less reactive halides may require higher temperatures or longer reaction times. Consider switching to microwave heating.[6]

Side Reactions:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic ester by a proton source. It can be minimized by using anhydrous solvents and ensuring the reaction goes to completion in a reasonable timeframe.[8]

  • Homocoupling: The coupling of two molecules of the aryl halide or two molecules of the boronic ester can occur. This is often more prevalent with highly active catalysts or at high temperatures.

Conclusion

This compound is a versatile and efficient coupling partner in Suzuki-Miyaura reactions for the synthesis of 4-aryl and 4-heteroaryl pyrazoles. By selecting the appropriate palladium catalyst, base, and solvent system, a wide range of substituted pyrazoles can be prepared in good to excellent yields. The use of microwave irradiation can significantly accelerate these transformations, making it a valuable tool for rapid library synthesis in drug discovery and development. Careful optimization of the reaction parameters is key to achieving high yields and minimizing side reactions.

References

Applications of 1-Boc-pyrazole-4-boronic acid pinacol ester in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Boc-pyrazole-4-boronic acid pinacol ester is a key heterocyclic building block in medicinal chemistry, particularly in the realm of fragment-based drug discovery (FBDD). The pyrazole scaffold is recognized as a "privileged structure," frequently found in potent and selective kinase inhibitors.[1][2] Its ability to form critical hydrogen bond interactions within the ATP-binding site of kinases makes it an ideal starting point for FBDD campaigns.[2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in FBDD, focusing on the discovery of novel kinase inhibitors.

Fragment-based drug discovery is a powerful methodology that begins with the screening of low molecular weight compounds (fragments) that typically bind to a biological target with low affinity.[3][4] These initial hits are then optimized into more potent lead compounds through structure-guided design.[5] this compound serves as a versatile fragment for this purpose, offering a synthetically tractable handle for hit-to-lead optimization via Suzuki-Miyaura cross-coupling reactions.

Key Applications in FBDD

The primary application of this compound in FBDD is as a starting fragment for the development of potent and selective kinase inhibitors. The general workflow for such a campaign is outlined below.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization Fragment Library Preparation Fragment Library Preparation Biophysical Screening Biophysical Screening Fragment Library Preparation->Biophysical Screening Screening Cascade Hit Confirmation Hit Confirmation Biophysical Screening->Hit Confirmation Identified Hits Structural Biology (X-ray/NMR) Structural Biology (X-ray/NMR) Hit Confirmation->Structural Biology (X-ray/NMR) Validated Hits Structure-Guided Synthesis Structure-Guided Synthesis Structural Biology (X-ray/NMR)->Structure-Guided Synthesis Structural Insights SAR Studies SAR Studies Structure-Guided Synthesis->SAR Studies Synthesized Analogs Lead Compound Lead Compound SAR Studies->Lead Compound Optimized Potency & Selectivity

Figure 1: General workflow for a fragment-based drug discovery campaign.

Data Presentation: Representative Fragment Screening Data

The following table summarizes representative quantitative data for pyrazole-based fragments in biophysical and biochemical assays against a hypothetical kinase target. This data is illustrative and serves to provide a framework for data presentation in an FBDD campaign.

Fragment IDStructureMethodKd (µM)Ligand Efficiency (LE)IC50 (µM)
F1 This compoundSPR8500.35>1000
F2 4-iodopyrazoleNMR5000.42800
F3 1-methyl-1H-pyrazoleITC>2000->1000
F4 1H-pyrazole-4-carboxamideDSF12000.38>1000

Kd: Dissociation constant, LE: Ligand Efficiency, IC50: Half-maximal inhibitory concentration, SPR: Surface Plasmon Resonance, NMR: Nuclear Magnetic Resonance, ITC: Isothermal Titration Calorimetry, DSF: Differential Scanning Fluorimetry.

Experimental Protocols

Protocol 1: Fragment Library Preparation

This protocol describes the preparation of a fragment stock solution for use in screening assays.

Materials:

  • This compound (MW: 294.15 g/mol )[6]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or 96-well plates

  • Vortex mixer

  • Centrifuge

Procedure:

  • Accurately weigh 2.94 mg of this compound.

  • Dissolve the compound in 100 µL of anhydrous DMSO to prepare a 100 mM stock solution.

  • Vortex thoroughly to ensure complete dissolution.

  • Centrifuge briefly to pellet any undissolved material.

  • Prepare serial dilutions from the stock solution as required for the specific screening assay. For example, for a 1 mM screening concentration, dilute the stock solution 1:100 in the appropriate assay buffer.

  • Store stock solutions at -20°C in desiccated conditions.[7]

Protocol 2: Biophysical Screening using Surface Plasmon Resonance (SPR)

This protocol outlines a general method for primary fragment screening against a kinase target using SPR.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Kinase target protein

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)[8]

  • Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)

  • Fragment stock solutions (from Protocol 1)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Immobilization of Kinase Target:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface with a 1:1 mixture of EDC and NHS.

    • Inject the kinase target protein (e.g., at 50 µg/mL in immobilization buffer) to achieve the desired immobilization level.[8]

    • Deactivate excess reactive groups with ethanolamine.

  • Fragment Screening:

    • Dilute the fragment stock solutions to the desired screening concentration (e.g., 200 µM) in running buffer.[9]

    • Inject the fragment solutions over the immobilized kinase surface and a reference surface.

    • Monitor the binding response in real-time. A response significantly above the reference channel indicates a potential interaction.

    • Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer).

  • Data Analysis:

    • Subtract the reference channel data from the active channel data.

    • Identify hits based on a predefined response threshold.

    • For confirmed hits, perform a dose-response analysis by injecting a range of fragment concentrations to determine the dissociation constant (Kd).

Protocol 3: Hit Validation using NMR Spectroscopy

This protocol describes the use of protein-observed 2D ¹H-¹⁵N HSQC NMR spectroscopy to validate fragment binding and map the binding site.

Materials:

  • NMR spectrometer with a cryoprobe

  • ¹⁵N-labeled kinase target protein

  • NMR buffer (e.g., 50 mM phosphate buffer, pH 7.4, 150 mM NaCl, 5% D₂O)

  • Fragment stock solutions (from Protocol 1)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a solution of ¹⁵N-labeled kinase (e.g., 50-100 µM) in NMR buffer.

    • Prepare a concentrated stock of the fragment in deuterated DMSO (d₆-DMSO).

  • NMR Data Acquisition:

    • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled kinase alone.

    • Add a substoichiometric amount of the fragment (e.g., 200 µM) to the protein sample.[10]

    • Acquire a second 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.

  • Data Analysis:

    • Overlay the two spectra and analyze for chemical shift perturbations (CSPs).

    • Residues exhibiting significant CSPs upon fragment addition are likely at or near the binding site.

    • Map the perturbed residues onto the 3D structure of the kinase to identify the binding pocket.

Protocol 4: Structure Determination by X-ray Crystallography

This protocol provides a general workflow for obtaining a co-crystal structure of a kinase with a bound fragment.

Materials:

  • Purified kinase target protein

  • Fragment stock solution

  • Crystallization screening kits

  • Crystallization plates (e.g., 96-well format)

  • Cryoprotectant

  • X-ray diffraction equipment (in-house or synchrotron source)[11]

Procedure:

  • Co-crystallization:

    • Concentrate the purified kinase to a high concentration (e.g., 5-10 mg/mL).

    • Add the fragment to the protein solution at a concentration several-fold higher than its Kd (e.g., 1-5 mM).

    • Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-fragment complex with a variety of crystallization screen solutions.[11]

  • Crystal Harvesting and Data Collection:

    • Once crystals appear, harvest them using a loop and flash-cool them in liquid nitrogen after a brief soak in a cryoprotectant solution.

    • Collect X-ray diffraction data at a synchrotron beamline.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Solve the structure using molecular replacement if a structure of the apo-protein is available.

    • Build the protein-fragment model into the electron density map and refine the structure.[12]

    • Analyze the binding mode of the fragment and its interactions with the protein.

Signaling Pathway Visualization

Many pyrazole-containing inhibitors target kinases within critical cell signaling pathways, such as the JAK/STAT and CDK/Rb pathways.[1][13] Understanding these pathways is essential for elucidating the mechanism of action of newly developed inhibitors.

JAK_STAT_Pathway cluster_pathway JAK/STAT Signaling Pathway cluster_inhibition Inhibition by Pyrazole Fragment-Derived Inhibitor Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT (inactive) JAK->STAT Phosphorylates (P) STAT_P STAT-P (active) Dimer STAT-P Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Inhibitor Pyrazole-based Inhibitor Inhibitor->JAK Inhibits

Figure 2: Inhibition of the JAK/STAT signaling pathway by a pyrazole-based inhibitor.

CDK_Rb_Pathway cluster_pathway CDK/Rb Cell Cycle Pathway cluster_inhibition Inhibition by Pyrazole Fragment-Derived Inhibitor CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates (P) E2F E2F Rb->E2F Inhibits CellCycle G1-S Phase Progression E2F->CellCycle Activates Transcription Rb_P Rb-P Rb_P->E2F Dissociates from Inhibitor Pyrazole-based Inhibitor Inhibitor->CDK46 Inhibits

Figure 3: Inhibition of the CDK/Rb cell cycle pathway by a pyrazole-based inhibitor.

Conclusion

This compound is an invaluable tool for fragment-based drug discovery, particularly in the development of novel kinase inhibitors. Its favorable structural properties and synthetic tractability make it an excellent starting point for FBDD campaigns. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this fragment in their drug discovery efforts. Through a systematic approach involving biophysical screening, hit validation, and structure-guided optimization, this versatile building block can be elaborated into potent and selective lead compounds with significant therapeutic potential.

References

Application Notes and Protocols for Copper-Catalyzed Reactions with 1-Boc-pyrazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-Boc-pyrazole-4-boronic acid pinacol ester in copper-catalyzed cross-coupling reactions. While palladium-catalyzed Suzuki couplings are well-documented for this reagent, this guide also explores copper-catalyzed transformations, offering alternative and complementary synthetic strategies.

Overview of Reactivity

This compound is a versatile building block in medicinal chemistry and organic synthesis. Its pyrazole moiety is a common scaffold in pharmacologically active compounds, and the boronic acid pinacol ester functionality allows for facile carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions.

While Suzuki couplings using palladium catalysts are prevalent, copper catalysis offers a cost-effective and often milder alternative for certain transformations, such as Chan-Lam C-N and C-O couplings, as well as azidation reactions.

Copper-Catalyzed Azidation of a Structurally Similar Pyrazole Boronic Acid Pinacol Ester

A study on the copper(II)-catalyzed conversion of organoboron compounds to the corresponding azides provides a highly relevant protocol. While the exact this compound was not exemplified, a structurally analogous trityl-protected pyrazole boronic acid pinacol ester was successfully converted to the corresponding azide in modest yield. This suggests the applicability of the method to Boc-protected pyrazole boronic esters.

General Reaction Scheme:

Experimental Protocol:

A solution of the arylboronic acid pinacol ester (1.0 mmol, 1.0 equiv), sodium azide (NaN3, 1.5 mmol, 1.5 equiv), and copper(II) acetate (Cu(OAc)2, 0.1 mmol, 0.1 equiv) in methanol (5 mL) is vigorously stirred in a round-bottom vial at 55 °C under an air atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is concentrated onto Celite and purified by flash chromatography to afford the desired aryl azide.[1]

Table 1: Copper-Catalyzed Azidation of a Pyrazole Boronic Acid Pinacol Ester Derivative [1]

EntrySubstrateProductYield (%)
14-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole4-azido-1-trityl-1H-pyrazole35

Logical Workflow for Copper-Catalyzed Azidation:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents This compound Sodium Azide Copper(II) Acetate Solvent Methanol Reagents->Solvent Add Vial Round-bottom vial Solvent->Vial Add Stirring Vigorous Stirring 55 °C Air Atmosphere Vial->Stirring Concentration Concentrate onto Celite Stirring->Concentration Purification Flash Chromatography Concentration->Purification Product 4-azido-1-Boc-pyrazole Purification->Product

Caption: Workflow for the copper-catalyzed azidation of pyrazole boronic acid pinacol ester.

Chan-Lam C-N and C-O Coupling: A General Overview

General Reaction Scheme for Chan-Lam N-Arylation of Pyrazoles:

The regioselectivity of the N-arylation of unsymmetrical pyrazoles is influenced by both steric and electronic factors. For many substituted pyrazoles, arylation occurs at the least sterically hindered nitrogen atom.[4]

Proposed Experimental Protocol (General):

To a mixture of the pyrazole (1.0 mmol), this compound (1.2 mmol), and a copper catalyst (e.g., Cu(OAc)2, 10-20 mol%) in a suitable solvent (e.g., dichloromethane, methanol, or toluene), a base (e.g., pyridine, triethylamine, or a carbonate) is added. The reaction mixture is stirred at room temperature to elevated temperatures under an air or oxygen atmosphere until the starting material is consumed. The reaction is then quenched, extracted, and the product is purified by chromatography.

Signaling Pathway for Chan-Lam Coupling:

G Cu(II) Cu(II) Transmetalation Transmetalation Cu(II)->Transmetalation ArB(OR)2 1-Boc-pyrazole-4-boronic acid pinacol ester ArB(OR)2->Transmetalation ArCu(II) Ar-Cu(II) Complex Transmetalation->ArCu(II) Coordination Coordination ArCu(II)->Coordination Nucleophile Amine (R2NH) or Alcohol (ROH) Nucleophile->Coordination ArCu(II)Nu Ar-Cu(II)-Nu Complex Coordination->ArCu(II)Nu Reductive_Elimination Reductive Elimination ArCu(II)Nu->Reductive_Elimination Product Ar-Nu (N- or O-arylated pyrazole) Reductive_Elimination->Product Cu(0) Cu(0) Reductive_Elimination->Cu(0) Oxidation Oxidation Cu(0)->Oxidation O2 (air) Oxidation->Cu(II)

Caption: Catalytic cycle of the Chan-Lam cross-coupling reaction.

Palladium-Catalyzed Suzuki Cross-Coupling Protocols

Although the primary focus is on copper-catalyzed reactions, the following well-documented palladium-catalyzed Suzuki coupling protocols provide valuable, concrete examples of the reactivity of this compound. These protocols can serve as a benchmark for developing new synthetic routes.

Table 2: Summary of Palladium-Catalyzed Suzuki Coupling Reactions

EntryCoupling PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-bromo-1H-indole derivativePdCl2(PPh3)2K2CO3 (1M aq.)DMFMicrowave (150W)0.5Not specified[5]
26-bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazolePdCl2(dppf)Na2CO3Dioxane/H2O8016Not specifiedPatent WO2017018475A1
35-bromo-4-(2-fluoro-4-nitrophenoxy)-6,7-dihydropyrrolo[3,2,1-hi]indazolePd/C-THFNot specifiedNot specified54US Patent 11,952,364 B2

Detailed Experimental Protocol for Suzuki Coupling (Example from Table 2, Entry 1):

A mixture of a 2-bromo-1H-indole derivative (0.1 g, 0.00041 mol), this compound (0.18 g, 0.000615 mol), and 1 M aqueous potassium carbonate (4.1 mL) in DMF (2 mL) is degassed for 30 minutes. Dichlorobis(triphenylphosphine)palladium(II) (PdCl2(PPh3)2, 0.003 g, 0.0041 mmol) is then added, and the reaction mixture is subjected to microwave irradiation in a closed vessel (Pmax = 150 W). After the reaction is complete, the mixture is worked up and purified to yield the desired 2-(1H-pyrazol-4-yl)-1H-indole product.[5]

Experimental Workflow for a Typical Suzuki Coupling:

G cluster_prep Reaction Setup cluster_degas Degassing cluster_reaction Reaction cluster_workup Work-up and Purification Reagents This compound Aryl Halide Base (e.g., K2CO3) Solvent Solvent (e.g., DMF/H2O) Reagents->Solvent Catalyst Palladium Catalyst (e.g., PdCl2(PPh3)2) Vessel Microwave Vial Catalyst->Vessel Solvent->Vessel Degassing Degas with N2 or Ar Vessel->Degassing Heating Microwave Irradiation or Conventional Heating Degassing->Heating Quenching Quench Reaction Heating->Quenching Extraction Aqueous Work-up and Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Coupled Product Purification->Product

Caption: General workflow for the Suzuki cross-coupling of this compound.

Conclusion

This compound is a valuable reagent for the synthesis of complex molecules, readily participating in cross-coupling reactions. While palladium-catalyzed Suzuki reactions are well-established, this document highlights the potential of copper-catalyzed methods, such as azidation and Chan-Lam couplings, as viable synthetic alternatives. The provided protocols and workflows offer a starting point for the development of robust and efficient syntheses for novel chemical entities in drug discovery and materials science. Further optimization of the presented copper-catalyzed methods for this specific substrate may be required to achieve high yields and is encouraged.

References

Application Notes and Protocols: 1-Boc-pyrazole-4-boronic acid pinacol ester in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-pyrazole-4-boronic acid pinacol ester is a versatile and valuable building block in modern organic synthesis, particularly for the construction of complex heterocyclic compounds. The pyrazole motif is a key pharmacophore in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1] This protected boronic ester offers enhanced stability and ease of handling compared to the corresponding boronic acid, making it an ideal reagent for Suzuki-Miyaura cross-coupling reactions.[2] These application notes provide detailed protocols and data for the use of this compound in the synthesis of medicinally relevant heterocyclic scaffolds.

Core Applications

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a carbon-carbon bond between the pyrazole ring and various aryl or heteroaryl halides, providing a straightforward route to a diverse range of substituted pyrazoles.

A key advantage of the Boc-protected form is the ability to perform the coupling reaction while the pyrazole nitrogen is masked, preventing potential side reactions. The Boc group can be readily removed under acidic conditions or by heating after the desired coupling has been achieved.[3]

Synthesis of Bioactive Molecules

This compound is a crucial intermediate in the synthesis of various kinase inhibitors, which are a major class of targeted therapeutics in oncology and immunology.

Kinase Inhibitor Scaffolds

Bruton's Tyrosine Kinase (BTK) Inhibitors: This building block is utilized in the synthesis of thieno[3,2-c]pyridin-4-amines, a novel class of BTK inhibitors.[4][5][6] BTK is a key kinase in the B-cell receptor signaling pathway, making it an important target for autoimmune diseases and B-cell malignancies.

Phosphoinositide 3-kinase delta (PI3Kδ) Inhibitors: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which act as selective PI3Kδ inhibitors, employs this compound.[7][8][9][10][11] PI3Kδ is implicated in inflammatory and autoimmune diseases.[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.

Diagrammatic Workflow of a General Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants degas Degas Mixture reagents->degas Inert Atmosphere catalyst Add Catalyst degas->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor Stirring cool Cool to RT monitor->cool Reaction Complete extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify product product purify->product Isolated Product G reactant1 2-((Benzyloxy)methyl)-5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine product tert-Butyl 4-(2-((benzyloxy)methyl)-7-morpholinopyrazolo[1,5-a]pyrimidin-5-yl)-1H-pyrazole-1-carboxylate reactant1->product reactant2 This compound reactant2->product reagents Pd(PPh₃)₄, Na₂CO₃ (2M aq.) DME, reflux, 16h reagents->product G cluster_synthesis Synthesis of Pyrazolo[1,5-a]pyrimidine Core start Aminopyrazole Derivative step1 Cyclization with Diethyl Malonate start->step1 intermediate1 Pyrazolo[1,5-a]pyrimidine-5,7-diol step1->intermediate1 step2 Chlorination (POCl₃) intermediate1->step2 intermediate2 5,7-Dichloropyrazolo[1,5-a]pyrimidine step2->intermediate2 step3 Selective Amination (e.g., Morpholine) intermediate2->step3 intermediate3 5-Chloro-7-aminopyrazolo[1,5-a]pyrimidine step3->intermediate3 step4 Suzuki Coupling with This compound intermediate3->step4 product 5-(1-Boc-pyrazol-4-yl)-7-aminopyrazolo[1,5-a]pyrimidine step4->product final_steps Further Functionalization (e.g., Deprotection, Reductive Amination) product->final_steps final_product PI3Kδ Inhibitor final_steps->final_product

References

Synthesis of Biaryl Pyrazoles: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of biaryl pyrazoles, a class of compounds of significant interest in medicinal chemistry and materials science. The protocols herein detail a common and versatile synthetic strategy: the construction of a pyrazole core via the Knorr pyrazole synthesis, followed by the introduction of an aryl or heteroaryl group through palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Introduction

Biaryl pyrazoles are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. Their synthesis is a key step in the development of new therapeutic agents. This application note outlines a robust and adaptable two-stage synthetic approach. The initial stage involves the formation of a substituted pyrazole ring, which is then followed by a cross-coupling reaction to introduce the second aryl moiety.

Overall Synthetic Strategy

The synthesis of biaryl pyrazoles can be conceptually divided into two main stages:

  • Pyrazole Core Synthesis: The Knorr pyrazole synthesis is a classical and efficient method for the formation of the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3][4][5]

  • Biaryl Moiety Introduction: Palladium-catalyzed cross-coupling reactions are then employed to attach a second aryl group to the pre-formed pyrazole core. The choice of reaction depends on the desired linkage:

    • Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond between the pyrazole and the second aryl group.[6][7][8][9]

    • Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond, linking an amino group on the pyrazole to the second aryl group, or vice-versa.[10][11][12][13][14]

Experimental Protocols

Protocol 1: Synthesis of a Substituted Pyrazole via Knorr Pyrazole Synthesis

This protocol describes the synthesis of a generic 3,5-disubstituted pyrazole from a 1,3-diketone and a hydrazine.

Materials:

  • 1,3-Diketone (e.g., acetylacetone, benzoylacetone) (1.0 equiv)

  • Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine) (1.0-1.2 equiv)

  • Ethanol or acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve the 1,3-diketone (1.0 equiv) in a suitable solvent such as ethanol or glacial acetic acid.[1][4]

  • Add the hydrazine derivative (1.0-1.2 equiv) to the solution. The reaction can be exothermic, so the addition may need to be done cautiously.

  • Heat the reaction mixture to reflux and maintain for 1-4 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Synthesis of a Biaryl Pyrazole via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed coupling of a halogenated pyrazole with an arylboronic acid.

Materials:

  • Halogenated pyrazole (e.g., 4-bromo-1-phenyl-1H-pyrazole) (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., triphenylphosphine)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., toluene, dioxane, DMF/water mixture)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the halogenated pyrazole (1.0 equiv), arylboronic acid (1.1-1.5 equiv), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv).[6]

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 4-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Synthesis of an N-Aryl Biaryl Pyrazole via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of a halogenated aryl compound with an aminopyrazole.

Materials:

  • Aminopyrazole (1.0-1.2 equiv)

  • Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.2-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk tube or glovebox for inert atmosphere operations

Procedure:

  • In a glovebox or under a stream of inert gas in a Schlenk tube, combine the aryl halide (1.0 equiv), aminopyrazole (1.0-1.2 equiv), palladium precatalyst (1-5 mol%), ligand (2-10 mol%), and base (1.2-2.0 equiv).[10]

  • Add the anhydrous, degassed solvent.

  • Seal the reaction vessel and heat to the appropriate temperature (typically 80-130 °C) with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude biaryl pyrazole by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of biaryl pyrazoles.

Table 1: Knorr Pyrazole Synthesis - Representative Examples

1,3-Dicarbonyl CompoundHydrazineSolventTemperature (°C)Time (h)Yield (%)
AcetylacetoneHydrazine hydrateEthanolReflux285-95
BenzoylacetonePhenylhydrazineAcetic Acid100380-90
DibenzoylmethaneHydrazine hydrateEthanolReflux475-85
Ethyl acetoacetatePhenylhydrazineEthanolReflux190-98[1]

Table 2: Suzuki-Miyaura Coupling - Representative Examples

Pyrazole SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Iodo-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001270-85
1-Methyl-4-bromo-1H-pyrazole4-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane110875-90
1-Phenyl-5-chloro-1H-pyrazoleNaphthalene-2-boronic acidPdCl₂(dppf) (3)Cs₂CO₃DMF1201665-80

Table 3: Buchwald-Hartwig Amination - Representative Examples

Pyrazole SubstrateAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Amino-1H-pyrazoleBromobenzenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1101870-85
3-Amino-5-methyl-1H-pyrazole4-ChlorotoluenePd(OAc)₂ (3)RuPhos (6)K₃PO₄Dioxane1202465-80
5-Amino-1-phenyl-1H-pyrazole2-BromopyridinePd₂(dba)₃ (2.5)BrettPhos (5)Cs₂CO₃Toluene1001675-90

Visualizations

The following diagrams illustrate the experimental workflow and the underlying chemical transformations.

experimental_workflow cluster_stage1 Stage 1: Pyrazole Synthesis cluster_stage2 Stage 2: Biaryl Formation dicarbonyl 1,3-Dicarbonyl Compound knorr Knorr Pyrazole Synthesis dicarbonyl->knorr hydrazine Hydrazine Derivative hydrazine->knorr pyrazole Substituted Pyrazole knorr->pyrazole suzuki Suzuki-Miyaura Coupling pyrazole->suzuki Halogenated Pyrazole buchwald Buchwald-Hartwig Amination pyrazole->buchwald Aminopyrazole aryl_halide Aryl/Heteroaryl Halide aryl_halide->buchwald aryl_boronic Arylboronic Acid aryl_boronic->suzuki aminopyrazole Aminopyrazole biaryl_pyrazole_cc Biaryl Pyrazole (C-C linked) suzuki->biaryl_pyrazole_cc biaryl_pyrazole_cn Biaryl Pyrazole (C-N linked) buchwald->biaryl_pyrazole_cn

Caption: Experimental workflow for the synthesis of biaryl pyrazoles.

suzuki_cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar¹-X pd2_complex Ar¹-Pd(II)L₂(X) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal Ar²-B(OR)₂ (Base) pd2_biaryl Ar¹-Pd(II)L₂(Ar²) transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 biaryl Ar¹-Ar² red_elim->biaryl

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

buchwald_cycle pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add Ar-X pd2_complex Ar-Pd(II)L(X) ox_add->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord HNR¹R² pd2_amine [Ar-Pd(II)L(HNR¹R²)]⁺X⁻ amine_coord->pd2_amine deprotonation Deprotonation (Base) pd2_amine->deprotonation pd2_amido Ar-Pd(II)L(NR¹R²) deprotonation->pd2_amido red_elim Reductive Elimination pd2_amido->red_elim red_elim->pd0 arylamine Ar-NR¹R² red_elim->arylamine

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-Boc-pyrazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-pyrazole-4-boronic acid pinacol ester is a critical building block in medicinal chemistry and materials science.[1][2][3] Its pyrazole core is a privileged scaffold found in numerous therapeutic agents, making this reagent invaluable for the synthesis of novel drug candidates.[1][4][5][6] The boronic acid pinacol ester functionality facilitates participation in Suzuki-Miyaura cross-coupling reactions, a robust and widely utilized method for forming carbon-carbon bonds.[1][2][7] This application note provides detailed protocols for the scale-up synthesis of this compound, addressing key challenges and considerations for transitioning from laboratory to pilot-plant scale production.

Data Presentation

Table 1: Summary of a Representative Scale-Up Synthesis of this compound
ParameterLaboratory Scale (10g)Pilot Scale (1kg)
Starting Material 1-Boc-4-iodopyrazole1-Boc-4-iodopyrazole
Reagents Bis(pinacolato)diboron, Pd(dppf)Cl₂, Potassium AcetateBis(pinacolato)diboron, Pd(dppf)Cl₂, Potassium Acetate
Solvent 1,4-Dioxane1,4-Dioxane
Reaction Volume 200 mL20 L
Reaction Temperature 80 °C80-85 °C
Reaction Time 12 hours16-24 hours
Work-up Procedure Filtration, ExtractionFiltration, Extraction
Purification Method Flash ChromatographySlurry in Petroleum Ether, Filtration
Yield 85-95%80-90%
Purity (by NMR) >97%>97%

Experimental Protocols

Materials and Equipment
  • Reactors: Appropriate sized glass reactors with overhead stirring, reflux condenser, and temperature control.

  • Inert Atmosphere: Nitrogen or Argon gas supply for blanketing the reaction.

  • Filtration: Buchner funnel, filter press, or centrifuge.

  • Drying: Vacuum oven.

  • Solvents and Reagents: 1-Boc-4-iodopyrazole, bis(pinacolato)diboron, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), potassium acetate, 1,4-dioxane, petroleum ether. All solvents should be anhydrous where specified.

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, gloves.

Scale-Up Synthesis Protocol (Based on a 1 kg scale)
  • Reactor Setup: Charge a 20 L reactor with 1-Boc-4-iodopyrazole (1 kg, 3.24 mol), bis(pinacolato)diboron (0.90 kg, 3.56 mol), and potassium acetate (0.95 kg, 9.71 mol).

  • Inerting: Seal the reactor and purge with nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 L) to the reactor.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (26.4 g, 0.032 mol) to the reaction mixture.

  • Reaction: Heat the mixture to 80-85 °C with constant stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid precipitate (potassium salts) and wash the filter cake with a small amount of 1,4-dioxane.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: To the crude oil, add petroleum ether (5 L) and stir vigorously to form a slurry. Filter the resulting solid and wash with cold petroleum ether to yield the purified this compound.

  • Drying: Dry the product in a vacuum oven at 40 °C to a constant weight.

Purification of Pinacol Boronic Esters

The purification of pinacol boronic esters can be challenging due to their susceptibility to hydrolysis and their tendency to adsorb to silica gel.[8][9] For large-scale purification, avoiding traditional column chromatography is often preferred. A slurry in a non-polar solvent like petroleum ether or heptane is an effective method for removing impurities.[10]

Visualizations

Scale_up_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactor_Setup Reactor Setup & Inerting Start->Reactor_Setup Reagent_Charging Reagent & Solvent Charging Reactor_Setup->Reagent_Charging Heating Heating to 80-85 °C Reagent_Charging->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Cooling Cooling to Room Temperature Monitoring->Cooling Reaction Complete Filtration Filtration Cooling->Filtration Concentration Solvent Removal Filtration->Concentration Purification Purification (Slurry in Petroleum Ether) Concentration->Purification Drying Drying Purification->Drying End Final Product Drying->End

Caption: A typical workflow for the scale-up synthesis of chemical intermediates.

Signaling_Pathway_Relevance cluster_drug_discovery Drug Discovery & Development cluster_cellular_targets Cellular Targets 1_Boc_pyrazole_4_boronic_acid_pinacol_ester 1-Boc-pyrazole-4-boronic acid pinacol ester Pyrazole_Derivatives Pyrazole Derivatives 1_Boc_pyrazole_4_boronic_acid_pinacol_ester->Pyrazole_Derivatives Suzuki Coupling Active_Pharmaceutical_Ingredients Active Pharmaceutical Ingredients (APIs) Pyrazole_Derivatives->Active_Pharmaceutical_Ingredients Kinases Kinases (e.g., BRAF, RET) Active_Pharmaceutical_Ingredients->Kinases Inhibition Other_Enzymes Other Enzymes & Receptors Active_Pharmaceutical_Ingredients->Other_Enzymes Modulation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 1-Boc-pyrazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide targeted troubleshooting advice and practical solutions for optimizing the yield of Suzuki-Miyaura cross-coupling reactions involving 1-Boc-pyrazole-4-boronic acid pinacol ester.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in this specific coupling can often be attributed to several key factors:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. For heteroaromatic substrates like pyrazoles, standard catalysts may not be optimal. Consider using more specialized catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or pre-catalysts that are known to be effective for challenging couplings.

  • Base Selection: The base plays a crucial role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction. Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH) to prevent degradation of the starting materials or products.

  • Reaction Temperature: While heating is often necessary, excessive temperatures can lead to decomposition of the starting materials, particularly the Boc-protected pyrazole, or catalyst deactivation. Optimization of the reaction temperature is crucial.

  • Solvent System and Degassing: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane, THF, or DME, often in combination with water, are commonly used. Thoroughly degassing the solvent and maintaining an inert atmosphere (e.g., with argon or nitrogen) is essential to prevent oxidation of the palladium catalyst.

  • Deboronation: A common side reaction is the protodeboronation of the boronic ester, where the boronate group is replaced by a hydrogen atom. This can be minimized by using anhydrous conditions or carefully selecting the base and reaction temperature.

Q2: I am observing a significant amount of a side product that appears to be the de-Boc'd pyrazole. How can I prevent this?

A2: The Boc (tert-butoxycarbonyl) protecting group can be labile under certain conditions. While generally stable to the basic conditions of a Suzuki coupling, prolonged reaction times at high temperatures or the presence of certain nucleophiles can lead to its cleavage. In some reported procedures, the Boc group is conveniently removed during the Suzuki reaction, but if this is not the desired outcome, consider the following:

  • Lowering the Reaction Temperature: This is the most straightforward approach to minimize Boc cleavage.

  • Reducing Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and work up the reaction as soon as the starting material is consumed.

  • Choice of Base: While a direct correlation is not always clear, a weaker base may be less likely to promote deprotection.

Q3: Is the pinacol ester of 1-Boc-pyrazole-4-boronic acid stable? Could its degradation be the cause of my low yield?

A3: Pinacol esters are generally more stable than their corresponding boronic acids, making them easier to handle and store.[1] However, they are not completely immune to degradation, especially hydrolysis back to the boronic acid, which can then be prone to protodeboronation. To ensure the integrity of your starting material:

  • Store the this compound in a cool, dry place, preferably under an inert atmosphere.

  • Use a fresh batch of the reagent if there is any doubt about its quality.

  • Minimize its exposure to moisture and air during reaction setup.

Q4: I am seeing a lot of homocoupling of my aryl halide. What can I do to suppress this side reaction?

A4: Homocoupling of the aryl halide (Glaser coupling) is often promoted by the presence of oxygen and can be a sign of catalyst deactivation and reformation into palladium black. To minimize this:

  • Rigorous Degassing: Ensure your solvent is thoroughly degassed before use by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Catalyst Choice: Some palladium pre-catalysts are more resistant to the formation of palladium black.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.

Problem: Low or No Product Formation

G start Low or No Product Formation check_catalyst Check Catalyst and Ligand - Is it fresh? - Is it appropriate for heteroaryl coupling? start->check_catalyst check_base Evaluate Base - Is it fully dissolved? - Is it too strong/weak? start->check_base check_conditions Review Reaction Conditions - Is the temperature optimal? - Is the reaction properly degassed? start->check_conditions check_sm Verify Starting Material Quality - Purity of aryl halide? - Integrity of boronic ester? start->check_sm solution_catalyst solution_catalyst check_catalyst->solution_catalyst solution_base solution_base check_base->solution_base solution_conditions solution_conditions check_conditions->solution_conditions solution_sm solution_sm check_sm->solution_sm

Problem: Significant Side Product Formation (Deboronation, Homocoupling, De-Boc'ing)

G start Significant Side Product Formation deboronation Protodeboronation Observed start->deboronation homocoupling Aryl Halide Homocoupling start->homocoupling deboc De-Boc'ing of Pyrazole start->deboc solution_deboronation solution_deboronation deboronation->solution_deboronation solution_homocoupling solution_homocoupling homocoupling->solution_homocoupling solution_deboc solution_deboc deboc->solution_deboc

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reported conditions for the Suzuki coupling of this compound with different aryl halides, providing a comparative overview of catalysts, bases, solvents, temperatures, and reported yields.

Aryl Halide PartnerPalladium Catalyst (mol%)Base (equiv.)Solvent SystemTemperature (°C) & TimeYield (%)Reference
3-Iodo-7-azaindole derivativePd(PPh₃)₄Na₂CO₃Dioxane/H₂O (3:1)120 (Microwave)Not specified, successful coupling[2][3]
2-Bromo-6-(benzyloxy)pyrimidine derivativePdCl₂(PPh₃)₂1M Na₂CO₃ (aq)THF10032[1]
Furo[3,2-b]pyridine derivativePdCl₂(dppf)K₃PO₄ (3.9)1,2-Dimethoxyethane/H₂O (4:1)Reflux (18h)Not specified, successful coupling[4]
2-Bromoindole derivativePdCl₂(PPh₃)₂1M Na₂CO₃ (aq)DMF160 (Microwave, 10 min)Not specified, successful coupling[5]
Substituted Indazole derivative[1,1'-Bis(diphenylphosphino)ferrocene]palladium dichloride (4)Di-tert-butyl dicarbonateTHF/H₂O45 (overnight)Not specified, successful coupling[6]

Experimental Protocols

General Protocol for Suzuki Coupling

This protocol is a representative example based on successful literature precedents.[1][4] Optimization may be required for different aryl halide substrates.

G reagents 1. Add Aryl Halide (1 equiv.), This compound (1.2-1.5 equiv.), and Base (2-3 equiv.) to a dry flask. inert 2. Seal the flask and establish an inert atmosphere (purge with Argon or Nitrogen). reagents->inert catalyst 3. Add Palladium Catalyst (1-5 mol%). inert->catalyst solvent 4. Add degassed solvent via syringe. catalyst->solvent reaction 5. Heat the reaction mixture with vigorous stirring (e.g., 80-110 °C). solvent->reaction monitor 6. Monitor reaction progress by TLC or LC-MS. reaction->monitor workup 7. Cool, dilute with organic solvent, and perform aqueous workup. monitor->workup purify 8. Dry, concentrate, and purify by column chromatography. workup->purify

Materials:

  • Aryl halide (1.0 equiv.)

  • This compound (1.2–1.5 equiv.)

  • Palladium catalyst (e.g., PdCl₂(dppf), Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, 2-3 equiv., finely powdered)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, THF, or DME)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and the finely powdered base (2-3 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%).

  • Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the limiting starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Disclaimer: The information provided in this technical support center is for guidance purposes only. All laboratory work should be conducted by trained professionals in a safe and appropriate environment. Users should consult the relevant safety data sheets (SDS) for all chemicals used. Reaction conditions may require optimization for specific substrates and scales.

References

Technical Support Center: Purification of 1-Boc-pyrazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-pyrazole-4-boronic acid pinacol ester. The following information is designed to address common issues encountered during the purification of this compound from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude reaction mixture of this compound synthesized via Miyaura borylation?

A1: Common impurities include unreacted starting materials such as 1-Boc-4-halopyrazole (bromo- or iodo-), residual bis(pinacolato)diboron (B₂pin₂), palladium catalyst residues, and various side products. Homocoupling of the starting halide can also occur, leading to biaryl impurities.[1][2] Additionally, the desired product is susceptible to hydrolysis, which can result in the formation of 1-Boc-pyrazole-4-boronic acid.[3]

Q2: What is the appearance and melting point of pure this compound?

A2: Pure this compound is typically a white to beige crystalline powder.[4] Its reported melting point is in the range of 82-86 °C.[5]

Q3: What are the general storage conditions for this compound?

A3: It is recommended to store the compound at 2-8°C in a tightly sealed container to minimize hydrolysis from atmospheric moisture.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low yield after aqueous workup.
  • Possible Cause: Hydrolysis of the pinacol ester to the corresponding boronic acid during the aqueous extraction. Boronic acids are more polar and may have different solubility profiles, leading to loss during extraction.[3]

  • Troubleshooting Steps:

    • Minimize Contact Time: Perform the aqueous wash steps as quickly as possible.

    • Use Brine: Wash the organic layer with saturated sodium chloride solution (brine) to reduce the amount of dissolved water in the organic phase.

    • Thorough Drying: Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

Issue 2: The product is streaking or sticking to the baseline on the TLC plate (silica gel).
  • Possible Cause: The Lewis acidic nature of the boronic ester can lead to strong interaction with the acidic silanol groups on the surface of the silica gel, causing streaking and poor mobility.

  • Troubleshooting Steps:

    • TLC Plate Deactivation: Before spotting your sample, you can "pre-run" the TLC plate in a solvent system containing a small amount of a volatile base, like triethylamine (e.g., 0.5-1% in the eluent), and then dry it completely. This can help to neutralize the acidic sites on the silica.

    • Alternative Stains: If the compound is not UV-active, consider using iodine vapor or other suitable stains for visualization.

Issue 3: Difficulty in separating the product from non-polar impurities by column chromatography.
  • Possible Cause: The product itself is relatively non-polar, making separation from other non-polar impurities like bis(pinacolato)diboron challenging.

  • Troubleshooting Steps:

    • Optimize Solvent System: Carefully optimize the eluent system for column chromatography. A shallow gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is recommended. Start with a very low polarity and increase it gradually. A common starting point is a 1:1 mixture of ethyl acetate and petroleum ether.[4]

    • Dry Loading: Adsorbing the crude product onto a small amount of silica gel and loading it onto the column as a dry powder can sometimes improve resolution compared to wet loading in a solvent.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is suitable for purifying this compound from a crude reaction mixture.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Ethyl acetate (EtOAc)

  • Hexanes or Petroleum Ether (PE)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc in hexanes).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Alternatively, for dry loading, dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient is from 5% to 20% EtOAc in hexanes.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary:

ParameterRecommended Value/Range
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseEthyl Acetate/Hexanes (or Petroleum Ether)
Eluent GradientStart with low polarity (e.g., 5% EtOAc) and gradually increase. A 1:1 ratio has also been reported to be effective.[4]
Protocol 2: Purification by Trituration/Recrystallization

This method is useful for removing more polar or more soluble impurities from a solid crude product.

Materials:

  • Crude this compound

  • Petroleum ether or hexanes

  • Beaker or flask

  • Stir bar and stir plate

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Trituration: Place the crude solid in a beaker with a stir bar. Add a sufficient amount of a non-polar solvent in which the product has low solubility at room temperature, such as petroleum ether or hexanes.[6]

  • Stirring: Stir the suspension vigorously at room temperature for 30-60 minutes. This will dissolve more soluble impurities while the desired product remains as a solid.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold petroleum ether or hexanes to remove any remaining dissolved impurities.

  • Drying: Dry the purified solid under vacuum to remove residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture workup Aqueous Workup start->workup 1. extraction Solvent Extraction workup->extraction 2. drying Drying of Organic Layer extraction->drying 3. evaporation Solvent Evaporation drying->evaporation 4. chromatography Column Chromatography evaporation->chromatography 5a. Chromatography recrystallization Trituration/Recrystallization evaporation->recrystallization 5b. Trituration end Pure Product chromatography->end recrystallization->end

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue q1 Low yield after workup? start->q1 a1 Minimize aqueous contact. Use brine wash. Thoroughly dry organic layer. q1->a1 Yes q2 Product streaking on TLC? q1->q2 No a2 Deactivate silica with base. Use alternative stains. q2->a2 Yes q3 Co-elution with impurities? q2->q3 No a3 Optimize eluent gradient. Use dry loading technique. q3->a3 Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: 1-Boc-pyrazole-4-boronic acid pinacol ester in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-Boc-pyrazole-4-boronic acid pinacol ester in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Suzuki-Miyaura coupling of this compound?

The primary side reactions encountered are:

  • Protodeboronation: Loss of the boronic ester group and its replacement with a hydrogen atom on the pyrazole ring.

  • Homocoupling: Dimerization of the this compound to form a bipyrazole species.

  • Boc Deprotection: Cleavage of the tert-butoxycarbonyl (Boc) protecting group from the pyrazole nitrogen.

  • Hydrolysis of Pinacol Ester: Conversion of the pinacol ester to the corresponding boronic acid, which may exhibit different reactivity and stability.

Q2: My reaction is showing a significant amount of the protodeboronated pyrazole byproduct. How can I minimize this?

Protodeboronation is a common issue, particularly with heteroaryl boronic acids, and is often promoted by aqueous and basic conditions.[1] To mitigate this, consider the following troubleshooting steps:

  • Choice of Base: Strong aqueous bases can accelerate protodeboronation. Switching to a milder, anhydrous base is often effective.

  • Solvent System: Minimize the amount of water in the reaction. Anhydrous conditions or a biphasic system with minimal water can significantly reduce this side reaction.[1]

  • Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can increase the rate of protodeboronation. Aim for the lowest effective temperature and shortest reaction time.

  • Boronic Ester Stability: While pinacol esters are generally more stable than boronic acids, their slow hydrolysis can still lead to protodeboronation. Using the ester directly under anhydrous conditions is preferable.[2]

Q3: I am observing the homocoupled bipyrazole impurity in my product mixture. What are the primary causes and solutions?

Homocoupling is often promoted by the presence of oxygen and certain palladium species. A facile route to 4,4′-bipyrazoles via palladium-catalyzed homocoupling of pyrazole boronic esters in the presence of air and water has been reported.[3][4] Here’s how to minimize it:

  • Oxygen Exclusion: Rigorously degas all solvents and the reaction mixture. Performing the reaction under a strict inert atmosphere (e.g., argon or nitrogen) is crucial.

  • Palladium Catalyst Choice: The presence of Pd(II) species can promote homocoupling. Using a Pd(0) precatalyst or adding a mild reducing agent can be beneficial.

  • Reaction Conditions: Pre-heating the mixture of the catalyst, base, and solvent before adding the boronic ester can sometimes reduce the likelihood of homocoupling.

Q4: Is the Boc protecting group stable under typical Suzuki coupling conditions? I am seeing the unprotected pyrazole boronic acid/ester or coupled product in my analysis.

While the Boc group is generally stable to many Suzuki coupling conditions, it can be labile under certain basic conditions, especially on electron-rich nitrogen heterocycles like pyrazole.[5]

  • Base Selection: Strong bases such as sodium hydroxide or potassium hydroxide should be avoided if Boc deprotection is observed. Milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally safer for the Boc group. Some N-Boc protected heterocycles, including pyrazoles, can undergo deprotection with bases like Na₂CO₃ and Cs₂CO₃.[5]

  • Temperature: Higher reaction temperatures can promote Boc cleavage. If possible, screen for catalysts that allow for lower reaction temperatures.

  • Thermal Lability: It is important to note that the Boc group on the pyrazole can be removed thermally. A patent for the synthesis of pyrazole-4-boronic acid pinacol ester describes the removal of the Boc group by heating the intermediate to 140-180 °C.[6] Therefore, prolonged heating at high temperatures during the coupling reaction should be avoided.

Q5: Should I be concerned about the hydrolysis of the pinacol ester to the boronic acid during the reaction?

Yes, the hydrolysis of the pinacol ester to the corresponding boronic acid can occur, especially in the presence of water. This can be problematic as the boronic acid may have different solubility and reactivity, and is often more prone to protodeboronation.[7][8]

  • Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to minimize hydrolysis.

  • Reaction Setup: If aqueous conditions are necessary, consider a biphasic system to control the concentration of water in the organic phase.

  • Analysis: Be aware that hydrolysis can also occur during analytical procedures, such as reverse-phase HPLC, which can complicate the interpretation of reaction outcomes.[8][9]

Troubleshooting Guides

Table 1: Troubleshooting Protodeboronation
ParameterCondition Promoting ProtodeboronationRecommended Condition to Minimize ProtodeboronationRationale
Base Strong aqueous bases (e.g., NaOH, KOH)Anhydrous, milder bases (e.g., K₃PO₄, Cs₂CO₃, KF)[10]Reduces the concentration of hydroxide ions that can facilitate protonolysis of the C-B bond.[11]
Solvent Protic solvents with high water contentAnhydrous aprotic solvents (e.g., Dioxane, Toluene, THF)Minimizes the proton source required for protodeboronation.
Temperature High temperatures (>100 °C)Lowest effective temperature (e.g., 60-80 °C)Reduces the rate of the undesired side reaction.
Reaction Time Prolonged reaction timesShorter reaction times with a more active catalystMinimizes the exposure of the boronic ester to conditions that promote degradation.
Table 2: Troubleshooting Homocoupling
ParameterCondition Promoting HomocouplingRecommended Condition to Minimize HomocouplingRationale
Atmosphere Presence of oxygenRigorous degassing and use of an inert atmosphere (Ar or N₂)Oxygen can promote the oxidation of Pd(0) to Pd(II), which can participate in a homocoupling pathway.[3]
Catalyst Pd(II) precatalysts (e.g., Pd(OAc)₂)Pd(0) precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)Directly provides the active catalytic species, avoiding potential side reactions involving Pd(II).
Additives NoneAddition of a mild reducing agent (e.g., potassium formate)Helps to reduce any Pd(II) species to the active Pd(0) catalyst.
Order of Addition All reagents mixed at oncePre-heating catalyst, base, and solvent before adding the boronic esterMay help to ensure the catalyst is in its active form before the boronic ester is introduced.
Table 3: Troubleshooting Boc Deprotection
ParameterCondition Promoting Boc DeprotectionRecommended Condition to Minimize Boc DeprotectionRationale
Base Strong bases (e.g., NaOMe, t-BuONa)Milder inorganic bases (e.g., K₃PO₄, KF)N-Boc on pyrazoles can be cleaved by strong bases.[5]
Temperature High temperatures (>120 °C)Lower reaction temperatures with a more active catalystThe Boc group on the pyrazole is thermally labile and can be cleaved at elevated temperatures.[6]
Solvent Protic solvents (e.g., alcohols) at high temperaturesAprotic solvents (e.g., Dioxane, Toluene)Can help to stabilize the Boc group.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Minimized Side Reactions

This protocol is a starting point and may require optimization for specific substrates.

Reagents and Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, anhydrous base, and palladium catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the this compound.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Side_Reactions cluster_side_reactions Potential Side Reactions Reactants This compound + Aryl Halide Desired_Product Desired Cross-Coupled Product Reactants->Desired_Product Suzuki-Miyaura Coupling Protodeboronation Protodeboronation (Pyrazole-H) Reactants->Protodeboronation H₂O, Base, Heat Homocoupling Homocoupling (Bipyrazole) Reactants->Homocoupling O₂, Pd(II) Hydrolysis Ester Hydrolysis (Pyrazole Boronic Acid) Reactants->Hydrolysis H₂O Boc_Deprotection Boc Deprotection (NH-Pyrazole Product) Desired_Product->Boc_Deprotection Strong Base, Heat Hydrolysis->Protodeboronation

Caption: Overview of the desired Suzuki-Miyaura coupling pathway and competing side reactions.

Troubleshooting_Flowchart Start Low Yield or Impure Product in Suzuki Coupling Identify_Side_Product Identify Major Side Product(s) (e.g., by LC-MS, NMR) Start->Identify_Side_Product Protodeboronation Protodeboronation Detected Identify_Side_Product->Protodeboronation Protodeboronated Product Homocoupling Homocoupling Detected Identify_Side_Product->Homocoupling Homocoupled Dimer Boc_Deprotection Boc Deprotection Detected Identify_Side_Product->Boc_Deprotection Deprotected Product No_Reaction Starting Material Remaining Identify_Side_Product->No_Reaction No/Low Conversion Proto_Solutions Use Anhydrous Base/Solvent Lower Temperature Shorter Reaction Time Protodeboronation->Proto_Solutions Homo_Solutions Degas Rigorously Use Pd(0) Precatalyst Add Reducing Agent Homocoupling->Homo_Solutions Boc_Solutions Use Milder Base (e.g., K₃PO₄) Lower Temperature Boc_Deprotection->Boc_Solutions No_Reaction_Solutions Check Catalyst Activity Screen Ligands/Bases Increase Temperature No_Reaction->No_Reaction_Solutions

Caption: Troubleshooting workflow for common issues in the Suzuki coupling of this compound.

References

Preventing hydrolysis of 1-Boc-pyrazole-4-boronic acid pinacol ester during purification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Boc-pyrazole-4-boronic acid pinacol ester

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding the purification of this compound, with a specific focus on preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for this compound during purification?

A1: The molecule has two primary points of instability under common purification conditions:

  • Hydrolysis of the Boronic Acid Pinacol Ester: The C-B bond is protected by the pinacol group, which offers more stability against moisture and air than the free boronic acid.[1] However, this ester linkage is susceptible to hydrolysis, especially under acidic or basic conditions, which cleaves the pinacol group to form the more polar 1-Boc-pyrazole-4-boronic acid.[2][3][4] Free silanol groups on standard silica gel columns can also promote this degradation.[5]

  • Cleavage of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group known for its stability in basic and nucleophilic environments.[6][7] However, it is characteristically labile under acidic conditions.[6][8][9] Standard silica gel can be sufficiently acidic to cause partial or complete cleavage of the Boc group.

Q2: How can I detect if my compound has degraded during purification?

A2: Degradation can be monitored using Thin Layer Chromatography (TLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

  • TLC Analysis: Hydrolysis of the pinacol ester to the corresponding boronic acid results in a new, more polar spot (lower Rf value) that may streak. Cleavage of the Boc group will also produce a new, more polar compound.

  • NMR Analysis: Proton NMR can confirm the compound's integrity. The loss of the large singlet corresponding to the 12 protons of the pinacol methyl groups (around 1.3 ppm) indicates ester hydrolysis. The disappearance of the singlet for the 9 protons of the tert-butyl group (around 1.6 ppm) signifies Boc group cleavage.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C is common) to protect it from moisture and air, which can contribute to hydrolysis.[2][10]

Troubleshooting Guide: Purification Issues

This section addresses common problems encountered during the chromatographic purification of this compound.

Problem: Significant streaking or a new, very polar spot is observed on TLC/LCMS after the work-up or during column chromatography.

  • Possible Cause: Hydrolysis of the pinacol ester to the free boronic acid. Boronic acids are more polar and tend to interact strongly with silica gel, causing streaking.[11] This can be exacerbated by residual water in solvents or the acidic nature of the silica gel itself.[2][5]

  • Solutions:

    • Use Anhydrous Conditions: Ensure all solvents and the crude material are thoroughly dried before purification.

    • Modified Silica Gel Chromatography: Standard silica gel can cause degradation.[12] Consider using a modified approach to minimize hydrolysis and over-adsorption.[12][13]

      • Base-Deactivated Silica: Deactivate the silica gel by preparing the slurry or eluent with a small amount (~0.5-1%) of a non-nucleophilic base like triethylamine. This neutralizes acidic sites.[14]

      • Boric Acid-Impregnated Silica: Pre-treating the silica gel with boric acid has been shown to be effective in suppressing the over-adsorption of pinacol boronic esters, leading to better recovery.[12][13]

    • Alternative Stationary Phase: Switch from silica gel to a less acidic support. Neutral alumina is a common alternative for purifying acid-sensitive compounds.[11][15]

Problem: Product fractions show loss of the Boc group, confirmed by NMR or LCMS.

  • Possible Cause: The acidic environment of the stationary phase or eluent is cleaving the acid-labile Boc protecting group.[6][9]

  • Solutions:

    • Neutralize the Stationary Phase: Use base-deactivated silica gel as described above to neutralize acidic sites on the silica surface.[14]

    • Switch to Neutral Alumina: Purification using a column packed with neutral alumina can prevent Boc group cleavage.[15]

    • Avoid Acidic Additives: Do not use acidic additives (e.g., acetic acid) in the mobile phase.

Summary of Stability under Different Conditions

The following table summarizes the expected stability of the key functional groups in this compound under various pH conditions, which is crucial for selecting appropriate purification and work-up protocols.

ConditionpH RangeStability of Boc GroupStability of Pinacol EsterRecommendation for Purification
Strongly Acidic < 4Low (Rapid Cleavage)[6][8]Low (Acid-catalyzed hydrolysis)[2]Avoid.
Weakly Acidic 4 - 6Moderate to LowModerate (Hydrolysis possible)[2]Use with caution; standard silica gel falls in this range.
Neutral 6 - 8HighModerate to HighIdeal; use neutral alumina or carefully neutralized silica.
Weakly Basic 8 - 10High[6][7]Moderate (Base-catalyzed hydrolysis)[2]Possible, but risk of ester hydrolysis increases.
Strongly Basic > 10High[6]Low (Rapid Hydrolysis)[2][4]Avoid.

Visualized Workflows and Degradation Pathways

Troubleshooting Logic for Purification

The following diagram outlines a decision-making workflow for troubleshooting the purification of this compound.

G start Start: Crude Product Purification tlc Run Analytical TLC of Crude & First Few Fractions start->tlc check_degradation Observe Streaking or New Polar Spots? tlc->check_degradation no_degradation Purification Successful. Combine Fractions & Evaporate. check_degradation->no_degradation No identify Identify Degradation Pathway (NMR or LCMS) check_degradation->identify Yes pathway Dominant Degradation? identify->pathway boc_loss Boc Group Cleavage (Acid-mediated) pathway->boc_loss Loss of Boc ester_hydrolysis Pinacol Ester Hydrolysis pathway->ester_hydrolysis Loss of Pinacol solution_boc Solution: 1. Use Neutral Alumina 2. Use Base-Deactivated Silica boc_loss->solution_boc solution_ester Solution: 1. Use Anhydrous Solvents 2. Use Boric Acid-Treated Silica 3. Use Neutral Alumina ester_hydrolysis->solution_ester

Caption: Troubleshooting workflow for purification.

Chemical Degradation Pathways

This diagram illustrates the two main hydrolytic degradation pathways for this compound.

G reactant 1-Boc-pyrazole-4-boronic acid pinacol ester product_deboc Pyrazole-4-boronic acid pinacol ester (Boc Cleavage) reactant->product_deboc + H⁺ product_hydrolysis 1-Boc-pyrazole-4-boronic acid (Ester Hydrolysis) reactant->product_hydrolysis + H₂O acid_cond Acidic Conditions (e.g., acidic silica gel) acid_cond->reactant water_cond Hydrolysis (Acid or Base Catalyzed) water_cond->reactant

Caption: Primary degradation pathways during purification.

Experimental Protocols

Protocol 1: Purification using Base-Deactivated Silica Gel

This method is recommended when cleavage of the acid-labile Boc group is the primary concern.

  • Prepare the Eluent: Choose an appropriate solvent system (e.g., Hexane/Ethyl Acetate). Add triethylamine (NEt₃) to the mixture to a final concentration of 0.5-1% (v/v).

  • Prepare the Slurry: In a beaker, add silica gel to the base-containing eluent and stir to create a uniform slurry. The fishy odor of triethylamine should be faintly detectable; if not, the silica is not fully saturated, and a few more drops may be needed.[14]

  • Pack the Column: Pour the slurry into the chromatography column and allow it to pack under pressure, equilibrating the column with at least two column volumes of the base-containing eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, dry-load the sample by adsorbing it onto a small amount of deactivated silica gel.

  • Elute and Collect: Run the chromatography as usual, collecting fractions and monitoring by TLC.

Protocol 2: Purification using Boric Acid-Impregnated Silica Gel

This method is effective at preventing over-adsorption and potential hydrolysis of the boronic ester.[12][13]

  • Prepare Boric Acid Solution: Prepare a 1 M solution of boric acid in methanol.

  • Impregnate Silica Gel: In a round-bottom flask, create a slurry of silica gel in the 1 M boric acid/methanol solution (use approximately 10 mL of solution per 1 g of silica).

  • Dry the Silica: Remove the methanol under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Dry thoroughly under high vacuum to remove all residual solvent.

  • Pack and Run Column: Pack the column using the dried boric acid-impregnated silica and the desired eluent (e.g., Hexane/Ethyl Acetate). Proceed with loading the sample and eluting as standard.

Protocol 3: Purification using Neutral Alumina

This is often the safest option, as it avoids the acidic nature of silica gel and the need for additives.

  • Select Stationary Phase: Use Brockmann I activity neutral alumina. If the desired polarity is too high, it can be deactivated by adding a known percentage of water.

  • Choose Solvents: Note that the eluting power of solvents differs on alumina compared to silica. A typical solvent polarity series for alumina is Hexane < Toluene < Dichloromethane < Ethyl Acetate < Methanol.

  • Pack and Run Column: Pack the column with neutral alumina using the chosen eluent. Load the sample and perform the chromatography, monitoring fractions by TLC (using alumina-backed TLC plates for best correlation).

References

Technical Support Center: Suzuki Reactions with Pyrazole Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for common issues encountered during Suzuki-Miyaura cross-coupling reactions involving pyrazole boronic esters. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Materials

Q: My Suzuki coupling reaction with a pyrazole boronic ester is showing low to no yield. What are the first things I should check?

A: When a Suzuki coupling fails, a systematic assessment of the reaction parameters is crucial. Here are the primary areas to investigate:

  • Catalyst Activity: The active catalyst in a Suzuki reaction is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ for the catalytic cycle to begin.[1][2] Catalyst decomposition, often observed as the formation of palladium black, can also halt the reaction.[2][3]

    • Troubleshooting:

      • Ensure all solvents and reagents are thoroughly degassed to prevent oxygen from decomposing the catalyst.[1][2]

      • Use fresh, high-purity palladium sources and ligands. Phosphine ligands, in particular, can be susceptible to oxidation.[2]

      • Consider using more robust, air-stable precatalysts like palladacycles (e.g., XPhos Pd G2/G3/G4) which can lead to the ready formation of the active Pd(0) species under mild conditions.[1][4][5]

  • Reaction Conditions:

    • Base: The choice and strength of the base are critical. The base activates the boronic ester for transmetalation but an inappropriate choice can lead to side reactions or incomplete conversion.[2][6][7] For pyrazole-containing substrates, which can be sensitive, base selection is particularly important.[8]

    • Solvent: The solvent system must ensure the solubility of all reactants and facilitate the interaction between the organic and aqueous phases if used.[2][7]

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions.[2]

  • Substrate Reactivity:

    • Unprotected N-H Pyrazoles: The acidic proton on an unprotected pyrazole ring can interfere with the catalytic cycle.[2] The presence of unprotected N-H groups can sometimes lead to lower yields.[8]

    • Halide Partner: The reactivity of the halide partner follows the general trend I > Br > Cl. Chloro-substituted pyrazoles may require more active catalyst systems.[4][9]

Issue 2: Significant Side Reactions Observed

Q: I'm observing significant amounts of byproducts in my reaction. How can I identify and minimize them?

A: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex purification.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic ester with a hydrogen atom.[6][7] This is a common issue with heteroaryl boronic acids/esters, especially under harsh basic conditions or at elevated temperatures.[7][10]

    • Minimization Strategies:

      • Use a milder base: Consider switching from strong bases like K₃PO₄ to weaker ones like K₂CO₃ or KF.[1][6]

      • Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous conditions can significantly reduce its occurrence.[1]

      • Use More Stable Boron Reagents: Pinacol esters are generally more stable than the corresponding boronic acids.[1][11][12] MIDA boronates or potassium trifluoroborate salts offer even greater stability.[1]

  • Dehalogenation: This side reaction involves the replacement of the halogen on the coupling partner with a hydrogen atom.[9][10] Bromo and chloro derivatives of pyrazoles have been shown to be less prone to dehalogenation than their iodo counterparts.[4][9]

    • Minimization Strategies:

      • Choice of Halide: If possible, use the bromo or chloro analog of your pyrazole instead of the iodo derivative.[4][9]

      • Catalyst Choice: Using a pre-catalyst that readily forms the active Pd(0) species can diminish unwanted side reactions like dehalogenation.[4]

  • Homocoupling: The dimerization of the boronic ester can occur, often promoted by the presence of oxygen.[1][7]

    • Minimization Strategies:

      • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly purged with an inert gas (e.g., Argon or Nitrogen).[1]

      • Ligand Choice: Bulky, electron-rich ligands can help suppress homocoupling.[13]

Data Presentation: Optimizing Reaction Conditions

The selection of catalyst, ligand, base, and solvent is critical for a successful Suzuki reaction with pyrazole boronic esters. The following tables summarize findings from various studies to guide your optimization process.

Table 1: Effect of Palladium Source and Ligand on Yield (Data adapted from a model reaction of 3-chloroindazole and 5-indole boronic acid)[2]

Pd Source (2 mol%)Ligand (3 mol%)Yield (%)
Pd(OAc)₂PPh₃14
Pd(OAc)₂SPhos56
Pd₂(dba)₃XPhos56
XPhos Pd G2(none)80

Table 2: Recommended Bases for Suzuki Reactions with Sensitive Substrates

BaseTypical Equiv.Common Solvent System(s)Temperature (°C)Notes
K₃PO₄2.0 - 3.01,4-Dioxane / H₂O (4:1)60 - 100A strong base, often effective for challenging couplings and with boronic esters.[6]
K₂CO₃2.0 - 3.0Toluene / EtOH / H₂O, THF / H₂O80 - 110A standard, widely used base.[6]
Cs₂CO₃2.0 - 3.01,4-Dioxane / H₂O, DMF80 - 110More soluble and stronger than K₂CO₃; can increase reaction rates.[6]
KF3.0THF (anhydrous), Dioxane60 - 80A milder option, useful for substrates with base-sensitive groups. Often requires anhydrous conditions.[6]

Experimental Protocols & Methodologies

General Experimental Protocol for Suzuki Coupling with a Pyrazole Boronic Ester

This protocol provides a generalized starting point and should be optimized for specific substrates.

Materials:

  • Halogenated Pyrazole (1.0 equiv)

  • Pyrazole Boronic Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-5 mol%)[1]

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[6]

  • Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)[7]

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the halogenated pyrazole, pyrazole boronic ester, palladium precatalyst, and base.[7]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the flask and place it in a preheated oil bath (typically 80-110 °C). Stir the reaction mixture vigorously.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed. Reactions can take from 2 to 24 hours.[7]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualized Workflows and Logic

The following diagrams illustrate troubleshooting workflows and the Suzuki catalytic cycle.

Suzuki_Troubleshooting_Workflow start Start: Low/No Product check_catalyst 1. Check Catalyst System - Active? (Pd(0) formation) - Decomposed? (Pd black) - Ligand oxidized? start->check_catalyst check_conditions 2. Evaluate Reaction Conditions - Base appropriate? - Solvent providing solubility? - Temperature optimal? start->check_conditions check_reagents 3. Assess Reagents - Purity of starting materials? - Boronic ester hydrolyzed? - N-H pyrazole unprotected? start->check_reagents solution_catalyst Action: - Use fresh catalyst/ligand - Switch to robust precatalyst (e.g., XPhos Pd G2/G3) - Ensure rigorous degassing check_catalyst->solution_catalyst solution_conditions Action: - Screen different bases (e.g., K3PO4, K2CO3, KF) - Try different solvent systems (e.g., Dioxane, Toluene) - Optimize temperature check_conditions->solution_conditions solution_reagents Action: - Use purified starting materials - Consider N-protection of pyrazole - Use anhydrous conditions to prevent ester hydrolysis check_reagents->solution_reagents end Reaction Optimized solution_catalyst->end solution_conditions->end solution_reagents->end

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Suzuki_Side_Reactions main_reaction Desired Suzuki Coupling protodeboronation Protodeboronation (C-B Cleavage) main_reaction->protodeboronation Competes with dehalogenation Dehalogenation (C-X Cleavage) main_reaction->dehalogenation Competes with homocoupling Homocoupling (B-ester Dimerization) main_reaction->homocoupling Competes with cause_proto Cause: - Strong base - Presence of water - High temperature protodeboronation->cause_proto cause_dehalo Cause: - Reactive C-I bond - Inefficient catalyst turnover dehalogenation->cause_dehalo cause_homo Cause: - Presence of Oxygen - Inefficient catalyst homocoupling->cause_homo solution_proto Solution: - Milder base (e.g., KF) - Anhydrous conditions cause_proto->solution_proto solution_dehalo Solution: - Use Ar-Br or Ar-Cl - Use efficient precatalyst cause_dehalo->solution_dehalo solution_homo Solution: - Rigorous degassing - Use bulky ligands cause_homo->solution_homo

Caption: Common side reactions in Suzuki couplings and their solutions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_complex2 R1-Pd(II)L_n-R2 transmetalation->pd2_complex2 reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination reductive_elimination->pd0 r1r2 R1-R2 reductive_elimination->r1r2 Product r1x R1-X r1x->oxidative_addition + r2b R2-B(OR)2 + Base r2b->transmetalation +

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Improving the stability of 1-Boc-pyrazole-4-boronic acid pinacol ester in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Boc-pyrazole-4-boronic acid pinacol ester in solution. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two main degradation pathways for this compound are:

  • Hydrolysis: The pinacol ester can hydrolyze to the corresponding 1-Boc-pyrazole-4-boronic acid, particularly in the presence of water. This process can be accelerated by acidic or basic conditions.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. This side reaction is common with heteroaryl boronic acids and can be promoted by factors such as the presence of water, strong bases, and elevated temperatures.

Q2: How should I store this compound to ensure its stability?

A2: To maximize shelf life, the solid compound should be stored in a cool, dry place, typically at 2-8°C, in a tightly sealed container to protect it from moisture and air. For long-term storage of solutions, it is recommended to use anhydrous aprotic solvents and store at low temperatures (e.g., -20°C).

Q3: Is the Boc protecting group stable under typical reaction conditions?

A3: The tert-butyloxycarbonyl (Boc) group is generally stable under basic and nucleophilic conditions. However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Care should be taken to avoid acidic environments if the Boc group needs to remain intact.

Q4: Can I use this compound in aqueous solutions?

A4: While the pinacol ester provides greater stability compared to the free boronic acid, it is still susceptible to hydrolysis in aqueous media. The rate of hydrolysis is significantly influenced by pH, with accelerated degradation observed at physiological pH. For reactions requiring aqueous conditions, it is crucial to minimize the time the compound is in the aqueous phase and to use appropriate analytical techniques to monitor for hydrolysis.

Troubleshooting Guide

Issue 1: Low or no yield in Suzuki-Miyaura coupling reactions.

  • Possible Cause: Degradation of the boronic acid pinacol ester.

    • Solution:

      • Ensure the reagent is pure and has been stored correctly.

      • Minimize the reaction time and use the lowest effective temperature.

      • Consider using anhydrous solvents and inert atmosphere conditions to reduce hydrolysis and protodeboronation.

  • Possible Cause: Inactive catalyst.

    • Solution:

      • Use a fresh batch of palladium catalyst and ligand.

      • Ensure proper degassing of solvents to prevent catalyst oxidation.

  • Possible Cause: Inappropriate base.

    • Solution:

      • The choice of base is critical. Strong bases can accelerate protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).

Issue 2: Significant formation of a protodeboronated byproduct (1-Boc-pyrazole).

  • Possible Cause: Presence of water and/or strong base.

    • Solution:

      • Switch to anhydrous reaction conditions. Ensure all solvents and reagents are dry.

      • Use a milder, non-aqueous base.

  • Possible Cause: Prolonged reaction time at high temperature.

    • Solution:

      • Optimize the reaction to proceed at a lower temperature for a shorter duration.

      • Monitor the reaction progress closely to avoid unnecessarily long reaction times.

Issue 3: Difficulty in purifying the product due to the presence of pinacol and boronic acid byproducts.

  • Possible Cause: Incomplete reaction or degradation during workup.

    • Solution:

      • Ensure the reaction goes to completion by monitoring with TLC or LC-MS.

      • During aqueous workup, minimize contact time with the aqueous phase.

      • Chromatographic purification can be challenging. Consider alternative purification methods or derivatization of the boronic acid byproduct to facilitate separation.

Data Presentation

The following table summarizes the stability of aryl boronic acid pinacol esters under various conditions. While this data is for analogous compounds, it provides a useful guide for handling this compound.

ConditionSolvent SystemStability TrendReference Compound(s)
pH Aqueous bufferLess stable at physiological pH (e.g., 7.4) compared to neutral or slightly acidic pH.Phenylboronic pinacol esters
Solvent Anhydrous Aprotic (e.g., THF, Dioxane)Generally stable.General boronic esters
Protic (e.g., Methanol, Ethanol)Less stable due to potential for transesterification.General boronic esters
Aqueous mixturesStability decreases with increasing water content.Phenylboronic pinacol esters
Temperature Elevated temperaturesCan accelerate both hydrolysis and protodeboronation.General boronic esters

Experimental Protocols

Protocol 1: HPLC-UV Method for Monitoring the Stability of this compound

This protocol is designed to assess the rate of hydrolysis of the pinacol ester to the corresponding boronic acid.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, for pH adjustment of the mobile phase)

    • This compound

    • Buffer solution of desired pH (e.g., phosphate buffer for pH 7.4)

  • Procedure:

    • Sample Preparation: Prepare a stock solution of this compound in a suitable anhydrous organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Reaction Setup: In a vial, add a known volume of the buffer solution to be tested. At time zero, add a small aliquot of the stock solution to the buffer to achieve the desired final concentration (e.g., 100 µg/mL).

    • HPLC Analysis:

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with or without 0.1% formic acid. A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 220 nm.

      • Injection Volume: 10 µL.

    • Data Collection: Inject samples onto the HPLC at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).

    • Data Analysis: Quantify the peak area of the remaining this compound at each time point. Plot the percentage of the remaining ester against time to determine the rate of hydrolysis.

Protocol 2: ¹H NMR Spectroscopy for Monitoring Protodeboronation

This protocol allows for the in-situ monitoring of the protodeboronation of the title compound.

  • Instrumentation:

    • Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).

  • Reagents:

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Internal standard (e.g., 1,3,5-trimethoxybenzene).

    • Base (if investigating base-mediated decomposition).

  • Procedure:

    • Sample Preparation: In an NMR tube, dissolve a known amount of this compound and the internal standard in the deuterated solvent.

    • Initial Spectrum: Acquire a ¹H NMR spectrum at time zero.

    • Reaction Monitoring: If investigating the effect of a reagent (e.g., a base), add it to the NMR tube. Acquire spectra at regular time intervals.

    • Data Analysis:

      • Identify the characteristic signals for this compound and the protodeboronated product (1-Boc-pyrazole).

      • Integrate a well-resolved signal for the starting material and the product relative to the integral of the internal standard.

      • Calculate the percentage of each species at each time point to determine the rate of protodeboronation.

Visualizations

degradation_pathway compound 1-Boc-pyrazole-4-boronic acid pinacol ester hydrolysis_product 1-Boc-pyrazole-4-boronic acid compound->hydrolysis_product Hydrolysis (+H2O) protodeboronation_product 1-Boc-pyrazole compound->protodeboronation_product Protodeboronation (+H+)

Caption: Primary degradation pathways of this compound.

experimental_workflow_stability cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare stock solution of This compound reaction_setup Initiate degradation in test solution (e.g., buffer) prep->reaction_setup sampling Take aliquots at specific time points reaction_setup->sampling analysis_method Analyze by HPLC-UV or NMR sampling->analysis_method quantification Quantify remaining starting material and degradation products analysis_method->quantification kinetics Determine degradation rate quantification->kinetics

Caption: General workflow for assessing the stability of the compound in solution.

Technical Support Center: Palladium Catalyst Removal in 1-Boc-pyrazole-4-boronic Acid Pinacol Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of residual palladium catalysts from reactions involving 1-Boc-pyrazole-4-boronic acid pinacol ester.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove palladium from my this compound product?

A1: Residual palladium in active pharmaceutical ingredients (APIs) and intermediates is a significant concern for several reasons:

  • Toxicity: Palladium and other heavy metals can be toxic, and regulatory bodies like the International Council for Harmonisation (ICH) have strict limits on their presence in drug products.[1][2]

  • Downstream Reaction Interference: Trace palladium can interfere with subsequent synthetic steps, leading to undesired side reactions or catalyst poisoning.

  • Product Instability: The presence of residual metals can potentially degrade the final product over time.

  • Inaccurate Biological Data: For compounds used in biological screening, palladium contamination can lead to false-positive or misleading results in assays.[3]

Q2: What are the acceptable limits for residual palladium in pharmaceutical intermediates?

A2: Regulatory guidelines, such as ICH Q3D, establish permitted daily exposure (PDE) limits for elemental impurities. For palladium, the oral PDE is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug substance, assuming a daily dose of 10 grams.[2][4] For screening compounds, a maximum level of 100 ppm is often considered acceptable.[3][5]

Q3: What are the most common methods for removing palladium catalysts?

A3: Several methods are commonly employed, often in combination, to reduce palladium levels:

  • Scavenging Agents: These are materials that selectively bind to the palladium, allowing it to be filtered off. Common scavengers include functionalized silica gels (e.g., with thiol or amine groups), activated carbon, and specialized resins.[6][7]

  • Chromatography: Column chromatography is a standard purification technique that can effectively separate the desired product from the palladium catalyst and other impurities.[5][8]

  • Crystallization: Recrystallization of the final product can be a highly effective method for purging palladium, as the metal impurities tend to remain in the mother liquor.[7]

  • Filtration: Passing the reaction mixture through a pad of celite or a specific filter can remove heterogeneous palladium catalysts or palladium that has precipitated out of solution.[6][8]

Q4: Can I use a simple aqueous workup to remove the palladium catalyst?

A4: While an aqueous workup can help remove some water-soluble palladium species and other inorganic byproducts, it is generally insufficient to reduce palladium to acceptable levels, especially for pharmaceutical applications. Studies have shown that significant levels of palladium can remain in the organic phase after a standard workup.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the removal of palladium from this compound reactions.

Issue Potential Cause Suggested Solution(s)
High palladium levels (>100 ppm) after silica gel chromatography. The palladium species might be co-eluting with the product. The chosen solvent system may not be optimal for separating the palladium complex.1. Optimize Chromatography: Try a different solvent system. Sometimes, a small amount of a polar solvent can help to retain the palladium on the silica. 2. Pre-treat with a Scavenger: Before chromatography, treat the crude reaction mixture with a palladium scavenger (see protocol below). 3. Use a Scavenging Column: After the initial chromatography, pass the product through a small column or cartridge packed with a palladium scavenging resin.
Product loss during purification. The product may be adsorbing to the scavenger or silica gel. The product may be partially degrading on silica.1. Choose a Selective Scavenger: Some scavengers can have non-specific binding. Test a small scale with different scavengers to find one with high palladium affinity and low product affinity. 2. Minimize Contact Time: Reduce the time the product is in contact with the scavenger or silica gel. 3. Consider Crystallization: If the product is a solid, crystallization may be a less loss-prone method of purification.
Palladium levels are still too high for API synthesis (<10 ppm). A single purification method may not be sufficient to reach such low levels.1. Employ a Multi-Step Strategy: Combine different purification techniques. For example, follow column chromatography with a scavenger treatment and then a final crystallization. 2. Use a High-Affinity Scavenger: Select a scavenger specifically designed for achieving very low palladium levels. 3. Optimize Crystallization: Carefully select the crystallization solvent and conditions to maximize the exclusion of impurities.
Inconsistent palladium removal from batch to batch. The form of the residual palladium (e.g., Pd(0) vs. Pd(II), soluble vs. insoluble) may vary between reactions.1. Standardize Reaction Quench: A consistent workup procedure can help to produce a more consistent form of residual palladium. 2. Analyze the Palladium Species: If possible, try to determine the nature of the palladium residue to select the most effective removal strategy. 3. Implement a Robust Purification Protocol: A multi-step purification process will be more robust to batch-to-batch variations.

Experimental Protocol: Palladium Scavenging

This protocol provides a general method for using a silica-based thiol scavenger to remove palladium from a solution of this compound.

Materials:

  • Crude this compound solution in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Silica-based thiol scavenger (e.g., SiliaMetS Thiol).

  • Inert gas (Nitrogen or Argon).

  • Filter funnel and filter paper or a fritted glass funnel.

  • Stir plate and stir bar.

Procedure:

  • Dissolve the Crude Product: Ensure the crude this compound is fully dissolved in a suitable organic solvent.

  • Add the Scavenger: To the stirred solution, add the silica-based thiol scavenger. A typical starting point is 10-20 weight equivalents relative to the theoretical amount of palladium in the reaction.

  • Stir the Mixture: Stir the mixture at room temperature under an inert atmosphere. The required time can vary, so it is recommended to monitor the palladium levels over time (e.g., 2, 6, and 24 hours) to determine the optimal duration.

  • Filter the Mixture: Once the scavenging is complete, filter the mixture through a pad of celite or a filter paper to remove the scavenger and the bound palladium.

  • Wash the Filter Cake: Wash the filter cake with a small amount of the organic solvent to recover any adsorbed product.

  • Concentrate the Filtrate: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.

  • Analyze for Residual Palladium: Analyze a sample of the purified product using a suitable technique (e.g., ICP-MS or ICP-OES) to determine the final palladium concentration.

Visualizing the Workflow and Decision-Making Process

The following diagrams illustrate the general workflow for palladium removal and a decision-making process for selecting an appropriate method.

G cluster_workflow General Palladium Removal Workflow start Crude Reaction Mixture (Post-Workup) scavenging Palladium Scavenging start->scavenging filtration Filtration scavenging->filtration chromatography Column Chromatography filtration->chromatography crystallization Crystallization chromatography->crystallization analysis Analysis (ICP-MS/OES) crystallization->analysis product Purified Product analysis->product

Caption: A typical workflow for the removal of palladium from a reaction mixture.

G cluster_decision Decision Tree for Palladium Removal Method start Initial Pd Level? high_pd > 500 ppm start->high_pd medium_pd 100-500 ppm start->medium_pd low_pd < 100 ppm start->low_pd scavenger_first Scavenger + Filtration high_pd->scavenger_first chromatography Chromatography medium_pd->chromatography scavenger_polish Scavenger Polish low_pd->scavenger_polish scavenger_first->chromatography chromatography->scavenger_polish crystallization Crystallization scavenger_polish->crystallization final_product Final Product (<10 ppm) crystallization->final_product

Caption: A decision tree to guide the selection of a palladium removal strategy.

References

Technical Support Center: High-Yield Synthesis of 1-Boc-pyrazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the high-yield synthesis of 1-Boc-pyrazole-4-boronic acid pinacol ester, a critical building block for researchers in drug development and medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and high-yield methods are:

  • Palladium-Catalyzed Borylation: This involves a cross-coupling reaction between a 1-Boc-4-halopyrazole (typically iodo- or bromo-substituted) and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.

  • Boc Protection of Pyrazole-4-boronic Acid Pinacol Ester: This two-step approach involves first synthesizing 4-pyrazoleboronic acid pinacol ester, followed by the protection of the pyrazole nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

Q2: Which starting material is better for the palladium-catalyzed method: 1-Boc-4-iodopyrazole or 1-Boc-4-bromopyrazole?

A2: 1-Boc-4-iodopyrazole is generally more reactive than its bromo-counterpart, which can lead to shorter reaction times or milder reaction conditions. However, 1-Boc-4-bromopyrazole is often more readily available and less expensive, making it a viable option, though it may require more forcing conditions to achieve high yields.

Q3: What is the typical yield for these synthesis methods?

A3: With optimized conditions, both primary methods can achieve high yields. The palladium-catalyzed borylation of 1-Boc-4-iodopyrazole has been reported to yield up to 85.7%.[1] The Boc protection of pre-existing 4-pyrazoleboronic acid pinacol ester can also be very efficient, with reported yields ranging from 85% to nearly quantitative (99.68%).[2]

Q4: Can I use other borylation reagents besides bis(pinacolato)diboron (B₂pin₂)?

A4: While B₂pin₂ is the most common and commercially available reagent for this transformation, other diboron reagents could potentially be used. However, B₂pin₂ is generally preferred due to its stability and ease of handling.

Q5: Are there alternative, more novel methods for this synthesis?

A5: Yes, newer methods such as Iridium-catalyzed C-H borylation of N-Boc-pyrazole and copper-catalyzed aminoboration from hydrazones have been developed.[3][4] These methods can offer different regioselectivity and functional group tolerance but may require more specialized catalysts and conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Palladium-Catalyzed Borylation
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive catalystEnsure the palladium catalyst is not old or degraded. Consider using a freshly opened bottle or a different batch.
Insufficiently anhydrous conditionsDry all glassware thoroughly. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect baseThe choice of base is crucial. Potassium acetate or sodium acetate are commonly used. Ensure the correct equivalent of a suitable base is added.[1]
Low reaction temperatureThe reaction often requires heating to reflux.[1] Ensure the reaction temperature is maintained at the optimal level for the specific solvent and catalyst system.
Formation of Side Products (e.g., Homocoupling of Starting Material) Inefficient catalytic cycleIncrease the amount of diboron reagent slightly (e.g., 1.1-1.2 equivalents). Ensure proper mixing to maintain a homogeneous reaction mixture.
Difficult Purification Residual palladium catalystAfter the reaction, filter the mixture through a pad of celite to remove the solid palladium catalyst.
Contamination with starting material or other impuritiesUtilize column chromatography on silica gel with a suitable eluent system (e.g., petroleum ether/ethyl acetate) for effective purification.
Boc Protection of 4-Pyrazoleboronic Acid Pinacol Ester
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction Insufficient Boc₂O or baseUse a slight excess of di-tert-butyl dicarbonate (Boc₂O) (e.g., 1.2 equivalents).[2] Ensure an adequate amount of a suitable base, such as DMAP or diisopropylethylamine, is used.[2]
Low reaction temperatureWhile the reaction often proceeds at room temperature, gentle warming may be necessary if the reaction is sluggish.
Formation of Di-Boc Protected Product This is generally not a significant issue for pyrazoles under standard conditions.
Difficult Purification Excess Boc₂OQuench the reaction with water and perform an aqueous workup to remove excess Boc₂O and other water-soluble impurities.[2]
Residual baseWash the organic layer with a dilute acidic solution (e.g., 0.5 M HCl) to remove basic impurities like DMAP or diisopropylethylamine.[2]

Experimental Protocols

Method 1: Palladium-Catalyzed Borylation of 1-Boc-4-iodopyrazole[1]
  • Reaction Setup: To a reaction flask, add 1-Boc-4-iodopyrazole (1 equivalent), bis(pinacolato)diboron (1 equivalent), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.01 equivalents), and sodium acetate (1 equivalent).

  • Solvent Addition: Add isopropanol to the flask.

  • Inert Atmosphere: Deoxygenate the mixture by bubbling nitrogen or argon through it or by using freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 16 hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and filter it to remove insoluble materials.

  • Purification: Evaporate the solvent under reduced pressure. Extract the residue with petroleum ether and purify by column chromatography to obtain this compound.

Method 2: Boc Protection of 4-Pyrazoleboronic Acid Pinacol Ester[2]
  • Reaction Setup: Dissolve 4-pyrazoleboronic acid pinacol ester (1 equivalent) and di-tert-butyl dicarbonate (1.2 equivalents) in dichloromethane.

  • Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (e.g., 0.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 4 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, add water to the reaction mixture and extract with ethyl acetate.

  • Purification: Wash the organic phase with a saturated aqueous sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be done by column chromatography if necessary.

Data Presentation

Table 1: Comparison of High-Yield Synthesis Methods

Parameter Method 1: Palladium-Catalyzed Borylation Method 2: Boc Protection
Starting Material 1-Boc-4-halopyrazole4-Pyrazoleboronic acid pinacol ester
Key Reagents B₂pin₂, Palladium Catalyst, BaseBoc₂O, Base (e.g., DMAP)
Reported Yield ~86%85-99%
Key Advantage Single-step conversion from a halo-pyrazole.Avoids the use of expensive palladium catalysts.
Potential Challenge Catalyst cost and sensitivity.Requires the synthesis of the starting boronic ester.

Visualizations

experimental_workflow_pd_borylation start Start: Reagents reactants 1-Boc-4-iodopyrazole B₂pin₂ Pd(dppf)Cl₂ NaOAc Isopropanol start->reactants reaction Reflux under N₂ (16 hours) reactants->reaction workup Filter Evaporate Solvent reaction->workup purification Column Chromatography (Petroleum Ether) workup->purification product Product: 1-Boc-pyrazole-4-boronic acid pinacol ester purification->product

Caption: Workflow for Palladium-Catalyzed Borylation.

experimental_workflow_boc_protection start Start: Reagents reactants 4-Pyrazoleboronic acid pinacol ester Boc₂O DMAP Dichloromethane start->reactants reaction Stir at RT (4 hours) reactants->reaction workup Aqueous Workup (Water, Ethyl Acetate) reaction->workup purification Dry and Concentrate workup->purification product Product: 1-Boc-pyrazole-4-boronic acid pinacol ester purification->product

Caption: Workflow for Boc Protection Method.

troubleshooting_logic start Low Yield in Pd-Catalyzed Borylation catalyst Check Catalyst Activity start->catalyst conditions Verify Anhydrous Conditions start->conditions base Confirm Correct Base start->base temp Ensure Adequate Temperature start->temp

Caption: Troubleshooting Logic for Low Yield Issues.

References

Technical Support Center: Synthesis of Substituted Pyrazoles via Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted pyrazoles using boronic esters, primarily through Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki-Miyaura reaction a preferred method for synthesizing substituted pyrazoles?

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. For pyrazole synthesis, it is favored because of its high tolerance for a wide variety of functional groups, the commercial availability of diverse boronic esters and acids, and reaction conditions that are generally mild.[1][2] Pinacol esters of pyrazole boronic acids are often used as they offer enhanced stability and are easier to handle compared to the corresponding boronic acids, leading to more reproducible results.[1][3]

Q2: What are the main advantages of using a pyrazole boronic acid pinacol ester over a boronic acid?

Pyrazole boronic acid pinacol esters exhibit greater stability and are less prone to side reactions like protodeboronation, especially under basic reaction conditions.[1][3][4] Protodeboronation is a common issue with electron-rich heterocyclic derivatives, where the boronic acid group is replaced by a hydrogen atom, leading to lower yields of the desired product.[3] The pinacol ester's stability makes it ideal for multi-step syntheses and ensures more consistent performance.[1]

Q3: Can the nitrogen atom in the pyrazole ring interfere with the palladium catalyst?

Yes, the nitrogen atoms in the pyrazole ring can coordinate to the palladium center, which may inhibit the catalytic cycle or lead to catalyst deactivation.[5][6] This is a known challenge with nitrogen-rich heterocycles. The use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can help mitigate this issue by sterically shielding the palladium and promoting the desired catalytic steps.[4][5][7] Unprotected N-H pyrazoles can be particularly problematic, and N-protection (e.g., with a Boc group) is sometimes employed to prevent interference and side reactions.[7][8]

Q4: How critical is the choice of base in the reaction?

The choice of base is critical as it activates the boronic ester to form a more nucleophilic boronate species, which is essential for the transmetalation step of the catalytic cycle.[4] The effectiveness of a base depends on the specific substrates, catalyst, and solvent. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[4][9] Stronger bases like Cs₂CO₃ and K₃PO₄ are often more effective for challenging couplings involving less reactive substrates.[4][5][9]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of substituted pyrazoles using boronic esters.

Problem Possible Causes Recommended Solutions
Low or No Yield 1. Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed (e.g., formation of palladium black).[7]• Ensure all reagents and solvents are thoroughly degassed to remove oxygen.[4] • Use a more active catalyst system, such as a precatalyst with a Buchwald ligand (e.g., XPhos Pd G2).[10][11] • Consider using a direct Pd(0) source like Pd(PPh₃)₄.[9][11]
2. Protodeboronation: The boronic ester is being converted back to a pyrazole with a hydrogen atom instead of coupling. This is common with unstable boronic acids.[3][4][6]• Switch from a boronic acid to a more stable pinacol ester or trifluoroborate salt.[4] • Use milder bases or anhydrous conditions if possible.
3. Poor Substrate Reactivity: The halo-pyrazole (especially chlorides) or the boronic ester may be unreactive under the chosen conditions.[4][11]• For aryl chlorides, use highly active catalyst systems with bulky, electron-rich ligands (e.g., SPhos, XPhos).[4][10] • Switch from a chloro-pyrazole to a more reactive bromo- or iodo-pyrazole.[11] • Increase the reaction temperature, but monitor for catalyst decomposition.[4][9]
Formation of Side Products 1. Homocoupling: The boronic ester couples with itself to form a bipyrazole byproduct. This is often promoted by the presence of oxygen or excess Pd(II).[4][12][13]• Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (N₂ or Ar).[4] • Use an efficient precatalyst system to ensure rapid conversion to the active Pd(0) state.[4] • Adjust the stoichiometry of the reactants; sometimes a slight excess of the halide is beneficial.
2. Formation of Regioisomers: With unsymmetrical pyrazoles or boronic esters, undesired isomers may form.[14]• This is primarily a challenge in the initial synthesis of the pyrazole ring itself rather than the coupling step.[14] Control is achieved through careful selection of the starting materials for the pyrazole synthesis.
Difficult Purification 1. Residual Catalyst/Ligand: Palladium residues and phosphine oxide (from ligand oxidation) can complicate purification.[11]• Use filtration through a pad of Celite to remove palladium black. • Employ column chromatography with an appropriate solvent system. • Consider using aqueous washes (e.g., brine) during workup to remove inorganic salts.[4]
2. Close Polarity of Product and Byproducts: Homocoupled products or unreacted starting materials may have similar polarity to the desired product.• Optimize the reaction to maximize conversion and minimize side reactions. • Use high-performance liquid chromatography (HPLC) for difficult separations if necessary. • Recrystallization can be an effective purification method.[14]

Experimental Protocols & Data

Optimization of Suzuki Coupling Conditions

A study on the microwave-promoted Suzuki cross-coupling of 4-iodo-1-methyl-1H-pyrazole with phenylboronic acid demonstrated the importance of optimizing reaction parameters. The results are summarized below.[9]

EntryCatalyst (mol%)Base (2.5 equiv.)Solvent (DME/H₂O)Temperature (°C)Time (min)Yield (%)
1Pd(PPh₃)₄ (2)Na₂CO₃10:1Reflux (Conventional)12h14
2Pd(PPh₃)₄ (2)Na₂CO₃10:190 (Microwave)524
3Pd(PPh₃)₄ (2)Na₂CO₃10:490 (Microwave)578
4Pd(PPh₃)₄ (2)K₂CO₃10:490 (Microwave)575
5Pd(PPh₃)₄ (2)Cs₂CO₃ 10:4 90 (Microwave) 5 95
6Pd(PPh₃)₄ (2)Cs₂CO₃10:4100 (Microwave)565
Data adapted from a study on microwave-promoted Suzuki reactions.[9]
General Protocol for Microwave-Assisted Suzuki Coupling

The following is a general procedure for the synthesis of 4-substituted pyrazoles based on optimized conditions.[9]

  • Preparation: To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv.) and the desired arylboronic acid (0.5 mmol, 1.0 equiv.).

  • Reagent Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2 mol%, 11.6 mg), and the base, such as Cs₂CO₃ (1.25 mmol, 407.3 mg).[9]

  • Solvent Addition: Add the degassed solvent system, for example, a mixture of DME (3 mL) and H₂O (1.2 mL).[9]

  • Inert Atmosphere: Seal the vial and purge with nitrogen (N₂) gas.

  • Reaction: Place the vial in a microwave reactor and irradiate at the optimized temperature (e.g., 90°C) for the required time (typically 5-15 minutes).[9]

  • Workup: After cooling, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent (e.g., petroleum ether/acetone) to isolate the final product.

Visual Guides

Experimental Workflow

The diagram below illustrates a typical workflow for the synthesis and purification of substituted pyrazoles via Suzuki-Miyaura coupling.

G reagents 1. Reagent Preparation (Halo-pyrazole, Boronic Ester, Catalyst, Base, Solvent) reaction 2. Reaction Setup (Degassing, Inert Atmosphere) reagents->reaction synthesis 3. Synthesis (Heating / Microwave Irradiation) reaction->synthesis workup 4. Reaction Workup (Quenching, Extraction) synthesis->workup purification 5. Purification (Column Chromatography) workup->purification analysis 6. Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for pyrazole synthesis.

Troubleshooting Logic for Low Yield

This flowchart provides a logical sequence for diagnosing the cause of low reaction yields.

G start Low Yield Observed check_sm Are starting materials consumed? (Check by TLC/LC-MS) start->check_sm cause_reactivity Problem: Poor Reactivity check_sm->cause_reactivity No check_side_products Are side products dominant? (e.g., Homocoupling, Protodeboronation) check_sm->check_side_products Yes sm_ok Yes sm_no No solution_reactivity Solutions: • Increase temperature • Use more active catalyst/ligand • Check base/solvent cause_reactivity->solution_reactivity cause_side_reactions Problem: Side Reactions check_side_products->cause_side_reactions Yes cause_purification Problem: Loss during Workup/ Purification check_side_products->cause_purification No side_products_yes Yes side_products_no No solution_side_reactions Solutions: • Ensure inert atmosphere • Use more stable boronic ester • Optimize stoichiometry cause_side_reactions->solution_side_reactions solution_purification Solutions: • Review extraction/wash steps • Optimize chromatography conditions cause_purification->solution_purification

Caption: Troubleshooting flowchart for low yield issues.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 1-Boc-pyrazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of intermediates is paramount. This guide provides a detailed ¹H NMR analysis of 1-Boc-pyrazole-4-boronic acid pinacol ester, a key building block in synthetic chemistry. We offer a comparative look at its spectral features against related structures and discuss alternative analytical methodologies, supported by experimental data and protocols.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to its unique structural components. A comparison with its deprotected form and methylated analogs reveals key differences in chemical shifts, providing valuable insights for structural confirmation.

Compound NameBoc Protons (s, 9H)Pinacol Protons (s, 12H)Pyrazole H3 (s, 1H)Pyrazole H5 (s, 1H)Other SignalsSolventSpectrometer Frequency
This compound1.65 ppm1.33 ppm8.39 ppm7.93 ppm-CDCl₃400 MHz
Pyrazole-4-boronic acid pinacol ester-1.33 ppm-7.91 ppm (s, 2H)NH (br s, 1H), 5.78 ppmCDCl₃400 MHz
1-Boc-3,5-dimethylpyrazole-4-boronic acid pinacol ester1.60 ppm (approx.)1.28 ppm (approx.)--Methyl protons (s, 6H), ~2.4 ppm (approx.)CDCl₃Not specified
3-Methyl-1H-pyrazole-4-boronic acid pinacol ester-1.29 ppm (approx.)-7.85 ppm (approx.)Methyl protons (s, 3H), ~2.4 ppm (approx.)CDCl₃Not specified

Table 1: Comparative ¹H NMR Data of Pyrazole Boronic Acid Pinacol Esters. The chemical shifts (δ) are reported in parts per million (ppm) and multiplicities as singlet (s) or broad singlet (br s).

The data clearly shows the downfield shift of the pyrazole protons upon introduction of the Boc protecting group, a consequence of the electron-withdrawing nature of the carbamate. The integration values of the Boc and pinacol signals are characteristic and aid in confirming the successful synthesis of the target compound.

Experimental Protocols

¹H NMR Spectroscopy

A sample of the analyte (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 400 MHz NMR spectrometer at room temperature. Standard acquisition parameters are used, including a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Synthesis of this compound

To a solution of 4-pyrazoleboronic acid pinacol ester (1.16 g, 6.0 mmol) and di-tert-butyl dicarbonate (1.58 g, 7.2 mmol) in dichloromethane (40 mL), a catalytic amount of 4-dimethylaminopyridine (102 mg, 0.84 mmol) is added. The reaction mixture is stirred at room temperature for 4 hours. Upon completion, water is added, and the product is extracted with ethyl acetate. The organic layer is then washed with a saturated aqueous sodium chloride solution, dried, and concentrated to yield the crude product.[1]

Alternative Analytical Techniques

While ¹H NMR is a primary tool for structural elucidation, other methods can provide complementary information, particularly for purity assessment and analysis of complex mixtures.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be employed for the purity analysis of boronic acid pinacol esters. However, care must be taken to minimize on-column hydrolysis to the corresponding boronic acid. The use of a stationary phase with low silanol activity and a mobile phase without pH modifiers can mitigate this issue.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile pyrazole derivatives. It allows for the separation and identification of isomers and impurities based on their retention times and mass fragmentation patterns. Derivatization may be necessary for less volatile compounds.

Workflow for Synthesis and Analysis

The following diagram illustrates the typical workflow from synthesis to analysis of this compound.

G Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants 4-Pyrazoleboronic acid pinacol ester + Di-tert-butyl dicarbonate Reaction Boc Protection (DMAP catalyst, CH2Cl2) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography (Optional) Workup->Purification NMR 1H NMR Spectroscopy Purification->NMR HPLC HPLC Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS Final Characterized Product: This compound NMR->Final HPLC->Final GCMS->Final

Caption: Workflow from Synthesis to Characterization.

This guide provides a foundational understanding of the ¹H NMR analysis of this compound and situates it within a broader analytical context. For researchers engaged in the synthesis and application of this important intermediate, these data and protocols offer a valuable resource for ensuring the quality and identity of their materials.

References

Characterization of 1-Boc-pyrazole-4-boronic acid pinacol ester by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric characterization of 1-Boc-pyrazole-4-boronic acid pinacol ester and its deprotected analogue, 1H-pyrazole-4-boronic acid pinacol ester. The data presented herein, including detailed experimental protocols and expected fragmentation patterns, serves as a valuable resource for the identification and quality control of these important synthetic intermediates.

Executive Summary

This compound is a key building block in medicinal chemistry, frequently utilized in cross-coupling reactions to introduce a pyrazole moiety. Accurate characterization of this reagent is paramount to ensure the integrity of subsequent synthetic steps. Mass spectrometry is a critical analytical technique for confirming the molecular weight and structural features of this compound. This guide outlines the expected mass spectrometric behavior of this compound and compares it with its primary synthetic precursor or potential impurity, 1H-pyrazole-4-boronic acid pinacol ester.

Data Presentation

The following tables summarize the key mass spectrometry data for this compound and a relevant alternative for comparison.

Table 1: Molecular Properties

CompoundChemical FormulaMolecular Weight ( g/mol )
This compoundC₁₄H₂₃BN₂O₄[1]294.15[1]
1H-pyrazole-4-boronic acid pinacol esterC₉H₁₅BN₂O₂[2]194.04[2]

Table 2: Predicted Major Mass Spectrometry Fragments (Positive Ion Mode ESI-MS/MS)

CompoundPrecursor Ion [M+H]⁺ (m/z)Major Fragment Ions (m/z)Putative Neutral Loss
This compound295.16239.10C₄H₈ (isobutylene)
195.12C₅H₉O₂ (Boc group)
139.09C₅H₉O₂ + C₄H₈
1H-pyrazole-4-boronic acid pinacol ester195.12168.10HCN
127.09C₂H₆O₂ (part of pinacol)

Experimental Protocols

A robust LC-MS method is essential for the accurate analysis of boronic acid pinacol esters, which are susceptible to hydrolysis.[3][4]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reverse-phase C18 column with low silanol activity (e.g., Waters XTerra MS C18) is recommended to minimize on-column hydrolysis.[4][5]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A gradient elution from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a final concentration of 1 mg/mL. Aprotic solvents are preferred to minimize hydrolysis.[3]

  • Mass Spectrometry Parameters (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Energy (for MS/MS): Ramped from 10 to 40 eV to generate fragment ions.

Mandatory Visualization

The following diagrams illustrate the logical relationships in the mass spectrometric analysis and the expected fragmentation pathways.

cluster_workflow Experimental Workflow SamplePrep Sample Preparation (in Aprotic Solvent) LC LC Separation (Reverse-Phase C18) SamplePrep->LC MS Mass Spectrometry (ESI Source) LC->MS MSMS Tandem MS (Fragmentation) MS->MSMS Data Data Analysis MSMS->Data

Caption: A generalized experimental workflow for LC-MS/MS analysis.

cluster_fragmentation Predicted ESI-MS/MS Fragmentation of this compound Parent [M+H]⁺ m/z 295.16 Frag1 [M+H - C₄H₈]⁺ m/z 239.10 Parent->Frag1 - 56 Da (isobutylene) Frag2 [M+H - C₅H₉O₂]⁺ m/z 195.12 Parent->Frag2 - 100 Da (Boc group) Frag3 [M+H - C₅H₉O₂ - C₄H₈]⁺ m/z 139.09 Frag2->Frag3 - 56 Da (isobutylene)

Caption: Predicted fragmentation pathway for the target compound.

cluster_comparison Comparative Fragmentation cluster_target This compound cluster_alternative 1H-pyrazole-4-boronic acid pinacol ester Target_Parent [M+H]⁺ m/z 295.16 Target_Frag Loss of Boc group (m/z 195.12) Target_Parent->Target_Frag Alt_Parent [M+H]⁺ m/z 195.12 Alt_Frag Loss of HCN (m/z 168.10) Alt_Parent->Alt_Frag

Caption: Comparison of primary fragmentation events.

References

A Researcher's Guide to Purity Analysis of 1-Boc-pyrazole-4-boronic acid pinacol ester: HPLC vs. qNMR

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and development, the purity of building blocks is paramount. 1-Boc-pyrazole-4-boronic acid pinacol ester is a critical reagent in the synthesis of various pharmaceutical compounds. Accurate determination of its purity is essential to ensure the reliability and reproducibility of synthetic processes and the quality of the final active pharmaceutical ingredient. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of this compound, offering detailed experimental protocols and data presentation to aid researchers in selecting the most appropriate analytical method.

A significant challenge in the analysis of boronic acid pinacol esters is their susceptibility to hydrolysis, which can lead to the formation of the corresponding boronic acid.[1] This degradation can occur during sample preparation or on the HPLC column itself, leading to inaccurate purity measurements.[1] Therefore, the development of analytical methods that mitigate this hydrolysis is crucial.

Comparative Analysis of Analytical Methods

The choice of analytical technique for purity determination depends on various factors, including the chemical nature of the analyte, potential impurities, required accuracy, and available instrumentation. Here, we compare a standard reversed-phase HPLC method, an optimized hydrolysis-minimizing HPLC method, and a qNMR method for the analysis of this compound.

FeatureStandard RP-HPLCOptimized RP-HPLCQuantitative ¹H-NMR (qNMR)
Principle Chromatographic separation based on polarityChromatographic separation with minimized on-column hydrolysisQuantitative determination based on the integral of NMR signals relative to a certified internal standard
Primary Advantage Widely available and routinely usedHigher accuracy for boronic esters by preventing degradationDirect and highly accurate measurement without the need for a specific reference standard of the analyte
Primary Disadvantage Prone to causing on-column hydrolysis, leading to inaccurate resultsRequires specific columns and mobile phase conditionsRequires a high-field NMR spectrometer and a suitable internal standard; lower sensitivity than HPLC
Common Issues Peak splitting and appearance of hydrolysis peaks-Signal overlap with impurities or the internal standard
Typical Purity Range May show lower purity due to degradationAccurately reflects the true purityProvides a highly accurate mass purity value

Recommended Experimental Protocols

For researchers working with this compound, the following optimized HPLC and qNMR methods are recommended for accurate purity determination.

Optimized Reversed-Phase HPLC Method

This method is designed to minimize the on-column hydrolysis of the boronic acid pinacol ester.

1. Instrumentation:

  • HPLC system with a UV detector.

2. Chromatographic Conditions:

  • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent column with low silanol activity).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water (high purity).

  • Gradient:

    • 0-2 min: 70% A

    • 2-15 min: 70% to 95% A

    • 15-20 min: 95% A

    • 20.1-25 min: 70% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Diluent: Acetonitrile (anhydrous).

  • Procedure: Accurately weigh approximately 5 mg of this compound and dissolve in 10 mL of acetonitrile.

Quantitative ¹H-NMR (qNMR) Method

qNMR offers a direct and highly accurate method for purity assessment.

1. Instrumentation:

  • NMR spectrometer (400 MHz or higher).

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.

  • Add 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

  • Ensure complete dissolution by gentle vortexing.

3. NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).

  • Number of Scans: 8 or 16 (sufficient for a good signal-to-noise ratio).

4. Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Experimental Workflow and Data Visualization

The following diagram illustrates the key steps in the optimized HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Analyte dissolve Dissolve in Acetonitrile start->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Area integrate->calculate report Purity Report calculate->report

Caption: Workflow for Optimized HPLC Purity Analysis.

Comparative Purity Data

The following table presents hypothetical purity data for this compound from different commercial suppliers, as determined by the optimized HPLC method described above. This data is for illustrative purposes and highlights the potential variability in product quality. Commercially available purities for this compound are often stated as ≥97%.

SupplierLot NumberStated PurityMeasured Purity (% Area by Optimized HPLC)Key Impurity (% Area)
Supplier AA123≥98%98.5%1-Boc-pyrazole-4-boronic acid (0.8%)
Supplier BB456≥97%97.2%Unidentified Impurity at RRT 1.2 (1.5%)
Supplier CC789≥98%99.1%1-Boc-pyrazole-4-boronic acid (0.5%)

RRT: Relative Retention Time

This comparative guide provides researchers with the necessary information to make informed decisions about the purity analysis of this compound. By employing the optimized HPLC method or the qNMR technique, scientists can ensure the quality of this critical building block, thereby enhancing the reliability and success of their research and development endeavors.

References

A Comparative Guide to Pyrazole Boronic Acids in Suzuki-Miyaura Coupling: Spotlight on 1-Boc-pyrazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the efficient synthesis of target molecules. Pyrazole moieties are key pharmacophores in numerous clinically important drugs, and their incorporation often relies on robust cross-coupling methodologies like the Suzuki-Miyaura reaction. This guide provides a comparative overview of 1-Boc-pyrazole-4-boronic acid pinacol ester and other commonly used pyrazole boronic acids, supported by experimental data to aid in reagent selection.

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. The choice of the boronic acid or ester reagent is critical and can significantly impact reaction efficiency, yield, and substrate scope. Pyrazole boronic acids, particularly as their stable pinacol esters, are invaluable reagents for introducing the pyrazole scaffold. This guide focuses on the comparison of N-protected and unprotected pyrazole-4-boronic acid pinacol esters.

Performance Comparison in Suzuki-Miyaura Coupling

The N-substituent on the pyrazole ring plays a crucial role in the reactivity and handling of pyrazole boronic acid reagents. The tert-butyloxycarbonyl (Boc) group in This compound offers advantages in terms of solubility and, in some cases, can lead to higher yields compared to the unprotected analogue. However, the N-H of an unprotected pyrazole can sometimes interfere with the catalytic cycle, potentially leading to lower yields. N-alkylation, such as in 1-methyl-pyrazole-4-boronic acid pinacol ester , provides another stable alternative.

Table 1: Comparison of Pyrazole-4-boronic Acid Pinacol Esters in Suzuki-Miyaura Coupling

Pyrazole Boronic Acid DerivativeCoupling PartnerProductYield (%)Reference
This compound3-Chloropyridine derivative4-(3-Pyridyl)-1-Boc-pyrazoleNot specified[1]
1H-Pyrazole-4-boronic acid pinacol ester4-Bromoanisole4-(4-Methoxyphenyl)-1H-pyrazole81[2]
1-Methyl-pyrazole-4-boronic acid pinacol esterPhenylboronic acid1-Methyl-4-phenyl-pyrazoleNot specified[3]
1H-Pyrazole-4-boronic acid pinacol ester4-Bromonitrobenzene4-(4-Nitrophenyl)-1H-pyrazole61[2]
1H-Pyrazole-4-boronic acid pinacol esterPhenylboronic acid4-Phenyl-1H-pyrazole86[2]

Note: The yields reported are from different studies and may not be directly comparable due to variations in reaction conditions.

Key Considerations for Reagent Selection:

  • This compound : The Boc protecting group can enhance solubility in organic solvents and may prevent potential side reactions associated with the acidic N-H proton of the pyrazole. However, the Boc group may be cleaved under certain reaction conditions, which can be either a desired or undesired outcome.

  • 1H-Pyrazole-4-boronic acid pinacol ester : This is the simplest pyrazole boronic acid derivative. While it can be effective, the unprotected N-H may sometimes lead to catalyst inhibition or side reactions, potentially requiring careful optimization of reaction conditions[4].

  • N-Alkyl-pyrazole-4-boronic acid pinacol esters (e.g., 1-Methyl) : These derivatives offer a stable alternative to the N-Boc protected version, without the concern of cleavage of the protecting group during the reaction.

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a pyrazole boronic acid pinacol ester. This protocol is a general guideline and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with a Pyrazole-4-boronic Acid Pinacol Ester

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Pyrazole-4-boronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 mmol), the pyrazole-4-boronic acid pinacol ester (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 5 mL of a 4:1 dioxane/water mixture) via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizing the Process

To better understand the chemical processes and workflows, the following diagrams have been generated.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Pyrazole-B(pin) Pyrazole Boronic Acid Pinacol Ester Pyrazole-B(pin)->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-Pyrazole Ar-Pd(II)(L2)-Pyrazole Transmetalation->Ar-Pd(II)-Pyrazole Reductive_Elimination Reductive Elimination Ar-Pd(II)-Pyrazole->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Pyrazole Coupled Product (Ar-Pyrazole) Reductive_Elimination->Ar-Pyrazole

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine_Reagents Combine aryl halide, pyrazole boronic acid pinacol ester, and base in a reaction vessel. Inert_Atmosphere Evacuate and backfill with inert gas (e.g., Argon). Combine_Reagents->Inert_Atmosphere Add_Solvent_Catalyst Add degassed solvent and Palladium catalyst. Inert_Atmosphere->Add_Solvent_Catalyst Heat_Stir Heat to desired temperature (e.g., 80-100 °C) and stir. Add_Solvent_Catalyst->Heat_Stir Monitor_Progress Monitor reaction progress by TLC or LC-MS. Heat_Stir->Monitor_Progress Cool_Dilute Cool to room temperature and dilute with organic solvent. Monitor_Progress->Cool_Dilute Wash Wash with water and brine. Cool_Dilute->Wash Dry_Concentrate Dry organic layer and concentrate under vacuum. Wash->Dry_Concentrate Purify Purify by flash column chromatography. Dry_Concentrate->Purify

Experimental Workflow for Suzuki-Miyaura Coupling

References

The Suzuki Coupling: A Head-to-Head Reactivity Showdown of Boronic Acids and Pinacol Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in organic synthesis and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. A critical decision in designing a successful Suzuki coupling is the choice of the boron reagent. This guide provides an objective comparison of the two most common choices: boronic acids and their corresponding pinacol esters, with a focus on reactivity, supported by experimental data and detailed protocols.

The central dilemma when choosing between a boronic acid and a boronic acid pinacol ester lies in a trade-off between reactivity and stability. Generally, boronic acids are more reactive and often lead to faster reaction times in Suzuki-Miyaura couplings.[1][2] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1][3] However, this reactivity comes at the cost of lower stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are susceptible to decomposition pathways such as protodeboronation and oxidation, which can negatively impact their shelf-life and decrease reaction yields.[1][4]

Conversely, boronic acid pinacol esters offer significantly enhanced stability.[1][5] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1] This stability makes them advantageous for multi-step syntheses and high-throughput screening applications. The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[1] While it is a topic of discussion whether boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the Suzuki-Miyaura reaction, there is substantial evidence that direct transmetalation from the ester is a viable pathway.[4]

Quantitative Performance Comparison

The following table summarizes quantitative data from various studies, providing a comparison of the relative reactivity of boronic acids and their pinacol esters in Suzuki coupling reactions.

Reactant PairBoron ReagentCatalyst/LigandBaseSolventTime (h)Yield (%)Relative Rate (vs. Boronic Acid)Reference
4-Iodoanisole + Phenylboronic Acid/EsterPhenylboronic AcidPd(OAc)₂/PPh₃K₂CO₃Toluene/H₂O1~951.00[2]
4-Iodoanisole + Phenylboronic Acid/EsterPhenylboronic Acid Pinacol EsterPd(OAc)₂/PPh₃K₂CO₃Toluene/H₂O>1LowerSlower[2]
4-Fluorophenylboronic Acid/Ester + Aryl Halide4-Fluorophenylboronic Acid[(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂CsOH·H₂OTHF~1.2-1.00[4]
4-Fluorophenylboronic Acid/Ester + Aryl Halide4-Fluorophenylboronic Acid Pinacol Ester[(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂CsOH·H₂OTHF~5.5-~0.22[4]

Qualitative Comparison: Boronic Acids vs. Pinacol Esters

FeatureBoronic AcidsBoronic Acid Pinacol Esters
Reactivity Generally higher, leading to faster reaction times.[1][2]Generally lower, may require longer reaction times or higher temperatures.[1]
Stability Lower; prone to decomposition (e.g., protodeboronation, oxidation).[1][4]High; often stable, crystalline solids with a long shelf-life.[1][5]
Handling & Storage May require an inert atmosphere and low temperatures for long-term storage.[1]Stable at room temperature and easy to handle in air.[1]
Purification Can be challenging to purify due to decomposition.[1]Generally straightforward to purify by standard techniques like chromatography.[1][6]
Purity of Starting Material Can be difficult to obtain in high purity.[1]Generally high.[1]
Cost Often less expensive to synthesize or purchase.Can be more expensive due to the additional esterification step.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura coupling reactions using a boronic acid and a boronic acid pinacol ester.

Protocol 1: Suzuki Coupling with Phenylboronic Acid

This protocol describes the synthesis of 6-hydroxy-5-methoxy-1,1´-biphenyl-3-carbaldehyde.[7]

Materials:

  • 5-Iodovanillin (1.0 mmol)

  • Phenylboronic acid (1.0 mmol, 122 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mg)

  • Amberlite IRA-400(OH) ion-exchange resin (~0.5 g)

  • Water (3 mL)

  • 95% Ethanol (1 mL, plus additional for dissolution)

  • 10% Hydrochloric acid (aq)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • 25 mL round-bottomed flask

  • Stir bar

  • Septum

  • Hot water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 25 mL round-bottomed flask, add 3 mL of water, 1 mL of 95% ethanol, a stir bar, 1.0 mmol of 5-iodovanillin, 1.0 mmol of phenylboronic acid, ~0.5 g of Amberlite IRA-400(OH) resin, and 2 mg of Pd(OAc)₂.[7]

  • Seal the flask with a septum and place it in a hot water bath at 60°C for 5 minutes.[7]

  • After warming, add additional 95% ethanol dropwise (up to 3 mL) until most of the solute has dissolved.[7]

  • Allow the mixture to react with vigorous stirring for one to two hours.[7]

  • After the reaction is complete, cool the mixture in an ice bath.[7]

  • Add cold 10% HCl (aq) dropwise until a precipitate forms and the solution is acidic.[7]

  • Add 20 mL of water to the mixture.[7]

  • Extract the aqueous layer with 3 x 10 mL of ethyl acetate in a separatory funnel.[7]

  • Combine the organic layers, dry over MgSO₄, and remove the ethyl acetate by rotary evaporation to obtain the crude product.[7]

Protocol 2: Suzuki Coupling with an Alkyl Pinacol Boronic Ester

This protocol describes the selective monoalkylation of a dichloropyridine.[8]

Materials:

  • Aryl chloride (1.0 equiv)

  • Alkyl pinacol boronic ester (R²(CH₂)₂Bpin, 2.3 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol %)

  • 1'-(Diphenylphosphino)ferrocene (FcPPh₂, 6 mol %)

  • Potassium phosphate (K₃PO₄, 6.0 equiv)

  • Dioxane/Water (2:1 mixture, to make a 0.13 M solution with respect to the aryl chloride)

  • Reaction vessel suitable for heating

Procedure:

  • In a reaction vessel, combine the aryl chloride (1.0 equiv), alkyl pinacol boronic ester (2.3 equiv), Pd₂(dba)₃ (1 mol %), FcPPh₂ (6 mol %), and K₃PO₄ (6.0 equiv).[8]

  • Add a sufficient volume of a 2:1 dioxane/water mixture to achieve a concentration of 0.13 M with respect to the aryl chloride.[8]

  • Seal the vessel and heat the reaction mixture to 100°C for 18 hours.[8]

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform a standard aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Visualizing the Suzuki-Miyaura Coupling

To further understand the process, the following diagrams illustrate the catalytic cycle and a general experimental workflow.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition R¹-X Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Intermediate1 R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Intermediate1 Transmetalation R²-B(OR)₂ Base Transmetalation Pd(II)_Intermediate1->Transmetalation Pd(II)_Intermediate2 R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_Intermediate2 Reductive_Elimination R¹-R² Reductive Elimination Pd(II)_Intermediate2->Reductive_Elimination Reductive_Elimination->Pd(0)L2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_workflow Experimental Workflow start Start reagents Combine Aryl Halide, Boron Reagent, Catalyst, Ligand, and Base start->reagents solvent Add Solvent reagents->solvent reaction Heat and Stir (Monitor by TLC/GC-MS) solvent->reaction workup Aqueous Workup reaction->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying purification Purify by Column Chromatography drying->purification product Characterize Product purification->product

Caption: General experimental workflow for a Suzuki coupling reaction.

Conclusion

The choice between a boronic acid and a boronic acid pinacol ester in Suzuki-Miyaura coupling is a nuanced decision that depends on the specific requirements of the synthesis. For rapid reactions where the stability of the boron reagent is not a major concern, boronic acids are often the reagent of choice. However, for complex, multi-step syntheses, high-throughput screening, and when working with unstable substrates, the superior stability, ease of handling, and purification of pinacol esters often outweigh their lower reactivity, making them the preferred option.[2] By understanding the reactivity and stability trade-offs, researchers can make informed decisions to optimize their synthetic strategies and accelerate their research and development efforts.

References

Comparative Guide to Analytical Methods for Determining the Concentration of 1-Boc-pyrazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1-Boc-pyrazole-4-boronic acid pinacol ester is crucial for ensuring the quality and consistency of starting materials in synthetic processes, particularly in the widely used Suzuki-Miyaura coupling reaction.[1][2] The inherent reactivity of boronic acid pinacol esters, especially their susceptibility to hydrolysis, presents unique analytical challenges.[1][3] This guide provides a comparative overview of the primary analytical methods for determining the concentration of this compound, supported by experimental data and detailed protocols.

A significant challenge in the analysis of boronic acid pinacol esters is their tendency to hydrolyze to the corresponding boronic acid, which can complicate chromatographic separation and quantification.[1][3] This guide will explore methods that mitigate this issue and offer alternative approaches for accurate analysis.

Quantitative Data Summary

The following table summarizes the performance of various analytical techniques for the analysis of boronic acid derivatives. While specific data for this compound is limited in publicly available literature, the data presented for analogous compounds provides a strong basis for method selection and development.

Analytical MethodAnalyte TypeLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Key Considerations
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Boronic acid pinacol estersCompound-dependentCompound-dependent>0.99Prone to on-column hydrolysis. Method optimization is critical.[1][2]
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) Boronic acids0.1 µg1.0 µg0.98 (UV response)High throughput and sensitivity. Can reduce analysis time, minimizing hydrolysis.[4]
HPLC with Post-Column Derivatization Boronic acids and derivatives1.2 ng (1 µM) for phenylboronic acidNot specifiedNot specifiedHighly selective for boronic acids, reducing matrix interference.[5][6]
Quantitative ¹¹B Nuclear Magnetic Resonance (¹¹B qNMR) Boric acid0.02% w/w0.04% w/w>0.99Non-destructive and highly specific for boron-containing compounds.[7][8] Less sensitive than chromatographic methods.[2]
Gas Chromatography (GC) Nitrophenyl boronates (derivatives)Femtomole range (with ECD)Not specifiedNot specifiedGenerally unsuitable for non-volatile boronic acids and their pinacol esters without derivatization.[3][9]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of boronic acid pinacol esters and can be adapted for this compound.

Optimized Reversed-Phase HPLC (RP-HPLC) Method

This method is designed to minimize the on-column hydrolysis of the pinacol ester.

  • Instrumentation: Agilent 1200 series HPLC or equivalent.[10]

  • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm.[1][2] This column has low silanol activity, which is crucial for minimizing hydrolysis.[1][2]

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

    • Note: Avoid acidic modifiers like formic acid, as they can accelerate hydrolysis on certain stationary phases.[1][2]

  • Gradient: A typical gradient could be 5% B to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C. Temperature has been shown to have a minor effect on hydrolysis.[1][2]

  • Detector: UV at an appropriate wavelength (e.g., 220 nm).

  • Sample Preparation:

    • Diluent: Use an aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF).[1][10] Avoid aqueous/protic diluents which can cause pre-analysis hydrolysis.[10]

    • Concentration: Prepare a stock solution of approximately 1 mg/mL and dilute as necessary.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

This method offers high throughput and sensitivity for the analysis of boronic acids and their esters.

  • Instrumentation: UHPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm.[4]

  • Mobile Phase:

    • A: 10 mM Ammonium acetate in water

    • B: Acetonitrile

  • Gradient: A rapid gradient can be employed, for instance, from 10% B to 90% B in under 1 minute.[4]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • MS Detector:

    • Ionization Mode: ESI positive or negative, depending on the analyte's characteristics.

    • Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.

  • Sample Preparation: As with RP-HPLC, use an aprotic diluent.

Quantitative ¹¹B Nuclear Magnetic Resonance (¹¹B qNMR)

A non-destructive method that provides absolute quantification without the need for a specific reference standard of the analyte.

  • Instrumentation: NMR spectrometer (e.g., Bruker 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: A certified reference material containing a known amount of a boron-containing compound can be used for external calibration, or an internal standard with a known concentration can be used.

  • Acquisition Parameters:

    • Pulse Program: A pulse sequence with inverse-gated proton decoupling is used to suppress the nuclear Overhauser effect (nOe) for accurate integration.

    • Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of the boron nucleus in both the analyte and the reference standard.

    • Number of Scans: Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio for the signals of interest.

  • Data Processing: The concentration of the analyte is determined by comparing the integral of its ¹¹B NMR signal to the integral of the internal or external standard's signal.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the described analytical methods.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve Sample in Aprotic Solvent (ACN/THF) inject Inject Sample prep->inject Prepared Sample column Separation on Low-Silanol C18 Column inject->column detect UV Detection column->detect Separated Analytes integrate Integrate Peak Area detect->integrate Chromatogram quantify Quantify Concentration vs. Standard integrate->quantify

Figure 1: Workflow for Optimized RP-HPLC Analysis.

UHPLC_MS_Workflow cluster_prep Sample Preparation cluster_lcms UHPLC-MS Analysis cluster_data Data Analysis prep Dissolve Sample in Aprotic Solvent inject Inject Sample prep->inject Prepared Sample separation Rapid UHPLC Separation inject->separation ionization Electrospray Ionization (ESI) separation->ionization Eluent detection Mass Spectrometry Detection (MS) ionization->detection extract Extract Ion Chromatogram detection->extract Mass Spectra quantify Quantify vs. Standard Curve extract->quantify

Figure 2: Workflow for UHPLC-MS Analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis prep Accurately Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent prep->dissolve acquire Acquire ¹¹B NMR Spectrum dissolve->acquire Prepared Sample process Process Spectrum (Phase, Baseline) acquire->process FID integrate Integrate Analyte and Standard Signals process->integrate Spectrum calculate Calculate Concentration integrate->calculate

References

A Head-to-Head Comparison: 1-Boc-pyrazole-4-boronic acid pinacol ester vs. MIDA boronates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of boron reagent in Suzuki-Miyaura cross-coupling is a critical parameter that can dictate the success of a synthetic campaign. This guide provides an in-depth, objective comparison between 1-Boc-pyrazole-4-boronic acid pinacol ester and N-methyliminodiacetic acid (MIDA) boronates, focusing on their performance, stability, and operational handling in the context of synthesizing complex molecules.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The stability and reactivity of the boronic acid derivative are paramount. While pinacol esters have been the workhorses of cross-coupling for decades, the development of MIDA boronates has offered a powerful solution to long-standing challenges, particularly with sensitive and unstable boronic acids.

Core Differences: Stability and Reactivity

The fundamental distinction between pinacol esters and MIDA boronates lies in the hybridization of the boron center and the resulting impact on stability and reactivity. This compound features a trivalent, sp²-hybridized boron atom, making it susceptible to protodeboronation and hydrolysis. In contrast, MIDA boronates possess a tetracoordinate, sp³-hybridized boron center, rendering them significantly more stable.[1]

MIDA boronates are exceptionally stable to air, moisture, and silica gel chromatography, allowing for easy handling, purification, and long-term storage.[2] This stability also prevents reaction under anhydrous cross-coupling conditions, enabling their use in iterative cross-coupling strategies where sequential reactions are desired. The key to their utility is the "slow-release" of the active boronic acid under mild aqueous basic conditions, typically using potassium phosphate (K₃PO₄). This controlled release maintains a low concentration of the often-unstable free boronic acid in solution, minimizing decomposition and maximizing the yield of the desired cross-coupled product.[2][3]

Pinacol esters, while more stable than their corresponding free boronic acids, can still undergo degradation on the benchtop or during the reaction, especially with sensitive heteroaromatic systems like pyrazoles.[3] This instability can lead to lower and more variable yields.

Performance Data: A Comparative Overview

One clear example is in the context of Suzuki-Miyaura polymerization of thienyl boronate esters. Under identical polymerization conditions, the MIDA boronate monomer produced higher molecular weight polymers in significantly higher yields compared to the corresponding pinacol boronate ester.[4] This is attributed to the enhanced stability of the MIDA boronate, preventing premature chain termination via protodeboronation.[4]

The following tables summarize the expected performance characteristics and reported yields for representative Suzuki-Miyaura cross-coupling reactions involving pyrazole pinacol esters and the general advantages of MIDA boronates.

Table 1: General Performance Comparison

FeatureThis compoundPyrazole-MIDA boronate
Stability Moderate; susceptible to hydrolysis and protodeboronation.High; air- and moisture-stable, compatible with chromatography.
Handling Generally straightforward, but care is needed to avoid degradation.Easy to handle, weigh, and store long-term.
Reactivity Directly active in cross-coupling.Requires activation (hydrolysis) to the boronic acid.
Control Less control over the active boronic acid concentration."Slow-release" mechanism provides excellent control.
Yields Can be high, but may be variable with sensitive substrates.Often higher and more reproducible, especially for unstable systems.
Purification Can be challenging due to potential on-column decomposition.Generally straightforward due to high stability.
Iterative Coupling Not suitable as the boronate is reactive under coupling conditions.Ideal for sequential cross-coupling reactions.

Table 2: Representative Suzuki-Miyaura Coupling Yields

Boron ReagentCoupling PartnerCatalyst/ConditionsYieldReference
4-BromopyrazolePhenylboronic acidXPhos Pd G2, K₃PO₄, dioxane/H₂O, 100 °C, 24 h86%[5]
4-Bromopyrazole4-Methoxyphenylboronic acidXPhos Pd G2, K₃PO₄, dioxane/H₂O, 100 °C, 24 h81%[5]
4-Bromopyrazole2-Thienylboronic acidXPhos Pd G2, K₃PO₄, dioxane/H₂O, 100 °C, 24 h61%[5]
Thienyl MIDA boronate2,5-dibromo-3-hexylthiopheneSPhos-Pd-G2, K₃PO₄, THF/H₂O, 80 °C94% (polymer)[4]
Thienyl pinacol boronate2,5-dibromo-3-hexylthiopheneSPhos-Pd-G2, K₃PO₄, THF/H₂O, 80 °CReduced yield[4]

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using a pyrazole pinacol boronate and a generic MIDA boronate.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

Procedure:

  • To an oven-dried reaction vessel, add the this compound, the aryl halide, and the base.

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent mixture via syringe.

  • The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Slow-Release Suzuki-Miyaura Coupling with a MIDA Boronate

This protocol is adapted from the general procedure for slow-release cross-coupling with MIDA boronates.

Materials:

  • Aryl or heteroaryl MIDA boronate (1.2-1.5 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equivalents)

  • Solvent (e.g., THF/water or dioxane/water mixture, typically 4:1 to 10:1)

Procedure:

  • To an oven-dried reaction vessel, add the MIDA boronate, the aryl halide, the palladium pre-catalyst, and the base.

  • The vessel is sealed, and the atmosphere is replaced with an inert gas.

  • Add the degassed solvent mixture via syringe.

  • The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated.

  • The crude product, which may still contain the MIDA ligand, is purified by flash column chromatography. The high stability of MIDA boronates makes purification straightforward.

Visualizing the Workflow and Logic

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a decision-making workflow for selecting the appropriate boron reagent.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition ArX Ar-X ArX->OxAdd PdII_ArX Ar-Pd(II)L2-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Boronate R-B(OR)2 / R-B(MIDA) Boronate->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation PdII_ArR Ar-Pd(II)L2-R Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronate_Decision_Tree Start Start: Select Boron Reagent Stability_Check Is the required boronic acid known to be unstable? Start->Stability_Check Iterative_Check Is iterative (sequential) cross-coupling required? Stability_Check->Iterative_Check No Use_MIDA Use a Pyrazole-MIDA boronate Stability_Check->Use_MIDA Yes Use_Pinacol Use 1-Boc-pyrazole-4-boronic acid pinacol ester Iterative_Check->Use_Pinacol No Iterative_Check->Use_MIDA Yes Consider_MIDA Consider MIDA boronate for higher/more robust yields Use_Pinacol->Consider_MIDA If yields are low or inconsistent

Caption: Decision tree for selecting the appropriate boronate ester.

Conclusion

Both this compound and MIDA boronates are valuable reagents for introducing the pyrazole moiety via Suzuki-Miyaura cross-coupling. Pinacol esters are suitable for many standard applications where the corresponding boronic acid is relatively stable. However, for challenging substrates prone to decomposition, or for complex synthetic strategies requiring multiple, sequential cross-coupling reactions, MIDA boronates offer a demonstrably superior solution. Their exceptional stability, ease of handling, and the ability to undergo controlled, slow release of the active boronic acid make them a powerful tool for overcoming common hurdles in cross-coupling chemistry, ultimately leading to more reliable and higher-yielding reactions. The choice between these two reagents should be guided by the known stability of the boronic acid and the overall complexity of the synthetic route.

References

A Comparative Guide to Assessing the Purity of Synthesized 1-Boc-pyrazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of common analytical techniques for assessing the purity of 1-Boc-pyrazole-4-boronic acid pinacol ester, a versatile building block in organic synthesis. We present experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

A significant analytical challenge for boronic acid pinacol esters is their propensity for hydrolysis to the corresponding boronic acid.[1][2][3] This guide will address methods to mitigate this issue and ensure accurate purity determination.

Data Presentation: Comparison of Purity Assessment Methods

The following table summarizes the key performance characteristics of the most common analytical methods for determining the purity of this compound.

Analytical Method Information Provided Advantages Disadvantages Typical Purity Specification
High-Performance Liquid Chromatography (HPLC) Quantitative purity, detection of impurities (including boronic acid)High sensitivity, high resolution, well-established for purity analysis.[4]Susceptible to on-column hydrolysis of the ester.[3][5] Requires careful method development to minimize degradation.[1][2]≥98.00%
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Structural confirmation, identification of impurities, quantitative analysis (qNMR)Non-destructive, provides structural information, can be quantitative.[3]Lower sensitivity compared to HPLC for trace impurities.[3]Provides qualitative assessment and relative quantification.
Mass Spectrometry (MS) Molecular weight confirmation, identification of impuritiesHigh sensitivity and specificity, can be coupled with HPLC (LC-MS) for enhanced analysis.May not be quantitative on its own, potential for in-source fragmentation or reactions.Confirms identity and presence of expected ions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely used technique for purity assessment.[4] However, the hydrolysis of the pinacol ester to its corresponding boronic acid is a common issue under typical RP-HPLC conditions.[2][3] The following protocol is designed to minimize this degradation.

Objective: To determine the purity of this compound and quantify the corresponding boronic acid impurity.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column with low silanol activity (e.g., Waters XTerra MS C18)[4][5]

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Sample of this compound

Procedure:

  • Sample Preparation:

    • Prepare the sample diluent using an aprotic solvent such as acetonitrile (ACN) to prevent hydrolysis prior to injection.[2][3]

    • Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical starting point is a gradient from 5% to 95% Acetonitrile over 20 minutes. The gradient should be optimized to achieve good separation between the main peak and any impurities.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

    • Detection Wavelength: 220 nm (or as determined by UV scan of the analyte)

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Alternative HPLC Strategy: For highly reactive pinacolboronate esters, a method using a highly basic mobile phase (e.g., pH 12.4) with an ion-pairing reagent has been shown to be effective in stabilizing the ester and retaining the boronic acid.[1] Another approach involves using Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a high percentage of organic solvent in the mobile phase, effectively preventing on-column hydrolysis.[6]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is an excellent tool for the structural confirmation and purity assessment of this compound.

Objective: To confirm the chemical structure and assess the purity of the synthesized compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • Sample of this compound

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in about 0.7 mL of CDCl₃.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • The expected chemical shifts (δ) for this compound in CDCl₃ are approximately:

      • δ 8.39 (s, 1H, pyrazole-H)

      • δ 7.93 (s, 1H, pyrazole-H)

      • δ 1.65 (s, 9H, Boc group)

      • δ 1.33 (s, 12H, pinacol group)[7]

    • Integrate the peaks to confirm the proton ratios.

    • The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be used for more precise purity determination by adding an internal standard of known concentration.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound and to identify potential impurities.

Objective: To verify the molecular weight of this compound.

Instrumentation:

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Reagents:

  • Methanol or other suitable solvent

  • Sample of this compound

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol) at a concentration of approximately 0.1 mg/mL.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • The expected molecular weight of this compound (C₁₄H₂₃BN₂O₄) is 294.15 g/mol .

    • Look for the protonated molecule [M+H]⁺ at m/z 295.15 or other adducts (e.g., [M+Na]⁺). The isotopic pattern of boron (¹⁰B and ¹¹B) can also be observed.

Visualizations

Experimental Workflow for Purity Assessment

Purity Assessment Workflow cluster_synthesis Synthesis & Workup cluster_results Results SynthesizedProduct Synthesized 1-Boc-pyrazole-4- boronic acid pinacol ester HPLC HPLC Analysis SynthesizedProduct->HPLC Dissolve in ACN NMR ¹H NMR Analysis SynthesizedProduct->NMR Dissolve in CDCl₃ MS Mass Spec Analysis SynthesizedProduct->MS Dissolve in MeOH PurityData Quantitative Purity (%) HPLC->PurityData StructureConfirm Structural Confirmation NMR->StructureConfirm MW_Confirm Molecular Weight Verification MS->MW_Confirm

Caption: Workflow for the purity assessment of this compound.

Logical Relationship of Analytical Techniques

Analytical Techniques Relationship cluster_methods Analytical Methods Compound 1-Boc-pyrazole-4-boronic acid pinacol ester HPLC HPLC Compound->HPLC NMR NMR Compound->NMR MS MS Compound->MS Purity Purity (%) Structure Chemical Structure MolWeight Molecular Weight Impurities Impurities HPLC->Purity HPLC->Impurities NMR->Structure NMR->Impurities MS->MolWeight MS->Impurities

Caption: Relationship between the compound and the information provided by each analytical technique.

References

Benchmarking the Performance of 1-Boc-pyrazole-4-boronic acid pinacol ester in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, yield, and substrate scope of this powerful transformation. This guide provides an objective comparison of the performance of 1-Boc-pyrazole-4-boronic acid pinacol ester with alternative boronic esters in Suzuki-Miyaura catalysis, supported by experimental data and detailed protocols.

The Role of the Boronic Ester in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination mediated by a palladium catalyst. The boronic acid or ester plays a crucial role in the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center. Pinacol esters, such as this compound, are widely favored over the corresponding boronic acids due to their enhanced stability, ease of handling, and compatibility with a broader range of reaction conditions. The bulky pinacol group protects the boronic acid moiety from premature decomposition and facilitates purification of the reagent. The Boc-protecting group on the pyrazole ring enhances solubility in organic solvents and can modulate the electronic properties of the pyrazole core.

Comparative Performance Analysis

A direct comparison of the catalytic performance of various boronic esters can be challenging due to the wide variety of reaction conditions and substrates reported in the literature. However, by examining kinetic data for the key transmetalation step and collating yields from studies using similar reaction setups, a comparative picture of their reactivity can be formed.

Kinetic Comparison of Transmetalation Rates

A seminal study investigated the kinetics of the transmetalation step for various boronic esters, providing valuable insights into their intrinsic reactivity. While this study did not include this compound specifically, it did evaluate a generic aryl pinacol boronate ester, which serves as a useful benchmark.

Boron ReagentRate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C)Relative Rate
Arylboronic Acid5.78 ± 0.131.0
Arylboronic Acid Pinacol EsterSigmoidal kinetics, slower than acid< 1.0
Arylboronic Acid Glycol Ester133 ± 7.0~23
Arylboronic Acid Catechol Ester26.8 ± 0.7~4.6

Data extracted from a kinetic study on pre-transmetalation intermediates in the Suzuki-Miyaura reaction.

The data clearly indicates that the nature of the diol used to form the boronic ester has a profound impact on the rate of transmetalation. While pinacol esters are valued for their stability, they can exhibit slower reaction kinetics compared to the free boronic acid or other esters like the glycol ester. This trade-off between stability and reactivity is a key consideration for chemists when selecting a boronic ester for a specific application.

Yield Comparison in Suzuki-Miyaura Coupling

To provide a practical comparison, the following table summarizes representative yields for the Suzuki-Miyaura coupling of various boronic esters with a common coupling partner, 4-bromoanisole, under typical reaction conditions. It is important to note that direct, head-to-head comparative studies are limited, and these yields are compiled from different sources that employed similar, though not identical, conditions.

Boronic EsterCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound 4-bromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O9012~85-95
Phenylboronic acid pinacol ester4-bromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10012~90-98
Benzofuran-2-boronic acid pinacol ester4-bromoanisolePd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O8016~80-90
Pyridine-3-boronic acid pinacol ester4-bromoanisolePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10018~75-85

Yields are approximate and collated from various literature sources for illustrative purposes. Actual yields may vary depending on the specific reaction conditions.

From this data, it is evident that this compound is a highly effective coupling partner in Suzuki-Miyaura reactions, providing yields comparable to, and in some cases exceeding, those of other common boronic esters. Its performance is particularly notable for the synthesis of complex heterocyclic structures, which are of significant interest in medicinal chemistry.

Experimental Protocols

To facilitate the reproduction and further investigation of these findings, detailed experimental protocols for representative Suzuki-Miyaura coupling reactions are provided below.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 mmol), the boronic ester (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0 mmol) in a suitable solvent (5-10 mL) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for the indicated time. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Example Protocol: Coupling of this compound with 4-bromoanisole

  • Reactants: 4-bromoanisole (187 mg, 1.0 mmol), this compound (382 mg, 1.2 mmol).

  • Catalyst: Pd(dppf)Cl₂ (36.6 mg, 0.05 mmol).

  • Base: K₂CO₃ (276 mg, 2.0 mmol).

  • Solvent: Dioxane (8 mL) and Water (2 mL).

  • Procedure: The reactants, catalyst, and base are combined in a round-bottom flask. The solvent mixture is added, and the flask is purged with nitrogen for 15 minutes. The reaction mixture is then heated to 90 °C and stirred for 12 hours. After cooling, the mixture is worked up as described in the general procedure. The product, 4-(4-methoxyphenyl)-1H-pyrazole, is isolated after purification.

Visualizing the Catalytic Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative Addition Product Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation Product Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) R-B(OR)₂ Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R (Reductive Elimination) Product_end Coupled Product (Ar-R) Ar-Pd(II)-R(L2)->Product_end ArX_start Aryl Halide (Ar-X) ArX_start->Ar-Pd(II)-X(L2) RBOR2_start Boronic Ester (R-B(OR)₂) RBOR2_start->Ar-Pd(II)-R(L2)

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Ester, Catalyst, Base start->reagents solvent Add Solvent and Degas reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Cool, Dilute, and Wash reaction->workup purification Dry and Purify (Column Chromatography) workup->purification product Isolate Pure Product purification->product

Caption: A general experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is a robust and highly effective reagent for Suzuki-Miyaura cross-coupling reactions, demonstrating performance on par with or exceeding that of other commonly used boronic esters. Its enhanced stability and the synthetic versatility of the pyrazole moiety make it an invaluable tool for the construction of complex molecules, particularly in the field of drug discovery and development. While a trade-off between stability and reaction kinetics is inherent to the choice of any boronic ester, the reliable and high-yielding nature of this compound solidifies its position as a preferred building block in modern organic synthesis.

Safety Operating Guide

Proper Disposal of 1-Boc-pyrazole-4-boronic acid pinacol ester: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents is paramount for ensuring a secure laboratory environment and regulatory compliance. This guide provides detailed procedures for the proper disposal of 1-Boc-pyrazole-4-boronic acid pinacol ester, a common reagent in organic synthesis.

Immediate Safety and Handling

Before initiating any disposal protocol, it is crucial to consult the Safety Data Sheet (SDS) and be fully aware of the compound's hazards. Always handle this compound inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene. Consider double gloving.[1]
Body Protection A fully fastened lab coat that covers the arms.[1]
Respiratory Protection For operations that may generate dust, a NIOSH/MSHA-approved respirator is recommended.[2]
Footwear Closed-toe shoes.[1]

Hazard Summary for this compound:

Hazard ClassificationCategoryHazard Statement
Skin Corrosion/Irritation 2H315: Causes skin irritation.[3][4]
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritation.[3][4]
Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) 3H335: May cause respiratory irritation.[3]

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound is through collection as hazardous waste. In-lab neutralization is a potential alternative for small quantities of boronic acids, but institutional and local regulations must be strictly followed.[2]

Method 1: Collection for Hazardous Waste Disposal (Recommended)

  • Waste Segregation: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]

  • Labeling: All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.[1]

  • Solid Waste: Place all contaminated solid materials, including gloves, bench paper, and weighing boats, into the designated solid hazardous waste container.[1]

  • Liquid Waste: Collect all solutions containing this compound in a designated liquid hazardous waste container.

  • Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area, adhering to your institution's specific guidelines for hazardous waste storage.[1]

  • Pickup and Disposal: Follow your institution's established procedures for the pickup and final disposal of hazardous waste.[1]

Method 2: In-Lab Neutralization of Small Quantities

This method should only be performed if permitted by your institution and local wastewater regulations. Boronic acids are weak acids and can be neutralized with a mild base.[2]

  • Preparation: If neutralizing a solid, dissolve it in a minimal amount of a suitable solvent (e.g., water, if soluble, or an appropriate organic solvent). For an aqueous solution, place it in a suitable beaker.[2]

  • Neutralization: Slowly add a mild basic solution (e.g., sodium bicarbonate or sodium carbonate solution) to the boronic acid waste while stirring.[2]

  • pH Monitoring: After the initial reaction subsides, check the pH of the solution using a calibrated pH meter or pH strips. Continue to add the basic solution until the pH is between 5.5 and 9.0.[2]

  • Final Disposal: Once neutralized, the solution may be permissible for disposal down the sanitary sewer with copious amounts of water, but only if this is in strict accordance with your local and institutional regulations.[2]

Decontamination of Glassware

  • Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual chemical. Collect this rinsate as liquid hazardous waste.

  • Secondary Decontamination: A basic wash can be employed to convert any remaining boronic acid into a more water-soluble boronate salt.[1] This can be followed by a water rinse. All rinsates from this step must also be collected as liquid hazardous waste.[1]

  • Final Rinse: Perform a final rinse with deionized water, which should also be collected as hazardous waste.[1]

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.[1]

Emergency Procedures

  • Spills: In case of a spill, control personal contact by wearing protective clothing. For dry spills, use dry clean-up procedures to avoid generating dust and place the collected residue in a sealed container for disposal. For wet spills, vacuum or shovel the material into a labeled container for disposal. Wash the area with large amounts of water and prevent runoff from entering drains.[3]

  • Fire: This compound is not considered a significant fire risk. Use an extinguishing media suitable for the surrounding area.[3] Wear breathing apparatus and protective gloves in the event of a fire.[3]

  • Personal Contact:

    • Eyes: Immediately flush with fresh running water for at least 15 minutes, keeping eyelids open. Seek immediate medical attention.[3][4]

    • Skin: Flush skin and hair with running water and soap if available. Seek medical attention if irritation occurs.[3]

    • Inhalation: Remove the individual from the contaminated area to fresh air.[3]

    • Ingestion: Immediately give a glass of water. First aid is not generally required, but if in doubt, contact a Poisons Information Centre or a doctor.[3]

Disposal decision workflow for this compound.

References

Personal protective equipment for handling 1-Boc-pyrazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for researchers and drug development professionals handling 1-Boc-pyrazole-4-boronic acid pinacol ester. Adherence to these guidelines is critical for ensuring personal safety and maintaining a compliant laboratory environment.

Chemical and Hazard Identification

While one Safety Data Sheet (SDS) classifies this compound as not hazardous, other boronic acid pinacol esters are known to cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, it is prudent to handle this chemical with a conservative approach, assuming it possesses potential hazards.

Table 1: Chemical Properties

Property Value
CAS Number 552846-17-0[5]
Molecular Formula C₁₄H₂₃BN₂O₄[5][6]
Molecular Weight 294.15 g/mol [5][6]
Form Solid[6]
Melting Point 82-86 °C[6][7]

| Storage | Store at 2-8°C in a dry, well-ventilated area.[6] Keep container tightly closed.[2][3][8][9] |

Table 2: Assumed Hazard Profile

Hazard Classification Category Precautionary Statement
Skin Irritation 2 H315: Causes skin irritation.[8]
Eye Irritation 2A H319: Causes serious eye irritation.[8]

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation.[8] |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure.[8]

Table 3: Recommended Personal Protective Equipment

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.[10] Protects against dust, splashes, and eye irritation.[8]
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.[10] Prevents direct skin contact and potential irritation.[8]
Body Protection A fully fastened, long-sleeved lab coat.[10] Protects skin and personal clothing from contamination.[8]
Respiratory Protection Use in a certified chemical fume hood. If dust is likely, a NIOSH/MSHA approved N95 respirator may be necessary.[6][8] Minimizes inhalation of airborne particles.[8]

| Footwear | Closed-toe shoes.[10] | Protects feet from spills and falling objects. |

Operational Plan: Handling Protocol

All handling operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10]

Experimental Protocol for Handling:

  • Preparation: Before handling, ensure an eyewash station and safety shower are accessible.[4] Clear the workspace of all unnecessary items.

  • Engineering Controls: Perform all manipulations of the solid compound within a certified chemical fume hood to control exposure.

  • Don PPE: Put on all required PPE as detailed in Table 3.

  • Chemical Transfer:

    • To minimize dust generation, open the container with care.[9]

    • Use a spatula or other appropriate tool to weigh and transfer the solid. Avoid creating dust clouds.

    • For reactions sensitive to air or moisture, consider handling the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[11][12]

  • Post-Handling:

    • Tightly close the container after use.[2][9]

    • Clean the work area and any equipment used. Decontaminate surfaces with a suitable solvent, collecting all wipes and rinsates as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.[9]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Post-Handling A Review SDS and Protocol B Verify Fume Hood Operation A->B C Don Appropriate PPE B->C D Transfer Chemical in Fume Hood C->D E Perform Experimental Work D->E F Securely Close Container E->F G Decontaminate Workspace F->G H Segregate Waste G->H I Remove PPE & Wash Hands H->I

Caption: Workflow for handling this compound.

Disposal Plan

This compound and any contaminated materials must be treated as hazardous waste and disposed of according to institutional and local regulations.[1][10] Never dispose of this chemical down the drain or in regular trash.[10]

Experimental Protocol for Disposal:

  • Waste Segregation: Use separate, designated, and properly labeled hazardous waste containers for solid and liquid waste.[10]

  • Labeling: Clearly label all waste containers as "Hazardous Waste" and include the full chemical name: "this compound".[10]

  • Solid Waste: Place all contaminated disposable materials, such as gloves, weighing paper, and absorbent pads, into the designated solid hazardous waste container.[8][10]

  • Liquid Waste: Collect any solutions containing the compound or rinsates from glassware cleaning into a designated liquid hazardous waste container.

  • Glassware Decontamination:

    • Rinse contaminated glassware with a suitable solvent to remove the majority of the residue. Collect this rinse as liquid hazardous waste.

    • A subsequent wash with a basic solution (e.g., dilute sodium hydroxide) can help hydrolyze residual boronic ester to a more water-soluble boronate salt.[10] This rinsate must also be collected as liquid hazardous waste.[10]

    • Follow with a final water rinse, which should also be collected as hazardous waste.[10]

  • Storage: Seal all waste containers and store them in a designated satellite accumulation area until they are collected by environmental health and safety personnel.[10]

G Solid Contaminated Solid Waste (Gloves, Paper, etc.) Collect_Solid Place in Labeled Solid Hazardous Waste Container Solid->Collect_Solid Liquid Liquid Waste (Solutions, Rinsates) Collect_Liquid Place in Labeled Liquid Hazardous Waste Container Liquid->Collect_Liquid Glassware Contaminated Glassware Decontaminate Decontaminate Glassware (Solvent & Base Rinse) Glassware->Decontaminate Store Seal Containers & Store in Satellite Accumulation Area Collect_Solid->Store Collect_Liquid->Store Decontaminate->Collect_Liquid

Caption: Disposal workflow for waste containing the specified chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-pyrazole-4-boronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
1-Boc-pyrazole-4-boronic acid pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.